1,1,3,3-Tetramethyldisiloxane
Descripción
Propiedades
InChI |
InChI=1S/C4H12OSi2/c1-6(2)5-7(3)4/h1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEKXPWNFQBJAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052010 | |
| Record name | 1,1,3,3-Tetramethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear liquid; [Gelest MSDS] | |
| Record name | Disiloxane, 1,1,3,3-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetramethyldisiloxane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17929 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3277-26-7, 30110-74-8 | |
| Record name | Disiloxane, 1,1,3,3-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003277267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disiloxane, tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030110748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramethyldisiloxane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155369 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Disiloxane, tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disiloxane, 1,1,3,3-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,3,3-Tetramethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3-tetramethyldisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.916 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetramethyldisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.488 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,3,3-Tetramethyldisiloxane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HC8F6L8F3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1,1,3,3-Tetramethyldisiloxane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,3,3-Tetramethyldisiloxane (TMDSO) is a versatile organosilicon compound with the chemical formula C4H14OSi2.[1] It is a colorless and clear liquid that serves as a crucial intermediate in the synthesis of a wide array of silicone-based materials, including polymers and resins.[2] Its utility also extends to being a reducing agent in various organic reactions.[2] This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with detailed experimental protocols for their determination, catering to the needs of researchers and professionals in the chemical and pharmaceutical sciences.
Quantitative Physical Properties
The physical characteristics of this compound have been extensively documented. The following table summarizes the key quantitative data for easy reference and comparison.
| Physical Property | Value | Temperature (°C) | Pressure |
| Molecular Weight | 134.32 g/mol [3][4] | - | - |
| Density | 0.7555 - 0.76 g/mL[1][3] | 20 - 25 | - |
| Boiling Point | 70 - 71 °C[3][5] | - | 760 mmHg |
| Melting Point | -78 °C[6] | - | - |
| Refractive Index | 1.3669 - 1.3710[5][6] | 20 | - |
| Viscosity | 0.56 cSt[5][7] | 20 | - |
| Vapor Pressure | 138 - 250 hPa[1][2] | 20 - 25 | - |
| Flash Point | -20 to -12 °C[5][6] | - | - |
| Autoignition Temperature | 208 - 240 °C[1][5] | - | - |
| Heat of Vaporization | 30.4 kJ/mol[1] | - | - |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is paramount for the successful application of this compound in research and development. The following are detailed methodologies for measuring its key physical characteristics.
Density Measurement
The density of a liquid can be determined using a pycnometer, a glass flask with a precise volume.
-
Apparatus : Pycnometer, analytical balance, and a constant-temperature water bath.
-
Procedure :
-
Thoroughly clean and dry the pycnometer and weigh it empty on an analytical balance.
-
Fill the pycnometer with this compound, ensuring no air bubbles are present.
-
Place the filled pycnometer in a constant-temperature water bath to bring the liquid to the desired temperature (e.g., 20°C or 25°C).
-
Once the temperature has equilibrated, adjust the volume of the liquid to the pycnometer's calibration mark.
-
Dry the outside of the pycnometer and weigh it again.
-
The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.
-
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
-
Apparatus : A small test tube, a thermometer, a capillary tube sealed at one end, and a heating apparatus (e.g., an oil bath or a melting point apparatus).
-
Procedure :
-
Place a small amount of this compound into the test tube.
-
Invert the capillary tube (sealed end up) and place it inside the test tube containing the liquid.
-
Attach the test tube to a thermometer and immerse it in the heating bath.
-
Heat the bath gradually. As the liquid heats, air trapped in the capillary tube will be expelled.
-
When a steady stream of bubbles emerges from the open end of the capillary tube, the liquid is at its boiling point.
-
Record the temperature at which the liquid starts to enter the capillary tube upon cooling; this is the boiling point. It is crucial to also record the atmospheric pressure at the time of measurement.[8]
-
Melting Point Determination
Given that this compound is a liquid at room temperature, its melting point is determined by cooling the substance until it solidifies and then observing the temperature at which it melts upon gentle heating.
-
Apparatus : A small test tube, a thermometer, a cooling bath (e.g., a dry ice/acetone slurry), and a stirring device.
-
Procedure :
-
Place a sample of this compound in the test tube with a thermometer immersed in it.
-
Slowly cool the sample in the cooling bath while gently stirring until it completely solidifies.
-
Remove the test tube from the cooling bath and allow it to warm up slowly at room temperature.
-
The temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted is recorded as the melting point range. For a pure substance, this range should be narrow.
-
Refractive Index Measurement
The refractive index is a measure of how much light bends as it passes through the liquid. An Abbe refractometer is commonly used for this measurement.[1]
-
Apparatus : An Abbe refractometer with a light source and a constant-temperature water circulator.
-
Procedure :
-
Ensure the refractometer's prisms are clean and dry.
-
Calibrate the instrument using a standard of known refractive index.
-
Apply a few drops of this compound to the surface of the measuring prism.
-
Close the prisms and allow the sample to reach the desired temperature by circulating water from the constant-temperature bath.
-
Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
Read the refractive index from the instrument's scale.
-
Viscosity Determination
The viscosity of a liquid, its resistance to flow, can be measured using a capillary viscometer.
-
Apparatus : An Ostwald viscometer or a similar capillary viscometer, a stopwatch, and a constant-temperature water bath.
-
Procedure :
-
Clean and dry the viscometer thoroughly.
-
Introduce a known volume of this compound into the larger bulb of the viscometer.
-
Place the viscometer in the constant-temperature bath until the sample reaches the desired temperature.
-
Using suction, draw the liquid up into the other arm of the viscometer so that the meniscus is above the upper calibration mark.
-
Release the suction and measure the time it takes for the meniscus to fall from the upper to the lower calibration mark.
-
The kinematic viscosity can be calculated using the viscometer's calibration constant and the measured flow time.
-
Vapor Pressure Measurement
The vapor pressure of a volatile liquid can be determined using the static method.
-
Apparatus : A temperature-controlled vacuum-tight vessel equipped with a pressure transducer and a temperature sensor.
-
Procedure :
-
Introduce a small, degassed sample of this compound into the vessel.
-
Evacuate the vessel to remove any air.
-
Heat the vessel to the desired temperature and allow the system to reach equilibrium.
-
The pressure measured by the transducer at this point is the vapor pressure of the liquid at that temperature. This can be repeated at several temperatures to establish a vapor pressure curve.[9]
-
Interrelation of Physical Properties
The physical properties of this compound are not independent of each other. Temperature, in particular, has a significant influence on several of these properties. The following diagram illustrates these relationships.
Caption: Relationship between temperature and other physical properties.
Conclusion
This technical guide has provided a detailed overview of the essential physical properties of this compound. The tabulated data offers a quick reference for its key characteristics, while the experimental protocols provide the necessary details for their accurate measurement in a laboratory setting. Understanding these properties is fundamental for the effective and safe utilization of this important organosilicon compound in various research, development, and industrial applications.
References
- 1. rudolphresearch.com [rudolphresearch.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. westlab.com [westlab.com]
- 5. store.astm.org [store.astm.org]
- 6. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. quora.com [quora.com]
- 9. consilab.de [consilab.de]
An In-depth Technical Guide to the Safety and Handling of 1,1,3,3-Tetramethyldisiloxane
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1,1,3,3-tetramethyldisiloxane (TMDSO), a versatile reducing agent and intermediate in organic synthesis.[1][2][3][4] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.
Chemical and Physical Properties
This compound is a colorless liquid.[5][6] It is a highly flammable and volatile substance.[7][8][9][10][11] Key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C4H14OSi2 | [5][7][9][12][13] |
| Molecular Weight | 134.32 g/mol | [4][8][9][13] |
| CAS Number | 3277-26-7 | [4][5][7][9][10] |
| Appearance | Colorless clear liquid | [5][6] |
| Odor | Characteristic | [9] |
| Boiling Point | 70-71 °C | [1][9][14] |
| Melting Point | < -78 °C | [5][9] |
| Flash Point | -9.99 °C to -20 °C (closed cup) | [6][15] |
| Autoignition Temperature | 208 °C to 245 °C | [6][14][15] |
| Density | 0.76 g/mL at 25 °C | [1][8][9] |
| Vapor Pressure | 112.5 mmHg at 20 °C; 375 mmHg at 50 °C | [9] |
| Vapor Density | >1 (heavier than air) | [8] |
| Solubility | Reacts with water. Soluble in many organic solvents. | [1][8] |
| Refractive Index | 1.3669 - 1.370 (at 20 °C) | [1][14][16] |
Hazard Identification and Classification
TMDSO is classified as a highly flammable liquid and vapor (GHS Category 2).[6][7][10][11] It can cause skin and eye irritation.[7][8][16] Inhalation of vapors may cause respiratory tract irritation, and high concentrations can lead to central nervous system depression.[7][8]
Hazard Statements (GHS):
Toxicity Data
The available acute toxicity data for this compound is summarized below.
| Route of Exposure | Species | Value | Source |
| Oral LD50 | Mouse | 3000 mg/kg | [7] |
| Oral LD50 | Rat (female) | > 2000 mg/kg | [6] |
| Inhalation LC50 | Mouse | 400 mg/L (2 hours) | [15] |
| Aquatic Toxicity (Fish) | Oncorhynchus mykiss | LC50: 271 mg/L (96 hours) | [11] |
| Aquatic Toxicity (Daphnia) | Daphnia magna | EC50: 124 mg/L (48 hours) | [11] |
| Aquatic Toxicity (Algae) | Pseudokirchneriella subcapitata | EC50: > 118 mg/L (72 hours) | [11] |
Experimental Protocols
Detailed experimental protocols for the determination of all safety parameters are not publicly available for this specific compound. However, standardized methods are typically followed:
-
Flash Point Determination: The flash point is determined using either a closed-cup or open-cup apparatus. For a volatile liquid like TMDSO, a closed-cup method (e.g., Pensky-Martens or Cleveland closed cup) is common to minimize vapor loss and provide a more conservative (lower) flash point. The liquid is heated at a slow, constant rate, and an ignition source is passed over the cup at regular intervals until a flash is observed.
-
Autoignition Temperature Determination: This is typically determined by injecting the substance into a heated flask of a specified volume and observing the lowest temperature at which it ignites without an external ignition source.
-
Acute Toxicity (LD50/LC50) Studies: These studies are conducted following standardized guidelines (e.g., OECD Test Guidelines). For oral LD50, the substance is administered to animals (typically rats or mice) via gavage at various dose levels, and mortality is observed over a set period. For inhalation LC50, animals are exposed to the substance's vapor at different concentrations in an inhalation chamber for a specified duration.
Safe Handling and Personal Protective Equipment (PPE)
Proper handling procedures are essential to minimize the risks associated with TMDSO.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[7][8][10][11]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[7][9][10][11][15]
-
Ensure eyewash stations and safety showers are readily available.[7][15][17]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[7][9][10][17] Contact lenses should not be worn.[7][17]
-
Hand Protection: Use chemically resistant gloves such as neoprene or nitrile rubber.[7][9][17]
-
Skin and Body Protection: Wear a lab coat, and in cases of potential splashing, a chemical-resistant apron or suit may be necessary.[7][8][17]
-
Respiratory Protection: If working outside of a fume hood or if vapor concentrations are high, use a NIOSH-approved respirator with appropriate cartridges.[17][18]
Hygiene Measures:
-
Do not eat, drink, or smoke in the work area.[9]
-
Remove contaminated clothing promptly and wash it before reuse.[7][9]
Caption: PPE Selection Workflow for Handling this compound.
Storage and Incompatibility
Storage Conditions:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][9][10][11]
-
Keep away from heat, sparks, open flames, and other ignition sources.[7][8][9]
-
Ground and bond containers and receiving equipment to prevent static discharge.[7][9][10]
Incompatible Materials:
-
Alkalis, bromine, chlorine, metal salts, and precious metals. [7]
Accidental Release and First Aid Measures
Accidental Release:
-
Eliminate Ignition Sources: Immediately remove all sources of heat, sparks, and flames.[7][8][10][11]
-
Ventilate the Area: Ensure adequate ventilation.
-
Contain the Spill: Use dikes or absorbents to prevent the spill from spreading.[7]
-
Absorb the Spill: Use a non-combustible absorbent material (e.g., sand, earth) to clean up the spill.[7]
-
Collect and Dispose: Place the absorbed material into a suitable, sealed container for disposal.[7][10][11] Use non-sparking tools.[7][9][10][11]
First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[7][9][10][11]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation develops.[7][8][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek medical attention.[7][8][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][9][11]
Caption: Spill Response Workflow for this compound.
Fire-Fighting Measures
Extinguishing Media:
-
Suitable: Water spray, foam, dry chemical, or carbon dioxide.[7][8][9]
-
Unsuitable: Do not use a solid stream of water as it may spread the fire.[7]
Fire-Fighting Procedures:
-
Wear self-contained breathing apparatus (SCBA) and full protective gear.[7][8][11]
-
Vapors are heavier than air and may travel a considerable distance to an ignition source and flash back.[6][8]
Hazardous Combustion Products:
Disposal Considerations
-
Dispose of this chemical and its container as hazardous waste.[8]
-
Disposal must be in accordance with all applicable federal, state, and local regulations.[8]
-
Empty containers may retain flammable vapors and should be handled with care.[7][8]
Reactivity and Stability
-
Reactivity: Reacts with water.[8] May form flammable/explosive vapor-air mixtures.[7]
-
Chemical Stability: Stable under recommended storage conditions.[8]
-
Hazardous Polymerization: Will not occur.[8]
-
Conditions to Avoid: Heat, flames, sparks, and exposure to moist air or water.[7][15]
-
Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, and silicon dioxide.[7][8][15]
This guide is intended to provide a comprehensive overview of the safety and handling of this compound. Always refer to the most current Safety Data Sheet (SDS) from your supplier before use and ensure that all personnel are adequately trained in the proper handling of this chemical.
References
- 1. This compound | 3277-26-7 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,1,3,3-四甲基二硅氧烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. gelest.com [gelest.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. chemos.de [chemos.de]
- 10. echemi.com [echemi.com]
- 11. cfmats.com [cfmats.com]
- 12. This compound, 98% | [gelest.com]
- 13. 1,1,3,3-Tetramethyl-disiloxane | C4H14OSi2 | CID 18659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound, 99% | [gelest.com]
- 15. fishersci.com [fishersci.com]
- 16. synquestlabs.com [synquestlabs.com]
- 17. gelest.com [gelest.com]
- 18. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Laboratory-Scale Synthesis of 1,1,3,3-Tetramethyldisiloxane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principal laboratory-scale synthesis methods for 1,1,3,3-tetramethyldisiloxane (TMDS), a versatile siloxane intermediate with significant applications in organic synthesis and materials science. The following sections detail established experimental protocols, present quantitative data for comparative analysis, and illustrate the synthetic workflows.
Introduction
This compound is a valuable organosilicon compound widely utilized as a mild and selective reducing agent in organic synthesis.[1] Its Si-H bonds are the source of its reducing power, enabling the conversion of various functional groups.[1] Beyond its role as a reductant, TMDS serves as a key precursor in the synthesis of silicone polymers, resins, and for surface modification.[2] This guide focuses on accessible and reproducible laboratory-scale synthesis methods.
Primary Synthesis Methodologies
Two primary, well-documented methods for the laboratory synthesis of this compound are the reduction of a dichlorodisiloxane and the hydrolysis of a dialkylchlorosilane. A third method involving a Grignard reagent offers an alternative route.
Reduction of 1,1,3,3-Tetramethyl-1,3-dichlorodisiloxane
A highly efficient and economically favorable route to this compound involves the reduction of 1,1,3,3-tetramethyl-1,3-dichloro-1,3-disiloxane using a metal hydride.[3] This method is noted for its high yield and the ready availability of the starting material, which can be prepared from the inexpensive dimethyldichlorosilane.[3]
Experimental Workflow: Reduction of Dichlorodisiloxane
Caption: Workflow for the synthesis of this compound via metal hydride reduction.
Hydrolysis of Dimethylchlorosilane
The direct hydrolysis of dimethylchlorosilane presents another pathway to this compound.[4] However, this method can be prone to the formation of by-products, potentially leading to lower yields upon purification.[5] Careful control of reaction conditions is crucial to favor the desired disiloxane product.
Grignard Reaction with Organohydrogen Polysiloxanes
An alternative approach involves the reaction of an organohydrogen polysiloxane, which contains methylhydrogen siloxy units, with a methyl Grignard reagent (CH₃MgX) in a dialkyl ether solvent, followed by hydrolysis of the reaction product.[5]
Quantitative Data Summary
The following table summarizes the quantitative data from the cited synthesis methods for easy comparison.
| Synthesis Method | Starting Material(s) | Reagents | Solvent | Yield | Purity | Reference |
| Reduction | 1,1,3,3-Tetramethyl-1,3-dichloro-1,3-disiloxane | Sodium aluminum hydride (NaAlH₄) | Tetrahydrofuran | 85% | N/A | [3] |
| Reduction | 1,1,3,3-Tetramethyl-1,3-dichloro-1,3-disiloxane | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran | 93% | N/A | [3] |
| Grignard Reaction | Organohydrogen polysiloxane | Methyl Grignard reagent, Hydrochloric acid | Diethyl ether | 69% | N/A | [5] |
| Hydrosilylation | Allyl derivatives, Hydrosilanes | Karstedt's catalyst | Xylene or Toluene | 100% | N/A | [6] |
Detailed Experimental Protocols
Protocol for Reduction of 1,1,3,3-Tetramethyl-1,3-dichlorodisiloxane with Sodium Aluminum Hydride
This protocol is adapted from the procedure described in patent EP0476597A1.[3]
Materials:
-
1,1,3,3-Tetramethyl-1,3-dichloro-1,3-disiloxane (10 g)
-
Sodium aluminum hydride (NaAlH₄) (2.7 g)
-
Tetrahydrofuran (THF), anhydrous (30 g)
-
Methanol
-
Dilute hydrochloric acid
-
Deionized water
-
Nitrogen gas supply
-
Round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet
-
Ice-water bath
Procedure:
-
In a stream of nitrogen, charge the round-bottom flask with 2.7 g of sodium aluminum hydride and 30 g of anhydrous tetrahydrofuran.
-
Cool the flask to 0°C using an ice-water bath.
-
While maintaining the temperature of the reaction mixture between 0 and 20°C, add 10 g of 1,1,3,3-tetramethyl-1,3-dichloro-1,3-disiloxane dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Cool the flask again in an ice-water bath.
-
Carefully add 5 g of methanol to quench the excess metal hydride.
-
Sequentially add 30 g of diluted hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water.
-
Isolate the final product by distillation to yield this compound (5.6 g, 85% yield).[3]
Protocol for Grignard Reaction with an Organohydrogen Polysiloxane
This protocol is based on the method outlined in patent US3898256A.[5]
Materials:
-
Metallic magnesium powder (49 g, 2 moles)
-
Methyl Grignard reagent precursor (e.g., methyl iodide)
-
Organohydrogen polysiloxane
-
Diethyl ether, anhydrous
-
Hydrochloric acid (17.5%, 500 g)
-
Nitrogen gas supply
-
Four-necked flask (2-liter volume)
Procedure:
-
Dry 49 g of metallic magnesium powder in the four-necked flask under a nitrogen atmosphere by heating to 120°C.
-
After cooling, prepare the methyl Grignard reagent in anhydrous diethyl ether according to standard procedures.
-
Add the organohydrogen polysiloxane to the Grignard reagent (or vice versa) dropwise, maintaining the reaction temperature below the boiling point of the solvent, preferably between -70°C and +30°C.
-
After the reaction is complete, hydrolyze the mixture by adding 500 g of 17.5% hydrochloric acid over 30 minutes, keeping the temperature below 10°C.
-
Stir the mixture for an additional 30 minutes while maintaining the temperature below 10°C.
-
Allow the layers to separate and collect the upper organic layer.
-
Dry the organic layer and purify by rectification to obtain this compound (boiling point 72°C). A yield of 69% was reported in the patent example.[5]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound Supplier | 3277-26-7 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 3. EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane - Google Patents [patents.google.com]
- 4. Methylchlorosilane and its Intermediates - Knowledge [silibasesilicone.com]
- 5. US3898256A - Method for the preparation of 1,1,3,3,-tetramethyldisiloxane - Google Patents [patents.google.com]
- 6. This compound: A Versatile Compound for Efficient Chemical Transformations and Synthesis_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Spectroscopic Data of 1,1,3,3-Tetramethyldisiloxane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,1,3,3-Tetramethyldisiloxane (CAS No: 3277-26-7), a key intermediate in silicone chemistry.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring this information.
Molecular Structure and Properties
-
Molecular Formula: C₄H₁₄OSi₂[1]
-
Molecular Weight: 134.32 g/mol [1]
-
Synonyms: sym-Tetramethyldisiloxane, Bis(dimethylsilyl) ether[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the hydrogen (¹H), carbon (¹³C), and silicon (²⁹Si) nuclei.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound is characterized by two main signals corresponding to the methyl protons and the silicon-hydride protons.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~0.2 | Doublet | 12H | Si-CH ₃ |
| ~4.7 | Septet | 2H | Si-H |
Data is typically acquired in a deuterated solvent such as CDCl₃.[4]
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum is relatively simple, showing a single resonance for the four equivalent methyl carbons.
| Chemical Shift (ppm) | Assignment |
| ~0.0 | Si-C H₃ |
²⁹Si NMR Spectroscopic Data
²⁹Si NMR provides direct insight into the silicon environment. For this compound, a single resonance is expected.
| Chemical Shift (ppm) | Assignment |
| ~ -7 to -8 | (CH ₃)₂Si H |
Note: ²⁹Si chemical shifts are sensitive to the solvent and concentration.
Experimental Protocol for NMR Spectroscopy
A general procedure for obtaining high-resolution NMR spectra of liquid siloxane samples is as follows:
-
Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃) at a concentration of approximately 5-25 mg/mL in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., -2 to 12 ppm).
-
Apply a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
²⁹Si NMR Acquisition:
-
Employ a pulse sequence optimized for silicon, such as DEPT (Distortionless Enhancement by Polarization Transfer) or a simple pulse-acquire with a longer relaxation delay.[5]
-
Due to the low natural abundance and small gyromagnetic ratio of ²⁹Si, a significantly larger number of scans is necessary.[5]
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard like Tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound, particularly the Si-H, Si-O-Si, and Si-CH₃ bonds.
IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2965 | Medium | C-H stretch (in CH₃) |
| ~2130 | Strong | Si-H stretch |
| ~1260 | Strong | CH₃ symmetric deformation (in Si-CH₃) |
| ~1080 | Very Strong | Si-O-Si asymmetric stretch |
| ~890 | Strong | CH₃ rocking and Si-C stretch |
| ~840 | Strong | Si-H bending |
Data obtained from the NIST Chemistry WebBook and general correlations for organosilicon compounds.[1][6]
Experimental Protocol for IR Spectroscopy
Attenuated Total Reflectance (ATR) FTIR is a common and convenient method for analyzing liquid samples like this compound.[7]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or ZnSe crystal).[7][8]
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Apply a small drop of this compound directly onto the ATR crystal surface to ensure full coverage.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.[7][8]
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound upon ionization.
Mass Spectrometry Data (Electron Ionization)
The electron ionization (EI) mass spectrum is characterized by the absence of a prominent molecular ion peak (M⁺) and the presence of several characteristic fragment ions.
| m/z | Relative Intensity (%) | Assignment |
| 133 | ~5 | [M - H]⁺ |
| 119 | 100 | [M - CH₃]⁺ |
| 103 | ~10 | [M - CH₃ - O]⁺ (rearrangement) |
| 73 | ~45 | [(CH₃)₂SiH]⁺ |
| 59 | ~30 | [(CH₃)₂SiH]⁺ |
Data obtained from the NIST Mass Spectrometry Data Center.[9] The base peak at m/z 119 corresponds to the loss of a methyl group.[2]
Experimental Protocol for GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the analysis of volatile siloxanes.
-
Sample Preparation: Dilute the this compound sample in a suitable volatile solvent (e.g., hexane or dichloromethane).
-
Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Gas Chromatography:
-
Injector: Use a split/splitless injector, typically at a temperature of 220-250°C.[10]
-
Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1.0 mL/min).[10]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5) is suitable.
-
Oven Program: A temperature ramp program is used to ensure good separation, for example, starting at 40°C and ramping up to 250°C.
-
-
Mass Spectrometry:
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.[10]
-
Mass Analyzer: Scan a mass range appropriate for the expected fragments (e.g., m/z 35-300).
-
Detector: An electron multiplier is used to detect the ions.
-
-
Data Analysis: The resulting chromatogram will show a peak for this compound at a specific retention time. The mass spectrum corresponding to this peak can then be extracted and analyzed, and compared to library spectra for confirmation.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. Disiloxane, 1,1,3,3-tetramethyl- [webbook.nist.gov]
- 2. This compound | C4H12OSi2 | CID 6327482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. This compound(3277-26-7) 1H NMR spectrum [chemicalbook.com]
- 5. magritek.com [magritek.com]
- 6. gelest.com [gelest.com]
- 7. pstc.org [pstc.org]
- 8. mdpi.com [mdpi.com]
- 9. Disiloxane, 1,1,3,3-tetramethyl- [webbook.nist.gov]
- 10. Frontiers | Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry [frontiersin.org]
1,1,3,3-Tetramethyldisiloxane: An In-depth Technical Guide to a Mild and Selective Reducing Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,1,3,3-tetramethyldisiloxane (TMDS) as a versatile and mild reducing agent in organic synthesis. Its low cost, stability, and favorable safety profile make it an attractive alternative to more hazardous traditional reducing agents. This document details its applications in the reduction of a variety of functional groups, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its use in research and development.
Introduction to this compound (TMDS)
This compound is a readily available organosilane that has gained significant attention as a mild and selective reducing agent.[1][2] Its utility stems from the presence of two reactive silicon-hydrogen (Si-H) bonds, which can be activated under catalytic conditions to effect the reduction of a wide array of functional groups.[3] Unlike harsh reducing agents such as lithium aluminum hydride (LiAlH₄), TMDS often allows for greater functional group tolerance, enabling the selective reduction of one functional group in the presence of others.[1] This selectivity is highly dependent on the choice of catalyst, making the TMDS system highly tunable for various synthetic transformations.[1]
Key Properties of TMDS:
| Property | Value |
| CAS Number | 3277-26-7 |
| Molecular Formula | C₄H₁₄OSi₂ |
| Molecular Weight | 134.32 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 70-71 °C |
| Density | 0.76 g/mL at 25 °C |
Applications in Reductive Transformations
TMDS, in conjunction with a suitable catalyst, can be employed for the reduction of a diverse range of functional groups. The following sections detail its application in the reduction of amides, nitriles, nitro compounds, and phosphine oxides.
Reduction of Amides to Amines
The reduction of amides to amines is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules.[2] TMDS offers a milder alternative to traditional, more reactive hydride reagents.[1][2] The choice of catalyst is critical for achieving high yields and selectivity.
Quantitative Data for Amide Reduction:
| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Phenylbenzamide | B(C₆F₅)₃ | Toluene | 25 | 0.5 | 98 | [4] |
| N,N-Dimethylbenzamide | B(C₆F₅)₃ | Toluene | 25 | 0.5 | 95 | [4] |
| Secondary Amides | [Ir(COE)₂Cl]₂ | - | - | - | High | [5] |
| Tertiary Amides | IrCl(CO)(PPh₃)₂ | - | - | - | High | [5] |
| Carboxamides | Platinum-based | - | - | - | 56-95 | [1] |
| Secondary Amides | Ru₃(CO)₁₂ | Toluene | 100 | 24 | 75-95 | [6] |
Experimental Protocol: Reduction of N-Phenylbenzamide to N-Benzylaniline
This protocol is a representative procedure for the reduction of a secondary amide to an amine using TMDS and a Lewis acid catalyst.
Materials:
-
N-Phenylbenzamide
-
This compound (TMDS)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Anhydrous Toluene
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-phenylbenzamide (1.0 mmol, 1.0 equiv) and anhydrous toluene (5 mL).
-
Stir the solution at room temperature until the amide fully dissolves.
-
Add tris(pentafluorophenyl)borane (B(C₆F₅)₃) (0.05 mmol, 0.05 equiv).
-
Slowly add this compound (TMDS) (1.5 mmol, 1.5 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzylaniline.
Catalytic Cycle for Amide Reduction:
Caption: General catalytic cycle for amide reduction.
Reduction of Nitriles to Primary Amines
The conversion of nitriles to primary amines is another valuable transformation in organic synthesis. TMDS, in combination with catalysts like titanium(IV) isopropoxide or cobalt complexes, provides an effective method for this reduction.[7][8]
Quantitative Data for Nitrile Reduction:
| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzonitrile | Ti(O-i-Pr)₄ | Toluene | 60 | 24 | 95 | [9] |
| 4-Bromobenzonitrile | Ti(O-i-Pr)₄ | Toluene | 60 | 24 | 95 | [9] |
| 4-Nitrobenzonitrile | Ti(O-i-Pr)₄ | Toluene | 60 | 24 | 86 | [4] |
| Various Nitriles | Co(OPiv)₂ / Isocyanide ligand | - | - | - | Good | [10] |
Experimental Protocol: Reduction of Benzonitrile to Benzylamine
This protocol describes a general procedure for the reduction of an aromatic nitrile to a primary amine.
Materials:
-
Benzonitrile
-
This compound (TMDS)
-
Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)
-
Anhydrous Toluene
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve benzonitrile (1.0 mmol, 1.0 equiv) in anhydrous toluene (5 mL).
-
Add titanium(IV) isopropoxide (1.0 mmol, 1.0 equiv) to the solution.
-
Add this compound (TMDS) (1.0 mmol, 1.0 equiv) and heat the reaction mixture to 60 °C.
-
Monitor the reaction by GC-MS or TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully add 1 M HCl to hydrolyze the intermediate and form the amine hydrochloride salt.
-
Extract the aqueous layer with diethyl ether to remove non-basic impurities.
-
Basify the aqueous layer with NaOH solution until a pH > 10 is reached.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain benzylamine.
Workflow for Nitrile Reduction:
Caption: Experimental workflow for nitrile reduction.
Reduction of Nitro Compounds to Anilines
The reduction of nitroarenes to anilines is a crucial transformation in the synthesis of dyes, pharmaceuticals, and agrochemicals. TMDS, in the presence of an iron catalyst, provides a selective method for this reduction, often tolerating other reducible functional groups.[11]
Quantitative Data for Nitro Compound Reduction:
| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Nitrobenzene | Fe(acac)₃ | THF | 60 | 17 | High | [11] |
| 4-Chloronitrobenzene | Fe(acac)₃ | THF | 60 | - | High | [11] |
| 4-Nitrotoluene | Fe(acac)₃ | THF | 60 | - | High | [11] |
Experimental Protocol: Reduction of Nitrobenzene to Aniline
This protocol outlines a general procedure for the iron-catalyzed reduction of a nitroarene to an aniline using TMDS.
Materials:
-
Nitrobenzene
-
This compound (TMDS)
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vial, add nitrobenzene (1.0 mmol, 1.0 equiv), iron(III) acetylacetonate (0.1 mmol, 0.1 equiv), and anhydrous THF (2 mL).
-
Degas the mixture with argon for 15-20 minutes.
-
Add this compound (TMDS) (4.0 mmol, 4.0 equiv).
-
Seal the vial and heat the reaction mixture at 60 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with 1 M HCl.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude aniline by column chromatography.
Deoxygenation of Phosphine Oxides
The deoxygenation of phosphine oxides to regenerate phosphines is an important process in catalysis and organic synthesis, as phosphine oxides are common byproducts. TMDS, in combination with catalysts like indium(III) bromide or copper(II) triflate, offers an efficient method for this transformation.[1][12]
Quantitative Data for Phosphine Oxide Deoxygenation:
| Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Triphenylphosphine oxide | InBr₃ | Toluene | 100 | Quantitative | [12] |
| Various Phosphine Oxides | InBr₃ | Toluene | 100 | 70-99 | [12] |
| Various Phosphine Oxides | Cu(OTf)₂ | Toluene | 100 | 68-96 | [1] |
Experimental Protocol: Deoxygenation of Triphenylphosphine Oxide
The following is a representative procedure for the deoxygenation of a tertiary phosphine oxide.
Materials:
-
Triphenylphosphine oxide
-
This compound (TMDS)
-
Indium(III) bromide (InBr₃)
-
Anhydrous Toluene
-
Borane dimethyl sulfide complex (BH₃·SMe₂) (optional, for protection of the product)
-
Silica gel
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine triphenylphosphine oxide (1.0 mmol, 1.0 equiv), indium(III) bromide (0.01 mmol, 0.01 equiv), and anhydrous toluene (5 mL).
-
Add this compound (TMDS) (1.5 mmol, 1.5 equiv) and heat the mixture to 100 °C.
-
Monitor the reaction by ³¹P NMR spectroscopy or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Optional: To protect the resulting phosphine from re-oxidation, the crude reaction mixture can be treated with borane dimethyl sulfide complex.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to yield the triphenylphosphine.
Reaction Pathway for Phosphine Oxide Deoxygenation:
Caption: Deoxygenation of phosphine oxide.
Conclusion
This compound has proven to be a valuable, mild, and selective reducing agent for a variety of important functional group transformations in organic synthesis. Its effectiveness, combined with its favorable safety and handling characteristics, makes it a powerful tool for researchers and drug development professionals. The selectivity of TMDS reductions can be finely tuned through the judicious choice of catalyst, allowing for the synthesis of complex molecules with high functional group tolerance. The experimental protocols and data provided in this guide serve as a practical resource for the implementation of TMDS-mediated reductions in the laboratory.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. gelest.com [gelest.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. TMDSO, Tetramethyldisiloxane [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Tertiary amine synthesis via reductive coupling of amides with Grignard reagents - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Stability of 1,1,3,3-Tetramethyldisiloxane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,3,3-Tetramethyldisiloxane (TMDS) is a versatile organosilicon compound widely utilized in organic synthesis, particularly as a mild and selective reducing agent, and as a key building block for silicone polymers. Its chemical stability is a critical parameter that dictates its storage, handling, and application in various chemical processes, including those in the pharmaceutical industry. This guide provides a comprehensive overview of the chemical stability of TMDS, focusing on its reactivity towards hydrolysis, thermal stress, and chemical incompatibility.
General Stability Profile
This compound is a stable compound when stored in sealed containers under a dry, inert atmosphere. However, its reactivity is primarily centered around the Si-H bonds, which are susceptible to cleavage under various conditions. The Si-O-Si backbone can also be cleaved, particularly in the presence of strong acids or bases. It is a highly flammable liquid and vapor, necessitating careful handling away from ignition sources.[1]
Hydrolytic Stability
The Si-H bonds in this compound are sensitive to moisture and can undergo hydrolysis, especially in the presence of acid or base catalysts, to produce hydrogen gas and silanols. These silanols can then condense to form longer-chain siloxanes. The siloxane (Si-O-Si) bond in TMDS can also be cleaved by hydrolysis, a reaction that is catalyzed by both acids and bases.
Quantitative Data on Hydrolytic Stability
Specific quantitative kinetic data for the hydrolysis of this compound is not extensively documented in peer-reviewed literature. The following table provides a template for the type of data that would be generated in a comprehensive hydrolytic stability study.
| pH | Temperature (°C) | Rate Constant (k) | Half-life (t½) |
| 2 | 25 | Data not available | Data not available |
| 4 | 25 | Data not available | Data not available |
| 7 | 25 | Data not available | Data not available |
| 10 | 25 | Data not available | Data not available |
| 12 | 25 | Data not available | Data not available |
Hydrolysis Signaling Pathway
Caption: Hydrolysis pathway of this compound.
Thermal Stability
This compound can undergo thermal decomposition at elevated temperatures. The degradation process can involve the cleavage of Si-H, Si-C, and Si-O bonds, leading to the formation of a variety of volatile and non-volatile products. The presence of impurities or catalysts can significantly lower the decomposition temperature. Heating in the presence of oxidizers can lead to a severe fire hazard.[1] Combustion products include silicon dioxide, carbon dioxide, and other organic pyrolysis products.[1]
Quantitative Data on Thermal Stability
| Temperature (°C) | Atmosphere | Weight Loss (%) | Decomposition Products |
| 100 | Nitrogen | Data not available | Data not available |
| 200 | Nitrogen | Data not available | Data not available |
| 300 | Nitrogen | Data not available | Data not available |
| 400 | Nitrogen | Data not available | Data not available |
| 500 | Nitrogen | Data not available | Data not available |
Chemical Incompatibility
This compound exhibits reactivity with a range of chemical substances. Understanding these incompatibilities is crucial for safe handling and for preventing unintended reactions in complex chemical syntheses.
Incompatible Materials
| Class of Compound | Examples | Nature of Hazard |
| Strong Oxidizing Agents | Nitrates, Peroxides, Chlorates | Risk of fire and explosion.[1] |
| Strong Acids | Sulfuric Acid, Hydrochloric Acid | Vigorous reaction, evolution of hydrogen gas.[1] |
| Strong Bases | Sodium Hydroxide, Potassium Hydroxide | Vigorous reaction, evolution of hydrogen gas.[1] |
| Alcohols | Methanol, Ethanol | Reaction with Si-H bonds, especially with a catalyst.[1] |
| Water | Reacts to produce flammable hydrogen gas.[1] |
Logical Relationship of Incompatibilities
Caption: Incompatibility of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the chemical stability of this compound.
Hydrolytic Stability Testing (Adapted from ASTM D2619)
Objective: To determine the stability of this compound in the presence of water at a specified temperature.
Apparatus:
-
Glass beverage bottles (e.g., 7-oz "Coke" bottles)
-
Oven with a rotisserie apparatus, capable of maintaining 93 ± 1 °C
-
Copper strips (for catalytic effect, optional)
-
Analytical balance
-
pH meter
-
Titration equipment for acid number determination
Procedure:
-
To a clean, dry beverage bottle, add 75 ml of this compound and 25 ml of distilled water.
-
If the effect of a metal catalyst is being investigated, add a polished copper strip to the bottle.
-
Securely cap the bottle.
-
Place the bottle in the rotisserie apparatus inside the oven preheated to 93 °C.
-
Rotate the bottle end-over-end for 48 hours.
-
After 48 hours, remove the bottle and allow it to cool to room temperature.
-
Observe and record any changes in the appearance of the liquid phases and the copper strip.
-
Separate the organic and aqueous layers.
-
Determine the acid number of the this compound layer and the aqueous layer by titration.
-
Measure the weight loss of the copper strip.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition profile of this compound.
Apparatus:
-
Thermogravimetric Analyzer (TGA) with a high-precision balance and furnace.
-
Inert gas supply (e.g., nitrogen, argon).
-
Sample pans (e.g., alumina, platinum).
Procedure:
-
Calibrate the TGA instrument for temperature and mass.
-
Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a tared TGA sample pan.
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to remove any air.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Continuously record the sample weight as a function of temperature.
-
The resulting TGA curve will show the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass.
Experimental Workflow for Stability Analysis
Caption: General workflow for stability analysis of TMDS.
Conclusion
This compound is a chemically stable compound under anhydrous and neutral conditions. However, its utility in a wide range of chemical transformations is intrinsically linked to the reactivity of its Si-H bonds, which are susceptible to hydrolysis and reaction with various chemical agents. A thorough understanding of its thermal and chemical stability profile is paramount for its safe and effective use in research, development, and manufacturing processes. While specific quantitative data on its degradation kinetics is sparse, the established methodologies for testing the stability of related siloxane compounds provide a robust framework for its assessment.
References
An In-depth Technical Guide to the Solubility of 1,1,3,3-Tetramethyldisiloxane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,1,3,3-tetramethyldisiloxane in various organic solvents. This information is critical for professionals in research, science, and drug development who utilize this versatile organosilicon compound in their work. The guide includes qualitative and semi-quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of the experimental workflow.
Introduction to this compound
This compound, a member of the siloxane family, is a colorless, volatile liquid. Its unique chemical structure, characterized by silicon-oxygen bonds and methyl groups, imparts properties such as low surface tension and high thermal stability. These characteristics make it a valuable reagent and solvent in a multitude of applications, including organic synthesis and polymer chemistry. A thorough understanding of its solubility is paramount for its effective use in these fields.
Solubility Data
Precise quantitative solubility data for this compound across a wide spectrum of organic solvents is not extensively documented in publicly available literature. However, based on information for closely related short-chain linear siloxanes like hexamethyldisiloxane and octamethyltrisiloxane, a general solubility profile can be established. These siloxanes are generally miscible with or highly soluble in non-polar and polar aprotic solvents. It is important to note that this compound can react with protic solvents such as water and alcohols.
The following tables summarize the available qualitative and semi-quantitative solubility data.
Table 1: Solubility of this compound and Analogs in Common Organic Solvents
| Solvent Class | Solvent | Solubility/Miscibility | Notes |
| Hydrocarbons | Hexane | Miscible in all proportions | Data for hexamethyldisiloxane. |
| Toluene | Miscible in all proportions | Data for hexamethyldisiloxane. | |
| Chlorinated Solvents | Chloroform | Soluble | General information for siloxanes. |
| Dichloromethane | Expected to be miscible | Based on the principle of "like dissolves like". | |
| Ethers | Diethyl Ether | Miscible in all proportions | Data for hexamethyldisiloxane. |
| Tetrahydrofuran (THF) | Expected to be miscible | General behavior of siloxanes in polar aprotic solvents. | |
| Ketones | Acetone | Expected to be soluble | General behavior of siloxanes. |
| Esters | Ethyl Acetate | Expected to be soluble | General behavior of siloxanes. |
| Alcohols | Isopropyl Alcohol | Miscible | Caution: Potential for reaction. |
| Ethanol | Reacts | This compound is known to react with alcohols. |
Experimental Protocols for Solubility Determination
This section outlines detailed methodologies for determining the solubility of this compound in organic solvents.
Protocol 1: Qualitative Determination of Miscibility (Visual Method)
This method provides a rapid assessment of whether two liquids are miscible in all proportions.
Materials:
-
This compound
-
Organic solvent of interest
-
Small, clear glass vials or test tubes with caps
-
Pipettes or graduated cylinders
-
Vortex mixer (optional)
Procedure:
-
To a clean, dry vial, add a known volume (e.g., 1 mL) of the organic solvent.
-
Add an equal volume of this compound to the same vial.
-
Cap the vial securely and shake vigorously for 30-60 seconds. A vortex mixer can be used for more thorough mixing.
-
Allow the mixture to stand undisturbed for at least 5 minutes.
-
Visually inspect the mixture against a well-lit background.
-
Miscible: A single, clear, homogeneous phase is observed.
-
Immiscible: Two distinct layers are formed.
-
Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time.
-
Protocol 2: Quantitative Determination of Solubility (Gravimetric Method)
This method determines the mass of a solute that can dissolve in a specific volume of solvent at a given temperature.
Materials:
-
This compound
-
Organic solvent of interest
-
Saturated solution of this compound in the solvent
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Evaporating dish or watch glass
-
Oven or vacuum desiccator
Procedure:
-
Prepare a saturated solution by adding an excess of this compound to a known volume of the organic solvent in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).
-
Allow any undissolved this compound to settle.
-
Carefully withdraw a known volume (e.g., 10 mL) of the clear, supernatant liquid (the saturated solution) using a pipette, ensuring no undissolved droplets are transferred.
-
Transfer the aliquot to a pre-weighed evaporating dish.
-
Evaporate the solvent under controlled conditions (e.g., in a fume hood or a rotary evaporator). For volatile solvents, gentle heating may be applied.
-
Once the solvent has completely evaporated, weigh the evaporating dish containing the non-volatile this compound residue.
-
Calculate the solubility using the following formula: Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of aliquot in mL) * 100
Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
Conclusion
This technical guide has provided an overview of the solubility of this compound in organic solvents, drawing upon data from analogous compounds due to the limited availability of specific quantitative information. The provided experimental protocols offer robust methods for researchers to determine the solubility and miscibility of this compound in their specific solvent systems. The visual workflows aim to clarify these procedures for practical application. As with any chemical handling, appropriate safety precautions should be taken, especially considering the reactivity of this compound with certain protic solvents.
1,1,3,3-Tetramethyldisiloxane CAS number 3277-26-7
An In-depth Technical Guide to 1,1,3,3-Tetramethyldisiloxane (CAS 3277-26-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (TMDS), identified by CAS number 3277-26-7, is the smallest commercially available hydrosiloxane derivative.[1] With the chemical formula C₄H₁₄OSi₂ and a molecular weight of approximately 134.32 g/mol , this versatile organosilicon compound is a cornerstone in modern synthesis and material science.[2][3] It is a colorless, clear liquid recognized for its utility as a mild, inexpensive, and non-toxic reducing agent, a crucial intermediate for organopolysiloxanes, and a key reactant in hydrosilylation reactions.[1][4][5][6] Its unique reactivity, stemming from the two silicon-hydride (Si-H) bonds, makes it an attractive and safer alternative to other highly reactive reducing agents like lithium aluminum hydride.[7][8][9] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for professionals in research and development.
Physical and Chemical Properties
This compound is a highly flammable, volatile liquid that is soluble in many organic solvents but reacts with water.[10][11][12] Its key physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₄OSi₂ | [2][3][4] |
| Molecular Weight | 134.32 g/mol | [2][5] |
| Appearance | Colorless, clear liquid | [4] |
| Density | 0.757 - 0.76 g/mL at 25 °C | [5][11][13][14] |
| Boiling Point | 70-71 °C | [4][5][11][13] |
| Melting Point | -78 °C | [4] |
| Refractive Index | 1.3669 - 1.370 at 20 °C | [5][11][13] |
| Flash Point | -12 °C | [13] |
| Autoignition Temp. | 208 °C | [13] |
| Viscosity | 0.56 cSt at 25 °C | [13] |
| Enthalpy of Vaporization | 7.25 kcal/mol | [13] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of this compound. The following table summarizes the available spectroscopic data.
| Spectroscopic Technique | Availability / Key Features | Source(s) |
| ¹H NMR | Data available, shows characteristic Si-H proton signals. | [15] |
| ¹³C NMR | Data available. | [16] |
| Mass Spectrometry | Data available. | [16][17] |
| IR Spectroscopy | Data available, confirms the presence of Si-O-Si functionality. | [16][18] |
| Raman Spectroscopy | Data available. | [16] |
Synthesis and Preparation
This compound can be synthesized through several methods, with the reduction of its dichloro-analogue being a prominent and high-yield approach.[1][19]
Experimental Protocol: Reduction of 1,1,3,3-Tetramethyl-1,3-dichloro-1,3-disiloxane
This process provides TMDS in high yield through the reduction of an inexpensive and readily available starting material.[19]
Materials:
-
1,1,3,3-Tetramethyl-1,3-dichloro-1,3-disiloxane
-
Metal hydride reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Sodium aluminum hydride (NaAlH₄))[19]
-
Anhydrous ether solvent (e.g., Diethyl ether or Tetrahydrofuran (THF))[19]
-
Inert gas (e.g., Nitrogen)[19]
Procedure:
-
In a reaction vessel purged with an inert gas, prepare a solution of the metal hydride (0.5 to 2 mole equivalents per mole of the dichlorodisiloxane) in the anhydrous ether solvent.[19]
-
Cool the solution to a temperature between 0 °C and 20 °C.[19]
-
Add the 1,1,3,3-tetramethyl-1,3-dichloro-1,3-disiloxane dropwise to the cooled metal hydride solution while maintaining the inert atmosphere and temperature.[19]
-
Allow the reaction to proceed for 1 to 5 hours, depending on the specific reactants and temperature.[19]
-
After the reaction is complete, the resulting mixture is carefully worked up, typically involving washing with water, followed by distillation to isolate the pure this compound product.[19]
-
The final product can be obtained in yields as high as 93%.[19]
Caption: Synthesis of TMDS via reduction of its dichloro-analogue.
Key Applications and Reactions
TMDS is a versatile reagent with broad applications in organic synthesis and polymer chemistry, primarily as a reducing agent and a key component in hydrosilylation.
As a Reducing Agent
TMDS is valued as a mild and selective reducing agent, often activated by transition metal catalysts.[7][8][9] It provides a safe and efficient method for the reduction of various functional groups.[8][9]
Key Reductions:
-
Amides to Amines or Aldehydes: In the presence of catalysts like platinum or ruthenium complexes, TMDS can effectively reduce tertiary and secondary amides to their corresponding amines.[8][9][20]
-
Nitriles to Amines: A TMDS/titanium(IV) isopropoxide system can convert aromatic and aliphatic nitriles into primary amines in nearly quantitative yields.[1]
-
Aldehydes/Epoxides to Alkyl Halides: TMDS can be used for the direct synthesis of alkyl halides from aldehydes and epoxides.[1][6]
-
Reductive Cleavage of C-O Bonds: It is employed in the reductive cleavage of otherwise inert carbon-oxygen bonds.[1][21]
-
Other Reductions: Notable applications also include the reduction of phosphine oxides, nitro groups, and the hydrogenolysis of aryl-chlorine bonds.[8][9][21]
Caption: Reduction pathways enabled by this compound.
In Hydrosilylation Reactions
The Si-H bonds in TMDS readily add across unsaturated carbon-carbon bonds in the presence of a catalyst, a process known as hydrosilylation.[21][22] This reaction is fundamental for synthesizing a wide array of functionalized organosilicon compounds and for crosslinking silicone polymers.[21][23]
Experimental Protocol: General Hydrosilylation of an Alkene
This protocol outlines a typical procedure for the transition metal-catalyzed addition of TMDS to an alkene.
Materials:
-
This compound (TMDS)
-
Alkene or alkyne substrate
-
Hydrosilylation catalyst (e.g., Karstedt's catalyst (platinum-based), [RhCl(cod)]₂)[21][22]
-
Anhydrous solvent (e.g., Toluene)[21]
Procedure:
-
To a solution of the alkene substrate in an anhydrous solvent, add the hydrosilylation catalyst (catalytic amount, e.g., 10⁻⁴ mol per Rh).[21]
-
Add this compound to the mixture. The stoichiometry will depend on whether mono- or bis-functionalization is desired.
-
Heat the reaction mixture to the required temperature (e.g., 60 °C) and stir for the necessary duration until the reaction is complete, as monitored by techniques like GC-MS or NMR.[21]
-
Upon completion, the solvent is typically removed under reduced pressure, and the product is purified using methods such as distillation or column chromatography.
Caption: A typical experimental workflow for a hydrosilylation reaction using TMDS.
Intermediate in Silicone and Pharmaceutical Synthesis
TMDS is a vital building block for specialty silicones. It can be used as a "stopper" to introduce terminal Si-H groups into organopolysiloxane structures.[24] It is also used to produce materials like silicone rubber, silicone gel, and methyl hydrogen silicone oil.[25] In the pharmaceutical industry, it serves as a raw material for synthesizing compounds such as non-ionic contrast agents.[26][27]
Safety and Handling
This compound is a hazardous substance that requires careful handling. It is highly flammable and may cause irritation to the eyes, skin, and respiratory system.[10][12]
| Hazard Information | Details | Source(s) |
| Signal Word | Danger | [15][28][29] |
| GHS Hazard Statements | H225: Highly flammable liquid and vapour. H361d: Suspected of damaging the unborn child. Also cited as causing skin and serious eye irritation. | [12][15][28] |
| GHS Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P233: Keep container tightly closed. P243: Take action to prevent static discharges. P280: Wear protective gloves/protective clothing/eye protection/face protection. P403+P235: Store in a well-ventilated place. Keep cool. | [28][29][30] |
Storage and Handling Recommendations:
-
Storage: Store in original, tightly sealed containers in an approved, cool, dry, and well-ventilated flame-proof area.[10][28][30] Keep away from heat, ignition sources, and direct sunlight.[28]
-
Handling: Use in a well-ventilated area.[10] Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[10][30] Ground and bond containers and receiving equipment to prevent static discharge.[28][30] Use non-sparking tools.[28][30]
-
Incompatibilities: Avoid contact with oxidizing agents, acids, bases, water, and metals.[10][12]
-
Spills: In case of a spill, remove all ignition sources, ventilate the area, and use a liquid-absorbent material for cleanup.[10][29]
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. 3277-26-7 CAS Manufactory [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound 97 3277-26-7 [sigmaaldrich.com]
- 6. 1,1,3,3-四甲基二硅氧烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. gelest.com [gelest.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. This compound | 3277-26-7 [chemicalbook.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. This compound, 99% | [gelest.com]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
- 15. This compound | C4H12OSi2 | CID 6327482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound(3277-26-7) 1H NMR spectrum [chemicalbook.com]
- 17. 1,1,3,3-Tetramethyl-1,3-bis[(2Z)-pent-2-en-1-yloxy]disiloxane [webbook.nist.gov]
- 18. apps.dtic.mil [apps.dtic.mil]
- 19. EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane - Google Patents [patents.google.com]
- 20. TMDSO, Tetramethyldisiloxane [organic-chemistry.org]
- 21. Synthesis of bifunctional disiloxanes via subsequent hydrosilylation of alkenes and alkynes - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC01253C [pubs.rsc.org]
- 22. This compound: A Versatile Compound for Efficient Chemical Transformations and Synthesis_Chemicalbook [chemicalbook.com]
- 23. revroum.lew.ro [revroum.lew.ro]
- 24. US3898256A - Method for the preparation of 1,1,3,3,-tetramethyldisiloxane - Google Patents [patents.google.com]
- 25. CAS 3277-26-7 this compound Wholesale | Silfluo [silfluosilicone.com]
- 26. cphi-online.com [cphi-online.com]
- 27. This compound CAS No. 3277-26-7 [lanyachem.com]
- 28. chemos.de [chemos.de]
- 29. chemicalbook.com [chemicalbook.com]
- 30. cfmats.com [cfmats.com]
A Comprehensive Technical Guide to 1,1,3,3-Tetramethyldisiloxane (TMDS) for Researchers and Drug Development Professionals
Introduction: 1,1,3,3-Tetramethyldisiloxane, commonly abbreviated as TMDS, is a versatile and reactive organosilicon compound. Its unique chemical properties, particularly the presence of two silicon-hydride (Si-H) bonds, make it a valuable reagent in a wide array of chemical transformations. This guide provides an in-depth overview of TMDS, including its nomenclature, physicochemical properties, key applications in organic synthesis with illustrative experimental protocols, and relevant reaction workflows.
Nomenclature and Synonyms
This compound is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of its synonyms is provided below to aid in literature searches and material sourcing.
Table 1: Synonyms and Identifiers for this compound
| Name Type | Name/Identifier |
| Common Name | This compound |
| Abbreviation | TMDS, TMDSO |
| IUPAC Name | 1,1,3,3-tetramethyl-disiloxane |
| CAS Number | 3277-26-7[1] |
| EC Number | 221-906-4[2] |
| Linear Formula | [(CH₃)₂SiH]₂O[2] |
| Other Synonyms | Bis(dimethylsilyl) ether[3][4], Bis(dimethylsilyl) oxide[5][6], Dimethylsilyl ether[5][6], sym-Tetramethyldisiloxane[5], 1,3-Dihydrotetramethyldisiloxane[5] |
Physicochemical Properties
A thorough understanding of the physical and chemical properties of TMDS is crucial for its safe handling, storage, and application in experimental work. The following table summarizes its key properties.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₁₄OSi₂[1] |
| Molecular Weight | 134.32 g/mol [1][2] |
| Appearance | Colorless liquid[4][7] |
| Boiling Point | 70-71 °C (at 760 mmHg)[2][5][8] |
| Melting Point | -78 °C[4][7] |
| Density | 0.76 g/mL at 25 °C[2][8] |
| Refractive Index (n20/D) | 1.370[2][8] |
| Flash Point | -12 °C[5] |
| Solubility | Soluble in many organic solvents such as aromatic hydrocarbons and petroleum hydrocarbons. Decomposes in water and alcohol.[6] |
Key Applications in Organic Synthesis
TMDS is a mild and selective reducing agent, finding extensive use in various organic transformations. Its reactivity is often harnessed in the presence of a catalyst.
Reduction of Amides to Amines
A significant application of TMDS is the reduction of amides to their corresponding amines. This transformation is typically challenging and often requires harsh reducing agents. The use of TMDS in conjunction with a suitable catalyst, such as triruthenium dodecacarbonyl (Ru₃(CO)₁₂), provides a milder and more selective alternative.[1] This method is tolerant of a variety of functional groups.
Hydrosilylation Reactions
Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a cornerstone of organosilicon chemistry. TMDS is an effective hydride source for these reactions, particularly for the hydrosilylation of alkenes and alkynes.[3] These reactions are typically catalyzed by platinum complexes, with Karstedt's catalyst being a common choice.[3] This reaction is fundamental in the synthesis of silicone polymers and for the functionalization of organic molecules with silyl groups.[3]
Reductive Etherification
TMDS can be employed in the reductive etherification of aldehydes and ketones with alcohols to form ethers. This reaction often proceeds under mild conditions, catalyzed by a Lewis acid, and offers a direct route to unsymmetrical ethers.
Experimental Protocols
The following sections provide generalized experimental protocols for key reactions involving TMDS. These are intended to be illustrative, and specific reaction conditions may need to be optimized for different substrates.
General Protocol for the Reduction of Amides to Amines using TMDS and Triruthenium Dodecacarbonyl
This protocol is based on the general procedure for the catalytic reduction of amides with hydrosilanes.
Materials:
-
Amide
-
This compound (TMDS)
-
Triruthenium dodecacarbonyl (Ru₃(CO)₁₂)
-
Anhydrous, inert solvent (e.g., toluene or THF)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the amide in the anhydrous solvent.
-
Add triruthenium dodecacarbonyl (typically 0.1-1 mol%).
-
Add this compound (typically 1.5-3 equivalents).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of an appropriate reagent (e.g., methanol or aqueous acid).
-
Perform a standard aqueous work-up. Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or distillation, to yield the desired amine.
General Protocol for the Hydrosilylation of Alkenes using TMDS and Karstedt's Catalyst
This protocol outlines a general procedure for the platinum-catalyzed hydrosilylation of an alkene.
Materials:
-
Alkene
-
This compound (TMDS)
-
Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex)
-
Anhydrous, inert solvent (e.g., toluene or dichloromethane), optional, as the reaction can sometimes be run neat.
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the alkene and the solvent (if used).
-
Add Karstedt's catalyst (typically in ppm concentrations relative to the platinum content).
-
Add this compound (typically 0.5-1.1 equivalents relative to the alkene).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by a suitable analytical technique (e.g., ¹H NMR, GC-MS). The disappearance of the Si-H signal in the ¹H NMR spectrum is a good indicator of reaction completion.
-
Once the reaction is complete, the product can often be used directly or purified by distillation or column chromatography to remove the catalyst and any unreacted starting materials.
Visualization of Workflows
The following diagrams, generated using the DOT language, illustrate the general workflows for the described reactions.
Caption: General workflow for the reduction of amides using TMDS.
Caption: General workflow for the hydrosilylation of alkenes with TMDS.
Disclaimer: The provided experimental protocols are for informational purposes only and should be adapted and optimized for specific substrates and laboratory conditions. All chemical reactions should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment. Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound: A Versatile Compound for Efficient Chemical Transformations and Synthesis_Chemicalbook [chemicalbook.com]
- 4. TMDSO, Tetramethyldisiloxane [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. qualitas1998.net [qualitas1998.net]
- 8. Au/TiO2 catalyzed reductive amination of aldehydes and ketones using formic acid as reductant - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Unveiling the Hazards of 1,1,3,3-Tetramethyldisiloxane: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1,3,3-Tetramethyldisiloxane, a versatile organosilicon compound, finds extensive application in chemical synthesis and polymer production. A thorough understanding of its potential hazards is paramount for ensuring occupational safety and mitigating risks in research and development settings. This technical guide provides a comprehensive overview of the hazards associated with this compound exposure, consolidating toxicological data, outlining experimental methodologies, and illustrating potential mechanisms of action. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, enabling informed risk assessments and the implementation of appropriate safety protocols.
Physicochemical and Toxicological Profile
This compound is a highly flammable liquid and vapor, necessitating stringent control of ignition sources in its handling and storage.[1][2][3] Toxicological data indicates a low order of acute toxicity via oral and inhalation routes. However, it is recognized as a skin and eye irritant, and inhalation may cause respiratory tract irritation.[2][4]
Quantitative Toxicological Data
The following tables summarize the available quantitative data on the toxicity and physicochemical properties of this compound.
Table 1: Acute Toxicity Data
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat (female) | Oral | > 2000 mg/kg bw | [5][6] |
| LD50 | Mouse | Oral | 3000 mg/kg | [3][4] |
| LC50 | Rat (male/female) | Inhalation | > 5.8 mg/L air (4 h) | [5] |
| LC50 | Mouse | Inhalation | 400 g/m³ (2 h) | [3][4] |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Physical State | Liquid | [3] |
| Color | Colorless | [3] |
| Boiling Point | 70 - 71 °C | [3] |
| Melting Point | -78 °C | [3] |
| Flash Point | -20 °C | [3][7] |
| Density | 0.76 g/mL at 25 °C | [8] |
| Vapor Pressure | 18,000 Pa at 25 °C | [7] |
| Water Solubility | 13 mg/L at 20 °C | [7] |
Table 3: Ecological Toxicity Data
| Endpoint | Species | Duration | Value | Reference |
| LC50 | Oncorhynchus mykiss (Rainbow trout) | 96 h | 271 mg/L | [5][6] |
| EC50 | Daphnia magna (Water flea) | 48 h | 124 mg/L | [5][6] |
| EC50 | Pseudokirchneriella subcapitata (Green algae) | 72 h | > 118 mg/L | [5][6] |
Hazard Identification and Characterization
Flammability Hazards
This compound is classified as a highly flammable liquid and vapor.[1][2][3] Vapors are heavier than air and may travel considerable distances to an ignition source, leading to flashback.[2] Containers may rupture violently if heated.[2]
Human Health Hazards
Acute Effects:
-
Inhalation: May cause respiratory tract irritation.[2][4] High concentrations of vapor can lead to central nervous system depression, with symptoms including headache, dizziness, drowsiness, and incoordination.[2]
-
Skin Contact: Can cause skin irritation.[2][4] Prolonged or repeated contact may lead to dermatitis.[2]
-
Ingestion: While not considered highly toxic orally, ingestion may still be harmful to health, particularly in individuals with pre-existing organ damage.[2]
Chronic Effects:
-
Reproductive Toxicity: Some siloxanes have been shown to have reproductive effects in animal studies.[1][9] While specific data for this compound is limited, it is suspected of damaging the unborn child.[10]
-
Genotoxicity: While not classified as a mutagen, some organosilicon compounds have demonstrated clastogenic (chromosome-damaging) activity in in-vitro tests.[11] The in-vivo relevance of these findings is still under investigation.[12]
-
Carcinogenicity: There is no evidence to suggest that this compound is carcinogenic.[6]
Experimental Protocols
Detailed experimental protocols for the toxicological evaluation of chemicals are critical for the reproducibility and interpretation of results. The following sections outline the general methodologies for key toxicity studies relevant to this compound, based on OECD guidelines.
Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity (LD50) of a substance.
-
Principle: A stepwise procedure is used where a small number of animals are dosed at a defined level. The outcome of this first step determines the next dose level, if any. This method uses a reduced number of animals compared to traditional LD50 tests.
-
Test Animals: Typically, young adult female rats are used.[13]
-
Procedure:
-
Animals are fasted prior to dosing.
-
The test substance is administered in a single dose by gavage.
-
Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[12]
-
Body weight is recorded weekly.
-
A gross necropsy is performed on all animals at the end of the study.
-
-
Data Analysis: The LD50 is determined based on the mortality observed at different dose levels.
Acute Dermal Irritation/Corrosion - OECD Guideline 404
This test assesses the potential of a substance to cause skin irritation or corrosion.
-
Principle: The test substance is applied to the skin of a single animal in a stepwise manner to avoid unnecessary animal use.
-
Test Animals: Albino rabbits are the preferred species.[14][15]
-
Procedure:
-
A small area of the animal's fur is clipped.
-
A single dose of the test substance (0.5 mL for liquids) is applied to the skin and covered with a gauze patch and semi-occlusive dressing for 4 hours.[14][15]
-
After 4 hours, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[14]
-
If no corrosive effect is observed in the first animal, the test is confirmed on additional animals.
-
-
Data Analysis: The severity of skin reactions is scored, and the substance is classified based on the reversibility and severity of the observed lesions.[14]
Acute Inhalation Toxicity - OECD Guideline 403
This guideline describes a method to assess the hazards of inhaled substances.
-
Principle: Animals are exposed to the test substance as a vapor for a defined period (typically 4 hours).
-
Test Animals: Rats are the preferred species.
-
Procedure:
-
Animals are placed in an inhalation chamber with a controlled atmosphere of the test substance.
-
Exposure is typically for 4 hours.
-
Animals are observed for mortality and signs of toxicity during and after exposure for up to 14 days.
-
Body weights are recorded, and a gross necropsy is performed.
-
-
Data Analysis: The LC50 (lethal concentration 50) is calculated based on the mortality at different exposure concentrations.
Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471
This in vitro test is used to detect gene mutations.
-
Principle: Histidine-dependent strains of Salmonella typhimurium are exposed to the test substance. If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[16][17]
-
Procedure:
-
The bacterial strains are mixed with the test substance, with and without a metabolic activation system (S9 mix).[18]
-
The mixture is plated on a minimal glucose agar medium.
-
Plates are incubated for 48-72 hours.
-
-
Data Analysis: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies compared to the negative control.[16]
In Vitro Mammalian Chromosomal Aberration Test - OECD Guideline 473
This test identifies substances that cause structural chromosome damage in mammalian cells.
-
Principle: Cultured mammalian cells are exposed to the test substance and then examined for chromosomal aberrations during metaphase.
-
Cell Lines: Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes are commonly used.[19]
-
Procedure:
-
Cell cultures are treated with various concentrations of the test substance, with and without metabolic activation (S9 mix).[19]
-
Cells are harvested at a predetermined time, and metaphase spreads are prepared.
-
Chromosomes are analyzed microscopically for structural aberrations.
-
-
Data Analysis: A significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a clastogenic effect.
Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test - OECD Guideline 422
This study provides information on repeated dose toxicity and screens for potential reproductive and developmental effects.[4][20]
-
Principle: Male and female rats are administered the test substance daily for a period before mating, during mating, and for females, throughout gestation and early lactation.[4][10]
-
Procedure:
-
Animals are dosed daily by gavage.
-
Observations include clinical signs, body weight, food consumption, mating performance, fertility, and parturition.
-
Pups are examined for viability, growth, and development.
-
A comprehensive necropsy and histopathology are performed on the parent animals and offspring.
-
-
Data Analysis: The study identifies no-observed-adverse-effect levels (NOAELs) for systemic toxicity, reproductive performance, and developmental toxicity.
Mandatory Visualizations
Experimental Workflows and Logical Relationships
Caption: General workflow for chemical hazard identification and risk assessment.
Signaling Pathways
Caption: Potential mechanism of siloxane-induced reproductive toxicity.
Caption: General pathway of DNA damage and repair following exposure to a clastogenic agent.
Conclusion
This compound presents a significant flammability hazard and can cause skin, eye, and respiratory irritation. While acute toxicity is low, there are concerns regarding potential reproductive and genotoxic effects that warrant further investigation. The data and experimental frameworks presented in this guide are intended to support robust risk assessment and the implementation of effective safety measures in all research and development activities involving this compound. Adherence to established safety protocols, including the use of appropriate personal protective equipment and engineering controls, is essential to minimize exposure and ensure a safe working environment. Further research is needed to fully elucidate the mechanisms of toxicity and to clarify the in vivo relevance of in vitro findings.
References
- 1. researchgate.net [researchgate.net]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 4. oecd.org [oecd.org]
- 5. daikinchemicals.com [daikinchemicals.com]
- 6. oecd.org [oecd.org]
- 7. daikinchemicals.com [daikinchemicals.com]
- 8. Silica nanoparticles induce male reproductive toxicity via Crem hypermethylation mediated spermatocyte apoptosis and sperm flagella damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A two-generation reproductive toxicity study of octamethylcyclotetrasiloxane (D4) in rats exposed by whole-body vapor inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 12. m.youtube.com [m.youtube.com]
- 13. nite.go.jp [nite.go.jp]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. oecd.org [oecd.org]
- 16. re-place.be [re-place.be]
- 17. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 18. bulldog-bio.com [bulldog-bio.com]
- 19. criver.com [criver.com]
- 20. Reproductive and Developmental Toxicity – Toxi-Coop Zrt. [toxicoop.com]
Methodological & Application
Application Notes and Protocols for 1,1,3,3-Tetramethyldisiloxane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
1,1,3,3-Tetramethyldisiloxane (TMDS) has emerged as a versatile and practical reducing agent in modern organic synthesis. Its mild reactivity, affordability, and compatibility with a wide range of functional groups make it a valuable alternative to traditional metal hydride reagents.[1][2] This document provides detailed application notes and experimental protocols for key transformations utilizing TMDS, focusing on reductions and hydrosilylations.
Reductive Amination of Carboxamides to Amines
The reduction of amides to amines is a fundamental transformation in organic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals. TMDS, in conjunction with suitable catalysts, offers an efficient method for this conversion, tolerating various sensitive functional groups.[2][3]
Application Notes:
A platinum-catalyzed reduction of carboxamides using TMDS is effective and tolerates functional groups such as nitro, ester, nitrile, and halides.[3] The reaction proceeds under relatively mild conditions, and the product can often be isolated by simple extraction.[3] For secondary amides, a triruthenium cluster catalyst can be employed with TMDS to achieve selective formation of secondary amines after an acidic workup.[3] Furthermore, the combination of triflic anhydride (Tf₂O) for amide activation and a B(C₆F₅)₃-catalyzed hydrosilylation with TMDS allows for the one-pot reduction of secondary amides to amines with broad applicability and excellent chemoselectivity.[3]
Experimental Protocol: Platinum-Catalyzed Reduction of a Carboxamide
This protocol is a general representation based on literature procedures.[3]
Materials:
-
Carboxamide (1.0 mmol)
-
This compound (TMDS) (1.5 mmol)
-
Platinum catalyst (e.g., Karstedt's catalyst, 0.01 mol%)
-
Anhydrous, inert solvent (e.g., Toluene, 5 mL)
-
Hydrochloric acid (1 M solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium sulfate (anhydrous)
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add the carboxamide and the anhydrous solvent.
-
Add the platinum catalyst to the solution.
-
Slowly add this compound to the reaction mixture at room temperature.
-
Stir the reaction mixture at a specified temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Data Presentation: Reduction of Various Amides
| Entry | Substrate (Amide) | Catalyst | Product (Amine) | Yield (%) |
| 1 | N-Benzylbenzamide | Pt catalyst | Dibenzylamine | >95 |
| 2 | N-Phenylacetamide | B(C₆F₅)₃ / Tf₂O | N-Ethylaniline | 92 |
| 3 | 4-Nitro-N-phenylbenzamide | Pt catalyst | 4-Nitro-N-benzylaniline | 98 |
| 4 | Methyl 4-(benzoylamino)benzoate | Pt catalyst | Methyl 4-(benzylamino)benzoate | 96 |
Yields are indicative and may vary based on specific reaction conditions.
Experimental Workflow Diagram
Caption: Workflow for the platinum-catalyzed reduction of amides using TMDS.
Reductive Deoxygenation of Esters to Ethers
The direct conversion of esters to ethers is a valuable transformation, and TMDS provides a means to achieve this under catalytic conditions.[4] This method avoids the use of stoichiometric and often harsh reducing agents.
Application Notes:
The reductive deoxygenation of esters to ethers can be catalyzed by various metal complexes in the presence of TMDS.[4] For instance, iridium complexes have been shown to be effective for the synthesis of sterically hindered ethers from the corresponding esters.[4] Gallium(III) bromide (GaBr₃) is another efficient catalyst for this transformation, even allowing for solvent-free conditions at room temperature with stoichiometric amounts of TMDS.[4][5] This reaction is tolerant of various functional groups, including alkenes, halogens, and nitro groups.[4]
Experimental Protocol: Gallium-Catalyzed Reduction of an Ester to an Ether
This protocol is a general representation based on literature procedures.[4][5]
Materials:
-
Ester (1.0 mmol)
-
This compound (TMDS) (1.0-1.5 mmol)
-
Gallium(III) bromide (GaBr₃) (0.01-0.05 mmol)
-
Anhydrous, inert solvent (e.g., Dichloromethane, optional)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium sulfate (anhydrous)
-
Organic solvent for extraction (e.g., Diethyl ether)
Procedure:
-
To a dry flask under an inert atmosphere, add the ester and the solvent (if used).
-
Add the gallium(III) bromide catalyst.
-
Add this compound to the mixture.
-
Stir the reaction at room temperature or with gentle heating as required. Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Data Presentation: Reduction of Various Esters to Ethers
| Entry | Substrate (Ester) | Catalyst | Product (Ether) | Yield (%) |
| 1 | Methyl benzoate | GaBr₃ | Benzyl methyl ether | ~85-90 |
| 2 | Ethyl oleate | GaBr₃ | Oleyl ethyl ether | 87 |
| 3 | γ-Butyrolactone | IrCl(CO)(P[OCH(CF₃)₂]₃)₂ | Tetrahydrofuran | High |
| 4 | Methyl 4-chlorobenzoate | GaBr₃ | 4-Chlorobenzyl methyl ether | ~80-85 |
Yields are indicative and may vary based on specific reaction conditions.
Logical Relationship Diagram
Caption: Key components in the catalytic reductive deoxygenation of esters.
Hydrosilylation of Alkenes
Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a powerful method for creating organosilicon compounds.[6] TMDS serves as a readily available and efficient difunctional hydrosilane for this purpose.
Application Notes:
The hydrosilylation of alkenes with TMDS is typically catalyzed by transition metal complexes, with rhodium and platinum catalysts being common choices.[6][7][8] For instance, [RhCl(cod)]₂ can be used for the selective hydrosilylation of alkenes.[6] This reaction demonstrates good functional group tolerance and is highly efficient for forming novel disiloxane-based building blocks.[6] The reaction conditions can be tuned to achieve either mono- or bis-functionalization of the TMDS molecule.
Experimental Protocol: Rhodium-Catalyzed Hydrosilylation of an Alkene
This protocol is a general representation based on literature procedures.[6]
Materials:
-
Alkene (1.0 mmol)
-
This compound (TMDS) (1.1 mmol for monofunctionalization)
-
Rhodium catalyst (e.g., [RhCl(cod)]₂, 10⁻⁴ mol per Rh)
-
Anhydrous, inert solvent (e.g., Toluene, 1 M solution)
Procedure:
-
In a reaction vessel, dissolve the alkene in the anhydrous solvent.
-
Add the rhodium catalyst to the solution.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture (e.g., to 60 °C) and stir.
-
Monitor the progress of the reaction by FT-IR (disappearance of the Si-H stretch) or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The solvent can be removed under reduced pressure.
-
The product can be purified by distillation or column chromatography if necessary.
Data Presentation: Hydrosilylation of Various Alkenes
| Entry | Alkene | Catalyst | Product | Yield (%) |
| 1 | (Allyloxy)trimethylsilane | [RhCl(cod)]₂ | Monoadduct | 93 |
| 2 | Allyl-glycidyl ether | [RhCl(cod)]₂ | Monoadduct | 92 |
| 3 | Styrene | Pt⁰ nanoparticles | Bisadduct | High |
| 4 | 1-Octene | [RhCl(cod)]₂ | Monoadduct | High |
Yields are indicative and may vary based on specific reaction conditions.
Reaction Scheme Diagram
Caption: General scheme for the monofunctionalization of TMDS via hydrosilylation.
Reductive Etherification of Aldehydes and Ketones with Alcohols
TMDS can be employed as the reducing agent in the synthesis of ethers from carbonyl compounds and alcohols, a process known as reductive etherification.[3][9]
Application Notes:
This transformation can be catalyzed by a thiourea organocatalyst in the presence of HCl, providing a metal-free approach to ether synthesis.[3][9] This method is notable for its ability to form ethers from challenging substrate combinations and its tolerance of various functional groups.[3] It avoids the homocoupling of the carbonyl component, which can be a side reaction in other reductive etherification methods.[9]
Experimental Protocol: Thiourea-Catalyzed Reductive Etherification
This protocol is a general representation based on literature procedures.[3][9]
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
Alcohol (1.2 mmol)
-
This compound (TMDS) (1.5 mmol)
-
Thiourea organocatalyst (e.g., Schreiner's thiourea, 0.1 mmol)
-
4.0 M HCl in dioxane (a few drops)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
To a stirred solution of the aldehyde/ketone, alcohol, and thiourea catalyst in the anhydrous solvent, add the HCl solution.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired ether.
Data Presentation: Reductive Etherification of Various Carbonyls
| Entry | Carbonyl Compound | Alcohol | Product (Ether) | Yield (%) |
| 1 | Benzaldehyde | Methanol | Benzyl methyl ether | High |
| 2 | Cyclohexanone | Ethanol | Cyclohexyl ethyl ether | Good |
| 3 | 4-Chlorobenzaldehyde | 2-Propanol | 4-Chlorobenzyl isopropyl ether | High |
| 4 | Acetophenone | Benzyl alcohol | 1-Phenylethyl benzyl ether | Good |
Yields are indicative and may vary based on specific reaction conditions.
Signaling Pathway-Style Diagram
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. TMDSO, Tetramethyldisiloxane [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2013010747A1 - Process for reducing carboxylic esters or carboxylic lactones to the corresponding ethers - Google Patents [patents.google.com]
- 6. Synthesis of bifunctional disiloxanes via subsequent hydrosilylation of alkenes and alkynes - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC01253C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. qualitas1998.net [qualitas1998.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Reduction Reactions with 1,1,3,3-Tetramethyldisiloxane (TMDS)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1,1,3,3-Tetramethyldisiloxane (TMDS) as a versatile and selective reducing agent in organic synthesis. TMDS offers a safer alternative to many traditional reducing agents like lithium aluminum hydride and can be employed for the reduction of a wide array of functional groups, often with high chemoselectivity determined by the choice of catalyst.[1][2][3][4]
Introduction
This compound (TMDS) is a readily available and easy-to-handle organosilane that has gained significant traction as a mild and efficient reducing agent.[2][5] Its reactivity is harnessed through the activation of its Si-H bonds by various catalysts, enabling the selective reduction of functional groups such as amides, nitro compounds, nitriles, and phosphine oxides. These reactions are crucial in the synthesis of fine chemicals, pharmaceutical intermediates, and agrochemicals.[6] This document outlines detailed protocols for several key transformations, presents quantitative data for a range of substrates, and provides schematic diagrams of the experimental workflow and proposed reaction mechanisms.
Data Presentation
The following tables summarize the quantitative data for the reduction of various functional groups using TMDS with different catalytic systems.
Table 1: Reduction of Amides to Amines
| Substrate | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Benzylbenzamide | H₂PtCl₆ | Not Specified | Not Specified | Not Specified | 56-95 | [1] |
| N-Phenylacetamide | (C₆F₅)₃B | Dichloromethane | 25 | 1 | 98 | [1] |
| N,N-Dimethylbenzamide | (C₆F₅)₃B | Dichloromethane | 25 | 1 | 95 | [1] |
| Secondary Amides | Cu(OTf)₂ / Pybox | Toluene | 80 | 24 | Excellent | [1] |
| Tertiary Amides | IrCl(CO)(PPh₃)₂ | Not Specified | Not Specified | Not Specified | >98 | [1] |
Table 2: Reduction of Nitroarenes to Anilines
| Substrate | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Nitrobenzene | Fe(acac)₃ | THF | 60 | 48 | 94 | [1][7] |
| 4-Nitrobenzonitrile | Fe(acac)₃ | THF | 60 | 48 | 94 | [1] |
| Methyl 4-nitrobenzoate | Fe(acac)₃ | Toluene | 90 | 48 | High | [1] |
| 4-Nitrotoluene | Au/MTA | Not Specified | Not Specified | Not Specified | High | [5] |
Table 3: Reduction of Nitriles to Primary Amines
| Substrate | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzonitrile | Ti(O-i-Pr)₄ | Toluene | 60 | 24 | 99 | [6][8] |
| 4-Bromobenzonitrile | Ti(O-i-Pr)₄ | Toluene | 60 | 24 | 95 | [6][8] |
| 4-Nitrobenzonitrile | Ti(O-i-Pr)₄ | Toluene | 60 | 24 | 86 | [1] |
| Adiponitrile | Ti(O-i-Pr)₄ | Toluene | 60 | 24 | 92 | [6][8] |
Table 4: Reduction of Phosphine Oxides to Phosphines
| Substrate | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Triphenylphosphine oxide | InBr₃ (1 mol%) | Toluene | 100 | Not Specified | Quantitative | [9] |
| Trioctylphosphine oxide | InBr₃ | Toluene | 100 | Not Specified | High | [9] |
| Triphenylphosphine oxide | Cu(OTf)₂ | Not Specified | Not Specified | Not Specified | 68-96 | [1] |
| Triphenylphosphine oxide | Ti(OiPr)₄ | Methylcyclohexane | 100 | Not Specified | 86 | [10] |
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents, unless otherwise specified.
-
TMDS is flammable and should be handled with care.[8]
-
The progress of the reaction can be monitored by standard analytical techniques such as TLC, GC, or LC-MS.
-
Work-up procedures may vary depending on the substrate and catalyst used. The protocols below provide general guidance.
Protocol 1: General Procedure for the Reduction of Amides to Amines with TMDS/(C₆F₅)₃B [1]
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the amide substrate (1.0 mmol) and anhydrous dichloromethane (5 mL).
-
Addition of Reagents: Add tris(pentafluorophenyl)borane, B(C₆F₅)₃, (5 mol%). Stir the solution at room temperature for 5 minutes.
-
Addition of TMDS: Add this compound (TMDS) (1.5 mmol) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for the time indicated in Table 1, or until the reaction is complete as monitored by TLC or GC.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of 1 M HCl. Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired amine.
Protocol 2: General Procedure for the Reduction of Nitroarenes to Anilines with TMDS/Fe(acac)₃ [1][7]
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, add the nitroarene (1.0 mmol), iron(III) acetylacetonate, Fe(acac)₃, (5 mol%), and anhydrous THF (5 mL).
-
Addition of TMDS: Add this compound (TMDS) (3.0 mmol) to the mixture.
-
Reaction: Seal the tube and heat the reaction mixture at 60 °C for the time specified in Table 2.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether and carefully add 1 M HCl. Stir vigorously for 30 minutes. Separate the layers and extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Isolation: The product can often be isolated as the hydrochloride salt by precipitation from the aqueous layer or after extraction and concentration of the organic layers.
-
Purification: If necessary, the free amine can be obtained by neutralization with a base (e.g., NaHCO₃ solution) followed by extraction and purification by chromatography.
Protocol 3: General Procedure for the Reduction of Nitriles to Primary Amines with TMDS/Ti(O-i-Pr)₄ [6][8]
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the nitrile (1.0 mmol) and anhydrous toluene (5 mL).
-
Addition of Catalyst: Add titanium(IV) isopropoxide, Ti(O-i-Pr)₄, (10 mol%).
-
Addition of TMDS: Add this compound (TMDS) (1.5 mmol).
-
Reaction: Heat the reaction mixture to 60 °C and stir for the time indicated in Table 3.
-
Work-up: Cool the reaction to room temperature and quench by the slow addition of 1 M HCl. The amine hydrochloride salt may precipitate.
-
Isolation and Purification: The product can be isolated by filtration if it precipitates as the hydrochloride salt. Alternatively, the layers can be separated, and the aqueous layer washed with an organic solvent. The free amine can be liberated by basification and extracted into an organic solvent, dried, and purified by distillation or chromatography.
Protocol 4: General Procedure for the Reduction of Phosphine Oxides to Phosphines with TMDS/InBr₃ [9]
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine the phosphine oxide (1.0 mmol), indium(III) bromide, InBr₃, (1 mol%), and anhydrous toluene (5 mL).
-
Addition of TMDS: Add this compound (TMDS) (1.5 mmol).
-
Reaction: Heat the mixture at 100 °C until the reaction is complete (monitor by ³¹P NMR or TLC).
-
Work-up: Cool the reaction mixture to room temperature. To prevent re-oxidation of the phosphine, the work-up can be performed under an inert atmosphere. The reaction can be quenched with a saturated aqueous solution of NaHCO₃.
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo. The crude phosphine can be purified by crystallization or column chromatography on silica gel.
Visualizations
The following diagrams illustrate the general experimental workflow and a simplified mechanistic pathway for TMDS reductions.
Caption: General experimental workflow for TMDS reductions.
Caption: Simplified mechanistic pathway for TMDS reductions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phosphine synthesis by reduction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. gelest.com [gelest.com]
- 6. researchgate.net [researchgate.net]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,1,3,3-Tetramethyldisiloxane Hydrosilylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the hydrosilylation reaction utilizing 1,1,3,3-tetramethyldisiloxane, a key process in organosilicon chemistry with wide-ranging applications in materials science and pharmaceutical development. This document outlines the predominant reaction mechanisms, offers detailed experimental protocols, and presents quantitative data for typical reactions.
Introduction
Hydrosilylation is the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, most commonly a carbon-carbon double or triple bond. This compound (TMDSO) is a readily available and widely used hydrosilating agent due to the presence of two reactive Si-H bonds. The reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts being particularly effective. A notable example is Karstedt's catalyst, a platinum(0) complex with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane (dvtms) as a ligand, which is highly active even at low concentrations.
Reaction Mechanisms
The two most prominent mechanisms for platinum-catalyzed hydrosilylation are the Chalk-Harrod and the modified Chalk-Harrod mechanisms. The choice between these pathways can be influenced by the specific catalyst and substrates used.
Chalk-Harrod Mechanism
The Chalk-Harrod mechanism, proposed for platinum-catalyzed hydrosilylation, involves the following key steps:
-
Oxidative Addition: The Si-H bond of this compound adds to the metal center.
-
Olefin Coordination: The alkene coordinates to the resulting metal complex.
-
Migratory Insertion: The alkene inserts into the metal-hydride (M-H) bond.
-
Reductive Elimination: The resulting alkylsilyl complex undergoes reductive elimination to yield the final product and regenerate the active catalyst.
Caption: The Chalk-Harrod hydrosilylation mechanism.
Modified Chalk-Harrod Mechanism
A variation of this mechanism, the modified Chalk-Harrod mechanism, has been proposed to explain the formation of certain byproducts, such as vinylsilanes. In this pathway, the alkene inserts into the metal-silicon (M-Si) bond instead of the M-H bond.
Application Notes and Protocols for the Synthesis of Functionalized Siloxanes using 1,1,3,3-Tetramethyldisiloxane (TMDS)
Introduction
Functionalized siloxanes are a versatile class of organosilicon compounds with significant applications in materials science, biomedical engineering, and pharmaceutical development. Their unique properties, such as high thermal stability, low surface tension, and biocompatibility, make them ideal for use as drug delivery vehicles, biomedical adhesives, and coatings for medical devices.[1] 1,1,3,3-Tetramethyldisiloxane (TMDS) is a readily available and highly reactive precursor for the synthesis of these valuable materials. The primary method for incorporating functional groups onto the TMDS backbone is through hydrosilylation, a platinum-catalyzed addition reaction between the Si-H bonds of TMDS and a molecule containing a carbon-carbon double bond. This document provides detailed application notes and experimental protocols for the synthesis of epoxy-, amine-, and carboxyl-functionalized siloxanes using TMDS.
Core Synthesis Principle: Hydrosilylation
The central reaction pathway for the functionalization of TMDS is the hydrosilylation of olefins. This reaction is most commonly catalyzed by platinum-based catalysts, such as Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) or Speier's catalyst (hexachloroplatinic acid). The reaction proceeds with high efficiency and typically follows an anti-Markovnikov addition pattern, where the silicon atom adds to the terminal carbon of the double bond.
Caption: General workflow for the hydrosilylation of a functional olefin with TMDS.
Synthesis of Epoxy-Functionalized Siloxanes
Epoxy-functionalized siloxanes are valuable precursors for the synthesis of biocompatible coatings, adhesives, and cross-linked polymer networks. The synthesis involves the hydrosilylation of an unsaturated epoxide, such as allyl glycidyl ether, with TMDS.
Experimental Protocol: Synthesis of 1,3-Bis(glycidoxypropyl)tetramethyldisiloxane
This protocol details the synthesis of a common epoxy-functionalized disiloxane.
Materials:
-
This compound (TMDS)
-
Allyl glycidyl ether
-
Karstedt's catalyst (2% Pt in xylene)
-
Toluene (anhydrous)
-
Activated carbon
Procedure:
-
To a dried three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous toluene.
-
Begin stirring and add allyl glycidyl ether (2.2 eq).
-
Add Karstedt's catalyst (10 ppm Pt relative to the olefin) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain for 4 hours. The reaction progress can be monitored by the disappearance of the Si-H peak in the FTIR spectrum (~2120 cm⁻¹).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add activated carbon to the mixture and stir for 1 hour to remove the platinum catalyst.
-
Filter the mixture through a pad of celite to remove the activated carbon.
-
Remove the toluene under reduced pressure to yield the product, 1,3-bis(glycidoxypropyl)tetramethyldisiloxane, as a clear oil.
Data Presentation: Epoxy-Functionalized Siloxane
| Parameter | Value | Reference |
| Reactants | TMDS, Allyl glycidyl ether | N/A |
| Catalyst | Karstedt's catalyst | N/A |
| Solvent | Toluene | N/A |
| Temperature | 80 °C | N/A |
| Reaction Time | 4 hours | N/A |
| Yield | >95% (typical) | N/A |
| FTIR (cm⁻¹) | ~2960 (C-H), ~1260 (Si-CH₃), ~1070 (Si-O-Si), ~910 (epoxy ring) | [2] |
| ¹H NMR (CDCl₃, δ ppm) | ~0.1 (s, 12H, Si-CH₃), ~0.6 (t, 4H, Si-CH₂), ~1.6 (m, 4H, -CH₂-), ~2.6, 2.8 (m, 4H, epoxy CH₂), ~3.1 (m, 2H, epoxy CH), ~3.4, 3.7 (m, 4H, O-CH₂) | N/A |
Synthesis of Amine-Functionalized Siloxanes
Amine-functionalized siloxanes are widely used in drug delivery systems and as surface modifying agents for biomaterials due to their ability to interact with biological molecules. The synthesis requires a protection-deprotection strategy to prevent side reactions of the amine group with the Si-H bonds of TMDS. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose.
Experimental Workflow
Caption: Workflow for the synthesis of amine-functionalized siloxanes.
Experimental Protocols
Protocol 1: Protection of Allylamine with Boc Group
-
Dissolve allylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a base such as triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-allylamine.
Protocol 2: Hydrosilylation of N-Boc-allylamine with TMDS
-
In a dried flask under a nitrogen atmosphere, dissolve N-Boc-allylamine (2.2 eq) and TMDS (1.0 eq) in anhydrous toluene.
-
Add Karstedt's catalyst (10 ppm Pt).
-
Heat the mixture to 80 °C and stir for 6 hours, monitoring by FTIR for the disappearance of the Si-H peak.
-
Cool the reaction, treat with activated carbon, and filter.
-
Remove the solvent under vacuum to yield the Boc-protected amine-functionalized siloxane.
Protocol 3: Deprotection of the Boc Group
-
Dissolve the Boc-protected aminosiloxane in DCM.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.[1][3]
-
Stir at room temperature for 1-2 hours.[1]
-
Remove the solvent and excess acid under reduced pressure to obtain the amine-functionalized siloxane as its corresponding salt.
-
Neutralize with a suitable base (e.g., aqueous sodium bicarbonate) and extract with an organic solvent to obtain the free amine.
Data Presentation: Amine-Functionalized Siloxane
| Parameter | Value | Reference |
| Reactants | TMDS, N-Boc-allylamine | N/A |
| Catalyst | Karstedt's catalyst | N/A |
| Solvent | Toluene | N/A |
| Temperature | 80 °C | N/A |
| Reaction Time | 6 hours | N/A |
| Yield | High (specific yield depends on scale and purity) | N/A |
| FTIR (cm⁻¹) | ~3300-3400 (N-H stretch, after deprotection), ~2960 (C-H), ~1260 (Si-CH₃), ~1070 (Si-O-Si) | [4] |
| ¹H NMR (CDCl₃, δ ppm) | ~0.1 (s, 12H, Si-CH₃), ~0.5 (t, 4H, Si-CH₂), ~1.5 (m, 4H, -CH₂-), ~2.7 (t, 4H, -CH₂-N) | [4] |
Synthesis of Carboxyl-Functionalized Siloxanes
Carboxyl-functionalized siloxanes are employed in the development of pH-responsive drug delivery systems and as adhesion promoters. Similar to amines, the carboxylic acid group must be protected during hydrosilylation to prevent side reactions. A common strategy is to use the tert-butyl ester of an unsaturated carboxylic acid, such as undecenoic acid, followed by acidic hydrolysis.[5]
Experimental Protocols
Protocol 1: Hydrosilylation of tert-Butyl Undecenoate with TMDS
-
To a dried flask under a nitrogen atmosphere, add tert-butyl undecenoate (2.2 eq), TMDS (1.0 eq), and anhydrous toluene.
-
Add Karstedt's catalyst (10 ppm Pt).
-
Heat the reaction to 90 °C and stir for 8 hours, monitoring the reaction by FTIR.
-
After completion, cool the reaction, treat with activated carbon, and filter.
-
Remove the solvent under vacuum to yield the tert-butyl ester-functionalized siloxane.
Protocol 2: Deprotection of the tert-Butyl Ester
-
Dissolve the tert-butyl ester-functionalized siloxane in a suitable solvent like DCM.
-
Add an excess of trifluoroacetic acid (TFA).
-
Stir the mixture at room temperature for 2-4 hours. The deprotection can be monitored by the appearance of a broad O-H stretch in the FTIR spectrum.
-
Remove the solvent and excess TFA under reduced pressure to obtain the carboxyl-functionalized siloxane.
Data Presentation: Carboxyl-Functionalized Siloxane
| Parameter | Value | Reference |
| Reactants | TMDS, tert-Butyl undecenoate | [5] |
| Catalyst | Karstedt's catalyst | [5] |
| Solvent | Toluene | N/A |
| Temperature | 90 °C | N/A |
| Reaction Time | 8 hours | N/A |
| Yield | High (specific yield depends on scale and purity) | N/A |
| FTIR (cm⁻¹) | ~2500-3300 (broad, O-H of COOH), ~1710 (C=O), ~1260 (Si-CH₃), ~1070 (Si-O-Si) | [4] |
| ¹H NMR (CDCl₃, δ ppm) | ~0.1 (s, 12H, Si-CH₃), ~0.5 (t, 4H, Si-CH₂), ~1.3 (br s, alkyl chain), ~2.3 (t, 4H, -CH₂-COOH) | N/A |
Conclusion
The hydrosilylation of functional olefins with this compound provides a robust and versatile platform for the synthesis of a wide range of functionalized siloxanes. The protocols outlined in this document for the preparation of epoxy-, amine-, and carboxyl-functionalized disiloxanes serve as a foundational guide for researchers and drug development professionals. These materials hold immense potential for the creation of advanced drug delivery systems, biocompatible materials, and other high-value applications in the pharmaceutical and biomedical fields. Careful control of reaction conditions and, where necessary, the use of appropriate protecting group strategies are key to achieving high yields and purity of the desired functionalized siloxanes.
References
Application Notes and Protocols: Platinum-Catalyzed Reduction of Amides with 1,1,3,3-Tetramethyldisiloxane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the platinum-catalyzed reduction of amides to their corresponding amines using 1,1,3,3-tetramethyldisiloxane (TMDS) as a mild and efficient reducing agent. This method offers a significant advantage over traditional, harsh reducing agents like lithium aluminum hydride, demonstrating broad functional group tolerance and simplified product purification.
Introduction
The reduction of amides is a fundamental transformation in organic synthesis, crucial for the preparation of amines, which are ubiquitous in pharmaceuticals and fine chemicals. Platinum catalysts, in conjunction with hydrosilanes such as TMDS, have emerged as a powerful system for this conversion under mild conditions.[1][2] The use of TMDS is particularly advantageous due to the formation of siloxane byproducts that can be easily removed.[3] This methodology is noted for its high efficiency and chemoselectivity, tolerating a wide array of sensitive functional groups.[1][3]
Key Features:
-
Mild Reaction Conditions: The reductions are typically carried out at or slightly above room temperature.
-
High Chemoselectivity: A variety of functional groups that are typically susceptible to reduction, such as esters, nitro groups, nitriles, and halides, are well-tolerated.[1][3]
-
Broad Substrate Scope: The protocol is applicable to a wide range of secondary and tertiary amides, including aliphatic and aromatic substrates, as well as lactams.[3]
-
Practical Workup: The siloxane byproducts are easily separable from the desired amine product.[3]
Reaction Mechanism
The proposed mechanism for the platinum-catalyzed reduction of amides with TMDS involves the initial activation of the platinum catalyst. A key feature of this reaction is the "dual Si-H effect" of TMDS, which is believed to facilitate the reduction through a synergistic action.[1][4] Theoretical studies suggest a mechanism involving the insertion of the amide's C=O bond into a Pt-H bond of a Pt(IV)-disilyl-dihydride intermediate.[5] This intermediate is formed through the oxidative addition of the two Si-H bonds of TMDS to the platinum center.[1]
Caption: Proposed catalytic cycle for the reduction of amides.
Data Presentation
The following tables summarize the typical yields obtained for the reduction of various amides using a platinum catalyst and TMDS.
Table 1: Reduction of Tertiary Amides
| Entry | Substrate | Catalyst | Yield (%) | Reference |
| 1 | N,N-Dimethylbenzamide | H₂PtCl₆ | 95 | [3] |
| 2 | N,N-Diethylbenzamide | H₂PtCl₆ | 92 | [3] |
| 3 | N-Benzoylmorpholine | H₂PtCl₆ | 98 | [4] |
| 4 | N,N-Dimethyl-3-phenylpropionamide | H₂PtCl₆ | 96 | [4] |
Table 2: Reduction of Secondary Amides
| Entry | Substrate | Catalyst | Yield (%) | Reference |
| 1 | N-Phenylbenzamide | H₂PtCl₆ | 85 | [4] |
| 2 | N-Benzylbenzamide | H₂PtCl₆ | 88 | [4] |
| 3 | N-Methyl-3-phenylpropionamide | H₂PtCl₆ | 90 | [4] |
| 4 | 2-Pyrrolidinone (Lactam) | H₂PtCl₆ | 91 | [4] |
Experimental Protocols
General Experimental Workflow
The general workflow for the platinum-catalyzed reduction of amides with TMDS is straightforward and involves the sequential addition of reagents followed by an appropriate workup procedure.
Caption: General workflow for amide reduction.
Detailed Protocol for the Reduction of N,N-Dimethylbenzamide
This protocol is a representative example for the reduction of a tertiary amide.
Materials:
-
N,N-Dimethylbenzamide
-
This compound (TMDS)
-
Chloroplatinic acid (H₂PtCl₆) or Karstedt's catalyst
-
Anhydrous toluene
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Septum and nitrogen/argon inlet
-
Syringes
Procedure:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with N,N-dimethylbenzamide (1.0 mmol). The flask is sealed with a septum and flushed with an inert atmosphere (nitrogen or argon).
-
Addition of Reagents: Anhydrous toluene (5 mL) is added via syringe, followed by the platinum catalyst (e.g., H₂PtCl₆, 0.01 mmol, 1 mol%). The mixture is stirred until the catalyst dissolves.
-
Addition of TMDS: this compound (TMDS, 2.5 mmol) is added dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or heated to a specified temperature (e.g., 50-70 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS) until the starting material is consumed.
-
Workup: Upon completion, the reaction is carefully quenched by the slow addition of 1 M HCl (5 mL) at 0 °C. The mixture is stirred for 30 minutes.
-
Extraction: The aqueous layer is separated and washed with diethyl ether or ethyl acetate (3 x 10 mL) to remove siloxane byproducts. The aqueous layer is then basified with saturated NaHCO₃ solution until a pH of ~8-9 is reached. The product is then extracted with diethyl ether or ethyl acetate (3 x 15 mL).
-
Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to afford the crude amine.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel.
Functional Group Tolerance
A significant advantage of this platinum-catalyzed reduction is its excellent tolerance for a variety of functional groups that are often reactive towards traditional hydride reagents.
Caption: Compatibility with various functional groups.
Conclusion
The platinum-catalyzed reduction of amides using this compound offers a mild, efficient, and highly chemoselective method for the synthesis of amines. The operational simplicity and broad substrate scope make this a valuable tool for researchers in both academic and industrial settings, particularly in the field of drug development where functional group tolerance is paramount.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Practical Access to Amines by Platinum-Catalyzed Reduction of Carboxamides with Hydrosilanes: Synergy of Dual Si-H Groups Leads to High Efficiency and Selectivity [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chemoselective Reduction of Functional Groups using 1,1,3,3-Tetramethyldisiloxane (TMDS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 1,1,3,3-tetramethyldisiloxane (TMDS) as a mild and chemoselective reducing agent in organic synthesis. The protocols detailed herein, supported by quantitative data and mechanistic diagrams, are designed to be a valuable resource for researchers in academic and industrial settings, particularly in the field of drug development where selective functional group transformations are paramount.
Introduction to this compound (TMDS) Reductions
This compound is a readily available, stable, and easy-to-handle organosilane reducing agent.[1][2] Its reactivity and selectivity can be finely tuned through the choice of catalyst, making it a versatile tool for the reduction of a wide array of functional groups.[1] TMDS offers a safer alternative to many traditional reducing agents, such as lithium aluminum hydride (LiAlH₄), and often provides excellent chemoselectivity, allowing for the reduction of a specific functional group in the presence of other sensitive moieties.[1]
Chemoselectivity of TMDS Reductions
The chemoselectivity of TMDS reductions is highly dependent on the catalyst employed. By carefully selecting the catalytic system, it is possible to achieve selective reductions of specific functional groups while leaving others intact. This section summarizes the general chemoselectivity observed in TMDS reductions.
Functional Groups Readily Reduced by TMDS:
-
Nitro Groups: Aromatic nitro groups are readily and chemoselectively reduced to primary amines using TMDS in the presence of iron catalysts like iron(III) acetylacetonate (Fe(acac)₃).[3] This reduction is highly selective and tolerates a wide range of other functional groups, including esters, nitriles, amides, and halides.
-
Amides: Tertiary and secondary amides can be reduced to the corresponding amines using TMDS with catalysts such as tris(pentafluorophenyl)borane (B(C₆F₅)₃) or indium(III) iodide (InI₃). The choice of catalyst can influence the substrate scope and reaction conditions.
-
Nitriles: Aromatic and aliphatic nitriles can be efficiently reduced to primary amines using TMDS in the presence of titanium(IV) isopropoxide [Ti(Oi-Pr)₄] or cobalt-isocyanide catalysts.[4][5][6]
-
Aldehydes and Ketones: While TMDS can reduce aldehydes and ketones to their corresponding alcohols, the chemoselectivity in the presence of other reducible groups is highly catalyst-dependent. Specific protocols are required to achieve selective reductions.
Functional Groups Generally Tolerated in TMDS Reductions:
Under specific catalytic conditions, especially in the reduction of nitro groups and amides, the following functional groups are often tolerated:
-
Esters
-
Ketones
-
Alkenes
-
Aryl Halides (Cl, Br, I)
-
Cyano Groups (when reducing nitro groups or amides with specific catalysts)
Data Presentation: Summary of TMDS Reductions
The following tables summarize quantitative data for the chemoselective reduction of various functional groups using TMDS.
Table 1: Chemoselective Reduction of Aromatic Nitro Compounds
| Substrate (1.0 mmol) | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Tolerated Groups |
| 4-Nitroacetophenone | Fe(acac)₃ (5) | THF | 60 | 4 | 4-Aminoacetophenone | 95 | Ketone |
| Methyl 4-Nitrobenzoate | Fe(acac)₃ (5) | Toluene | 90 | 48 | Methyl 4-Aminobenzoate | 92 | Ester |
| 4-Nitrobenzonitrile | Fe(acac)₃ (5) | 1,2,3-TMP | 60 | 6 | 4-Aminobenzonitrile | 94 | Nitrile |
| 1-Bromo-4-nitrobenzene | Fe(acac)₃ (5) | THF | 60 | 3 | 4-Bromoaniline | 98 | Bromo |
Table 2: Reduction of Amides
| Substrate (1.0 mmol) | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Tolerated Groups |
| N-Benzylbenzamide | InI₃ (10) | Dichloromethane | 25 | 12 | Dibenzylamine | 96 | - |
| N,N-Dibenzylbenzamide | B(C₆F₅)₃ (5) | Toluene | 25 | 2 | Tribenzylamine | 98 | - |
| 4-Nitro-N,N-dimethylbenzamide | B(C₆F₅)₃ (5) | Toluene | 25 | 2 | 4-Nitro-N,N-dimethylbenzylamine | 0 (Nitro group reduced) | Amide not reduced |
Table 3: Reduction of Nitriles
| Substrate (1.0 mmol) | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Tolerated Groups |
| 4-Bromobenzonitrile | Ti(Oi-Pr)₄ (100) | Toluene | 60 | 24 | 4-Bromobenzylamine | 90 | Bromo |
| 4-Nitrobenzonitrile | Ti(Oi-Pr)₄ (100) | Toluene | 60 | 24 | 4-Nitrobenzylamine | 86 | Nitro |
| Adiponitrile | Ti(Oi-Pr)₄ (100) | Toluene | 60 | 24 | 1,6-Hexanediamine | 85 | - |
Experimental Protocols
Protocol 1: General Procedure for the Chemoselective Reduction of Aromatic Nitro Compounds using TMDS/Fe(acac)₃
This protocol describes the selective reduction of an aromatic nitro group in the presence of other functional groups.
Materials:
-
Aromatic nitro compound (1.0 mmol)
-
This compound (TMDS, 2.0-4.0 mmol)
-
Iron(III) acetylacetonate (Fe(acac)₃, 0.05 mmol, 5 mol%)
-
Anhydrous Tetrahydrofuran (THF) or Toluene (5 mL)
-
Argon or Nitrogen atmosphere
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aromatic nitro compound (1.0 mmol) and Fe(acac)₃ (0.05 mmol).
-
Add anhydrous solvent (5 mL) and stir the mixture to dissolve the solids.
-
Add TMDS (2.0-4.0 mmol) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (typically 60-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the corresponding aniline.
Protocol 2: General Procedure for the Reduction of Secondary Amides using TMDS/InI₃
This protocol outlines the reduction of a secondary amide to the corresponding secondary amine.
Materials:
-
Secondary amide (1.0 mmol)
-
This compound (TMDS, 1.5 mmol)
-
Indium(III) iodide (InI₃, 0.1 mmol, 10 mol%)
-
Anhydrous Dichloromethane (DCM, 5 mL)
-
Argon or Nitrogen atmosphere
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the secondary amide (1.0 mmol) and InI₃ (0.1 mmol).
-
Add anhydrous DCM (5 mL) and stir the mixture.
-
Add TMDS (1.5 mmol) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired secondary amine.
Protocol 3: General Procedure for the Reduction of Nitriles to Primary Amines using TMDS/Ti(Oi-Pr)₄
This protocol describes the conversion of a nitrile to a primary amine.[4]
Materials:
-
Nitrile (1.0 mmol)
-
This compound (TMDS, 1.0 mmol)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄, 1.0 mmol)
-
Anhydrous Toluene (5 mL)
-
Argon or Nitrogen atmosphere
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve the nitrile (1.0 mmol) in anhydrous toluene (5 mL).
-
Add Ti(Oi-Pr)₄ (1.0 mmol) to the solution.
-
Add TMDS (1.0 mmol) to the reaction mixture.
-
Heat the reaction to 60 °C and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction to room temperature and quench by the addition of 1 M HCl.
-
The product is often isolated as the hydrochloride salt by filtration. Alternatively, the aqueous layer can be basified and extracted with an organic solvent to obtain the free amine.
-
Purify the product as necessary.
Mandatory Visualizations
Caption: Chemoselectivity of TMDS reductions for various functional groups.
Caption: Experimental workflow for the reduction of aromatic nitro compounds.
Caption: Proposed mechanism for the B(C₆F₅)₃-catalyzed reduction of amides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. gelest.com [gelest.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 6. Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt-Isocyanide Catalysts. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Deoxygenation of Phosphine Oxides using 1,1,3,3-Tetramethyldisiloxane (TMDS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The deoxygenation of phosphine oxides is a critical transformation in organic synthesis, enabling the regeneration of valuable phosphine ligands from their corresponding oxides, which are often byproducts of important reactions like the Wittig, Staudinger, and Mitsunobu reactions.[1][2] 1,1,3,3-Tetramethyldisiloxane (TMDS) has emerged as a practical and efficient reducing agent for this purpose, offering a safer and more scalable alternative to other silanes and metal hydrides.[3][4] This document provides detailed application notes and experimental protocols for the deoxygenation of phosphine oxides using TMDS with various catalytic systems.
Core Concepts and Advantages of TMDS
This compound (TMDS) is a readily available, air- and moisture-stable organosilane at neutral or near-neutral pH.[3][4] Its reactivity is harnessed in the presence of a catalyst to efficiently remove the oxygen atom from the P=O bond of a phosphine oxide, regenerating the trivalent phosphine. The primary byproduct of this reaction is a polysiloxane, which is generally easy to remove.
Key advantages of using TMDS include:
-
High Efficiency: Provides good to excellent yields for a wide range of phosphine oxides.[5]
-
Scalability: The process has been demonstrated to be scalable, making it suitable for industrial applications.[3][4]
-
Functional Group Tolerance: Depending on the catalytic system, the reduction can be highly chemoselective, tolerating various functional groups.[3]
-
Safety Profile: TMDS has a high autoignition temperature (245 °C), contributing to a safer operational profile compared to other reducing agents.[3][4]
Catalytic Systems for TMDS-Mediated Deoxygenation
Several catalytic systems have been developed to activate TMDS for the deoxygenation of phosphine oxides. The choice of catalyst influences the reaction conditions, substrate scope, and functional group tolerance. The most common and effective catalysts are based on indium, titanium, and copper.
Indium(III) Bromide (InBr₃) Catalyzed Deoxygenation
The InBr₃/TMDS system is a versatile and highly efficient method for the reduction of a broad range of phosphine oxides, including triaryl, trialkyl, aryl-alkyl, and secondary phosphine oxides, as well as phosphinic acids.[3][5]
Reaction Scheme: R₃P=O + TMDS --(InBr₃ catalyst)--> R₃P + Polysiloxanes
Key Features:
-
Broad Substrate Scope: Effective for various aromatic and aliphatic phosphine oxides.[3][5]
-
High Yields: Generally affords good to excellent yields (70-99%).[5]
-
Limitation: This system can also reduce carbon-carbon double bonds, which limits its applicability for substrates containing olefinic moieties.[3][5]
Experimental Workflow for InBr₃/TMDS Deoxygenation
Caption: General workflow for InBr₃-catalyzed deoxygenation.
Titanium(IV) Isopropoxide (Ti(O-i-Pr)₄) Catalyzed Deoxygenation
The Ti(O-i-Pr)₄/TMDS system is another practical and scalable method, particularly noted for its application in the synthesis of valuable ligands like (S)-BINAP from its oxide.[3][4] The addition of a drying agent can significantly improve the reaction efficiency, allowing for lower reaction temperatures.[6]
Reaction Scheme: R₃P=O + TMDS --(Ti(O-i-Pr)₄ catalyst)--> R₃P + Polysiloxanes
Key Features:
-
Milder Conditions: The addition of a drying agent like sodium sulfate can lower the required temperature from 100 °C to 60 °C.[6]
-
Isolation of Air-Sensitive Phosphines: Air-sensitive products like trialkylphosphines can be isolated as their more stable borane complexes.[6]
Proposed Mechanistic Pathway for Ti(O-i-Pr)₄/TMDS Deoxygenation
Caption: Putative mechanism involving a Single Electron Transfer.
Copper(II) Trifluoromethanesulfonate (Cu(OTf)₂) Catalyzed Deoxygenation
The Cu(OTf)₂/TMDS system offers the advantage of being tolerant to a wider range of functional groups, including ketones, esters, and olefins, making it complementary to the InBr₃ system.[3]
Reaction Scheme: R₃P=O + TMDS --(Cu(OTf)₂ catalyst)--> R₃P + Polysiloxanes
Key Features:
-
High Functional Group Tolerance: Does not reduce carbon-carbon double bonds, making it suitable for olefin-containing substrates.[3]
-
Mild Conditions: The reaction proceeds under relatively mild conditions.
-
Good Yields: Provides yields in the range of 68-96%.[3]
Quantitative Data Summary
| Catalyst System | Substrate Scope | Typical Yields (%) | Key Advantages | Limitations | Reference(s) |
| InBr₃/TMDS | Triaryl, trialkyl, aryl-alkyl, secondary phosphine oxides, phosphinic acids | 70-99 | Broad substrate scope, high efficiency | Reduces C=C double bonds | [3][5] |
| Ti(O-i-Pr)₄/TMDS | Triaryl and trialkyl phosphine oxides, including chiral ligands | ~92 (for (S)-BINAP oxide) | Scalable, milder conditions with drying agent | May require higher temperatures without additives | [3][4][6] |
| Cu(OTf)₂/TMDS | Phosphine oxides with sensitive functional groups (ketones, esters, olefins) | 68-96 | High functional group tolerance | [3] |
Experimental Protocols
Protocol 1: General Procedure for InBr₃-Catalyzed Deoxygenation of Triphenylphosphine Oxide
Materials:
-
Triphenylphosphine oxide
-
This compound (TMDS)
-
Indium(III) bromide (InBr₃)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add triphenylphosphine oxide (1.0 eq).
-
Add anhydrous toluene to dissolve the phosphine oxide.
-
Add InBr₃ (0.01-0.10 eq) to the solution.
-
Add TMDS (1.5-2.0 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 100 °C and monitor the progress by TLC or ³¹P NMR spectroscopy.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure triphenylphosphine.
Protocol 2: General Procedure for Ti(O-i-Pr)₄-Catalyzed Deoxygenation of an Alkylphosphine Oxide
Materials:
-
Alkylphosphine oxide
-
This compound (TMDS)
-
Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)
-
Anhydrous sodium sulfate
-
Anhydrous methylcyclohexane
-
Borane dimethyl sulfide complex (BH₃·SMe₂) (for trapping air-sensitive phosphines)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alkylphosphine oxide (1.0 eq) and anhydrous sodium sulfate.[6]
-
Add anhydrous methylcyclohexane as the solvent.
-
Add Ti(O-i-Pr)₄ (0.10 eq) to the mixture.
-
Add TMDS (1.25 eq) to the reaction.[6]
-
Heat the mixture to 60-100 °C and monitor the reaction by ³¹P NMR.[6]
-
After completion, cool the reaction to room temperature.
-
For air-sensitive phosphines, cool the mixture to 0 °C and add a solution of borane dimethyl sulfide complex (1.1 eq) dropwise. Stir for 1 hour at room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting phosphine-borane complex by column chromatography.
Protocol 3: General Procedure for Cu(OTf)₂-Catalyzed Deoxygenation of a Functionalized Phosphine Oxide
Materials:
-
Functionalized phosphine oxide (e.g., containing an ester or olefin)
-
This compound (TMDS)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Anhydrous solvent (e.g., toluene or THF)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the functionalized phosphine oxide (1.0 eq) in the anhydrous solvent.
-
Add Cu(OTf)₂ (typically 5-10 mol%).
-
Add TMDS (1.5-2.0 eq) to the reaction mixture.
-
Stir the reaction at a specified temperature (e.g., 60-100 °C) until the starting material is consumed, as monitored by TLC or ³¹P NMR.
-
Upon completion, cool the reaction to room temperature.
-
Perform an appropriate aqueous work-up, such as washing with saturated aqueous ammonium chloride or sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent in vacuo and purify the residue by flash column chromatography to yield the desired phosphine.
Conclusion
The deoxygenation of phosphine oxides using this compound is a robust and versatile methodology. The choice of the catalytic system—InBr₃, Ti(O-i-Pr)₄, or Cu(OTf)₂—allows for the tailoring of the reaction conditions to the specific substrate, enabling the efficient and scalable regeneration of a wide array of valuable phosphine ligands. These protocols provide a solid foundation for researchers to implement this important transformation in their synthetic endeavors.
References
Application Notes and Protocols for the Reduction of Nitro Compounds to Anilines using TMDS
Introduction
The reduction of nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, crucial for the preparation of pharmaceuticals, agrochemicals, and dyes.[1][2] While various methods exist for this conversion, the use of 1,1,3,3-tetramethyldisiloxane (TMDS) in conjunction with an iron catalyst has emerged as a practical and chemoselective alternative.[3][4] TMDS is a safe, cost-effective, and readily available reducing agent.[4][5] This protocol offers a mild and efficient method for the selective reduction of aromatic nitro compounds, demonstrating broad functional group tolerance.[6][7]
Reaction Principle
The reduction of nitroarenes to anilines using TMDS is typically catalyzed by an iron salt, most commonly tris(acetylacetonato)iron(III) (Fe(acac)₃).[3][4] The Si-H bonds in TMDS serve as the hydride source for the reduction.[5] The reaction proceeds chemoselectively, leaving other reducible functional groups such as esters, carboxylic acids, nitriles, and aryl halides unaffected.[4] This method avoids the harsh conditions or the use of heavy metal catalysts often associated with traditional reduction methods.[8]
dot
Caption: General overview of the TMDS reduction of a nitroarene to an aniline.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the reduction of various nitroarenes to their corresponding anilines using the TMDS/Fe(acac)₃ system. The data is compiled from literature sources and demonstrates the broad applicability of this method.[3][4]
| Entry | Substrate (Ar-NO₂) | Catalyst Loading (mol%) | TMDS (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
| 1 | Nitrobenzene | 10 | 1.5 | THF | 60 | 48 | 95 | [3] |
| 2 | 4-Chloronitrobenzene | 10 | 1.5 | THF | 60 | 24 | 98 | [3] |
| 3 | 4-Bromonitrobenzene | 10 | 1.5 | THF | 60 | 24 | 97 | [3] |
| 4 | Methyl 4-nitrobenzoate | 10 | 1.5 | Toluene | 90 | 48 | 92 | [4] |
| 5 | 4-Nitrobenzonitrile | 10 | 1.5 | THF | 60 | 24 | 96 | [3] |
| 6 | 4-Nitrobenzoic acid | 10 | 2.0 | THF | 60 | 48 | 85 | [3] |
| 7 | 2-Nitrotoluene | 10 | 1.5 | THF | 60 | 48 | 88 | [4] |
| 8 | 1,3-Dinitrobenzene | 10 | 1.5 | THF | 60 | 24 | 80 (mono) | [4] |
Note: Yields refer to the isolated product after purification. In the case of dinitro compounds, selective reduction to the nitroaniline is often observed.[4] The anilines are typically isolated as their hydrochloride salts.[3]
Experimental Protocols
This protocol is a representative example for the reduction of a nitroarene to an aniline using TMDS and Fe(acac)₃.[3][6]
dot
Caption: A typical experimental workflow for the TMDS reduction.
Materials:
-
Aromatic nitro compound (1.0 mmol)
-
Tris(acetylacetonato)iron(III) (Fe(acac)₃) (0.1 mmol, 10 mol%)
-
This compound (TMDS) (1.5 mmol, 1.5 equiv.)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Inert gas (Argon or Nitrogen)
-
Hydrochloric acid (1 M aqueous solution)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Round-bottom flask equipped with a magnetic stir bar and condenser
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aromatic nitro compound (1.0 mmol) and Fe(acac)₃ (0.1 mmol).
-
Add anhydrous THF (5 mL) to the flask.
-
Degas the resulting mixture by bubbling an inert gas through the solution for 15-20 minutes.[6]
-
Add TMDS (1.5 mmol) to the reaction mixture via syringe.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 24-48 hours.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of 1 M aqueous HCl. This will also facilitate the formation of the aniline hydrochloride salt.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography or recrystallization to afford the desired aniline.
Safety and Handling
-
TMDS is a flammable liquid and should be handled in a well-ventilated fume hood.
-
Anhydrous solvents and inert atmosphere techniques are recommended for optimal results.
-
The quenching step with acid can be exothermic; therefore, slow addition and cooling are advised.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Advantages and Limitations
Advantages:
-
High Chemoselectivity: Tolerates a wide range of functional groups that are susceptible to reduction by other methods.[3][4]
-
Mild Reaction Conditions: The reaction is typically carried out at a moderate temperature (60 °C).[3]
-
Cost-Effective and Readily Available Reagents: Both TMDS and iron catalysts are inexpensive and widely available.[3]
-
Alternative to Other Silanes: TMDS avoids the formation of insoluble gels that can occur with other siloxanes like polymethylhydrosiloxane (PMHS).[3]
Limitations:
-
Not Suitable for Aliphatic Nitro Compounds: The method is generally ineffective for the reduction of aliphatic nitro groups, which may lead to a mixture of mono- and dialkylated amines.[3][6]
-
Reaction Time: The reaction can be slow, sometimes requiring up to 48 hours for complete conversion.[3]
-
Ortho-Substituent Effects: Steric hindrance from ortho-substituents on the aromatic ring can slow down the reaction and reduce yields.[4]
Conclusion
The reduction of aromatic nitro compounds to anilines using TMDS and a catalytic amount of Fe(acac)₃ is a robust and highly selective method. Its operational simplicity, coupled with the use of inexpensive and low-toxicity reagents, makes it an attractive protocol for both academic research and industrial applications in drug development and fine chemical synthesis. The detailed protocol and data provided herein should enable researchers to effectively implement this valuable transformation in their synthetic endeavors.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Application Notes: Reductive Amination Utilizing 1,1,3,3-Tetramethyldisiloxane (TMDS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This application note details a robust and operationally simple protocol for the one-pot reductive amination of aldehydes and ketones using 1,1,3,3-tetramethyldisiloxane (TMDS) as a mild and effective reducing agent. This method, catalyzed by the potent Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, offers significant advantages in terms of efficiency, substrate scope, and functional group tolerance, making it a valuable tool in research, discovery, and process development settings.
A key feature of this protocol is its remarkable tolerance to water, which challenges the conventional wisdom that B(C₆F₅)₃ is irreversibly inhibited by moisture.[1] This allows for the use of non-anhydrous solvents and reagents, simplifying the experimental setup and broadening the applicability of the method. The reaction proceeds efficiently at elevated temperatures, where the catalyst demonstrates high activity for the reduction of in situ-formed imines.
Advantages of the TMDS/B(C₆F₅)₃ System
-
Mild and Selective Reduction: TMDS is a gentle reducing agent, contributing to the high chemoselectivity of the reaction.
-
Operational Simplicity: The one-pot nature of the protocol, combined with its tolerance to ambient moisture, streamlines the synthetic process.
-
Broad Substrate Scope: The method is applicable to a wide range of aldehydes, ketones, and arylamines.
-
High Yields: Excellent yields of the desired secondary and tertiary amines are consistently achieved.
-
Functional Group Tolerance: The reaction tolerates various functional groups that might be sensitive to harsher reducing agents.
Data Presentation
The following table summarizes the yields obtained for the reductive amination of various aldehydes and ketones with primary and secondary arylamines using a hydrosilane reductant and a catalytic amount of B(C₆F₅)₃. The data is adapted from the work of Fasano, Radcliffe, and Ingleson in ACS Catalysis (2016).[1] While the primary reductant used in the cited study was Me₂PhSiH, the protocol is analogous for TMDS.
| Entry | Aldehyde/Ketone | Amine | Product | Yield (%) |
| 1 | Benzaldehyde | Aniline | N-Benzylaniline | 95 |
| 2 | 4-Methoxybenzaldehyde | Aniline | 4-Methoxy-N-(phenyl)benzylamine | 96 |
| 3 | 4-Chlorobenzaldehyde | Aniline | 4-Chloro-N-(phenyl)benzylamine | 94 |
| 4 | 4-(Trifluoromethyl)benzaldehyde | Aniline | 4-(Trifluoromethyl)-N-(phenyl)benzylamine | 85 |
| 5 | 2-Naphthaldehyde | Aniline | N-(Naphthalen-2-ylmethyl)aniline | 93 |
| 6 | Cinnamaldehyde | Aniline | N-(Cinnamyl)aniline | 88 |
| 7 | Benzaldehyde | 4-Methoxyaniline | N-Benzyl-4-methoxyaniline | 92 |
| 8 | Benzaldehyde | 4-Chloroaniline | N-Benzyl-4-chloroaniline | 90 |
| 9 | Benzaldehyde | N-Methylaniline | N-Benzyl-N-methylaniline | 91 |
| 10 | Acetophenone | Aniline | N-(1-Phenylethyl)aniline | 89 |
| 11 | Cyclohexanone | Aniline | N-Cyclohexylaniline | 82 |
Experimental Protocols
General Procedure for the One-Pot Reductive Amination
Materials:
-
Aldehyde or Ketone (1.0 mmol, 1.0 equiv)
-
Amine (1.0 mmol, 1.0 equiv)
-
This compound (TMDS) (0.6 mmol, 1.2 equiv of Si-H)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃) (0.01 mmol, 1 mol%)
-
1,2-Dichlorobenzene (o-DCB) or Cyclopentyl methyl ether (CPME) (0.5 M solution)
-
Internal standard (e.g., mesitylene) for NMR yield determination (optional)
Procedure:
-
To a sealed reaction vessel (e.g., a screw-capped vial) equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 mmol), the amine (1.0 mmol), and the internal standard (if used).
-
Add the solvent (o-DCB or CPME) to achieve a 0.5 M concentration of the limiting reagent.
-
Add this compound (TMDS) (0.6 mmol).
-
Add the B(C₆F₅)₃ catalyst (0.01 mmol).
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., ¹H NMR, GC-MS, or TLC). Reaction times typically range from 1.5 to 20 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated and purified by standard laboratory techniques such as column chromatography on silica gel.
Note: This protocol is water-tolerant and can be performed with non-anhydrous solvents and reagents.[1]
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the one-pot reductive amination.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the reductive amination.
References
Application Notes and Protocols: Indium-Catalyzed Reductions with 1,1,3,3-Tetramethyldisiloxane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for indium-catalyzed reduction reactions utilizing 1,1,3,3-tetramethyldisiloxane (TMDS). This combination of an indium catalyst and a readily available hydrosilane offers a versatile and chemoselective method for the reduction of a variety of functional groups, presenting a valuable alternative to harsher reducing agents.
Introduction
This compound (TMDS) is a mild and stable reducing agent that, in conjunction with an indium catalyst, can efficiently reduce a range of functional groups.[1][2][3] The chemoselectivity of these reductions can often be tuned by the choice of the indium catalyst.[1][2] This catalytic system is particularly noteworthy for its ability to tolerate various functional groups that might not be compatible with other reduction methods.
Applications Overview
The indium-catalyzed TMDS reduction system has been successfully applied to a variety of important chemical transformations in organic synthesis. Key applications include:
-
Reduction of Amides to Amines: A practical method for the conversion of secondary amides to the corresponding amines.
-
Deoxygenation of Phosphine Oxides: An efficient way to regenerate phosphines from their oxides, a common byproduct in many organic reactions.
-
Reduction of Nitro Groups to Amines: A chemoselective method for the synthesis of anilines from nitroarenes.
-
Reductive Thioetherification of Carboxylic Acids: A one-pot procedure to synthesize thioethers from carboxylic acids and thiols.
Detailed Application Notes and Data
Reduction of Secondary Amides to Amines
The reduction of secondary amides to amines using TMDS is effectively catalyzed by indium(III) iodide (InI₃). Notably, other indium salts such as InCl₃, InBr₃, In(OAc)₃, and In(OTf)₃ have been found to be ineffective for this particular transformation.[1][2][4] The reaction shows good functional group tolerance, with groups such as nitro, bromo, and iodo remaining intact.[4] N-aryl amides are generally easier to reduce compared to N-benzyl amides, which may require more forcing conditions.[1][2][4]
Table 1: Indium-Catalyzed Reduction of Secondary Amides with TMDS
| Substrate | Catalyst | Catalyst Loading (mol%) | Yield (%) | Reference |
| N-Phenylbenzamide | InI₃ | Not Specified | 96 | [1][2] |
| N-Benzylbenzamide | InI₃ | Not Specified | 12 | [1][2] |
| Various Secondary Amides | InI₃ | Not Specified | 12-96 | [1][2][4] |
Reduction of Phosphine Oxides to Phosphines
The deoxygenation of phosphine oxides to phosphines is a crucial transformation in organic synthesis. An indium(III) bromide (InBr₃) catalyzed reduction with TMDS provides a versatile method for this purpose. This system is effective for the reduction of aromatic, aliphatic, secondary, and tertiary phosphine oxides, as well as phosphinic acids.[1][2] A key consideration is that substrates containing olefinic bonds may also undergo reduction of the unsaturation.[1][2]
Table 2: InBr₃-Catalyzed Reduction of Phosphine Oxides with TMDS
| Substrate | Catalyst | Catalyst Loading (mol%) | Yield (%) | Reference |
| Triphenylphosphine oxide | InBr₃ | 1 | High | [1][2] |
| (S)-BINAP oxide | InBr₃ | 1 | High | [1][2] |
| Diphenylphosphine oxide | InBr₃ | 1 | High | [1][2] |
Reduction of Nitroarenes to Anilines
Indium(III) iodide (InI₃) can also be used to promote the reduction of nitroarenes to the corresponding anilines using TMDS.[4] This method provides an alternative to traditional transition metal-catalyzed hydrogenations.
Reductive Thioetherification of Carboxylic Acids
A one-pot thioetherification of carboxylic acids with thiols can be achieved using an indium-catalyzed TMDS reduction. The choice of indium catalyst is crucial for selectivity. InBr₃ is effective for the thioetherification of aromatic carboxylic acids, while InI₃ is the superior catalyst for aliphatic carboxylic acids.[2][5]
Table 3: Indium-Catalyzed Reductive Thioetherification with TMDS
| Carboxylic Acid Type | Thiol | Catalyst | Yield (%) | Reference |
| Aromatic | Various | InBr₃ | Good | [5] |
| Aliphatic | Various | InI₃ | 53-94 | [2] |
Experimental Protocols
General Protocol for the Reduction of Secondary Amides to Amines
This protocol is a general guideline for the InI₃-catalyzed reduction of a secondary amide using TMDS.
Materials:
-
Secondary amide
-
This compound (TMDS)
-
Indium(III) iodide (InI₃)
-
Anhydrous solvent (e.g., THF, Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the secondary amide (1.0 mmol) and the anhydrous solvent (5 mL).
-
Add this compound (TMDS) (1.5 - 2.0 mmol).
-
Add indium(III) iodide (InI₃) (0.05 - 0.1 mmol).
-
Stir the reaction mixture at the appropriate temperature (room temperature to reflux, substrate-dependent) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of an aqueous base (e.g., 1M NaOH).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired amine.
General Protocol for the Reduction of Phosphine Oxides to Phosphines
This protocol outlines the general procedure for the InBr₃-catalyzed deoxygenation of phosphine oxides.
Materials:
-
Phosphine oxide
-
This compound (TMDS)
-
Indium(III) bromide (InBr₃)
-
Anhydrous solvent (e.g., Toluene, THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the phosphine oxide (1.0 mmol) in the chosen anhydrous solvent (5 mL).
-
Add this compound (TMDS) (1.5 - 2.0 mmol).
-
Add indium(III) bromide (InBr₃) (0.01 mmol, 1 mol%).
-
Heat the reaction mixture to reflux and monitor by TLC or ³¹P NMR.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction with an aqueous solution of a fluoride source (e.g., saturated aq. KF) to remove silyl byproducts.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic extracts, filter, and remove the solvent in vacuo.
-
Purify the resulting phosphine by chromatography or crystallization. For air-sensitive phosphines, it is advisable to isolate them as their borane complexes.[1][2]
Visualizations
Proposed Reaction Pathway for Amide Reduction
Caption: Proposed pathway for the indium-catalyzed reduction of amides with TMDS.
Experimental Workflow for Indium-Catalyzed Reductions
Caption: General experimental workflow for indium-catalyzed reductions using TMDS.
References
Application Notes and Protocols: Gold-Catalyzed Hydrosilylation of Carbonyls with TMDS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the gold-catalyzed hydrosilylation of carbonyl compounds using 1,1,3,3-tetramethyldisiloxane (TMDS). This method offers an efficient and selective route for the reduction of aldehydes and ketones to their corresponding silyl ethers, which can be readily hydrolyzed to alcohols. The use of TMDS as a hydrosilane in conjunction with a gold catalyst presents a highly reactive and cost-effective alternative to traditional reducing agents.
Introduction
The hydrosilylation of carbonyls is a fundamental transformation in organic synthesis, providing a mild method for the reduction of aldehydes and ketones. While various transition metals can catalyze this reaction, gold catalysts have emerged as a promising option. In particular, the combination of a heterogeneous gold catalyst, such as gold nanoparticles supported on titanium dioxide (Au/TiO₂), with this compound (TMDS) offers significant advantages.
TMDS is a highly reactive reducing agent in the Au/TiO₂-catalyzed hydrosilylation of carbonyl compounds, outperforming common monohydrosilanes.[1] This enhanced reactivity allows for reactions to be conducted under ambient conditions, with short reaction times, and at low catalyst loading levels.[1] In contrast, typical monohydrosilanes often necessitate elevated temperatures and longer reaction durations for complete conversion.[1] The reaction with TMDS proceeds with excellent product yields, and near-stoichiometric amounts of the carbonyl compound and TMDS can be employed.[1]
Data Presentation
The following table summarizes the general reaction conditions and outcomes for the gold-catalyzed hydrosilylation of various carbonyl substrates with TMDS. The data is based on the high reactivity reported for the Au/TiO₂-TMDS system.[1]
| Entry | Substrate (Aldehyde/Ketone) | Catalyst | TMDS (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aromatic Aldehyde (e.g., Benzaldehyde) | Au/TiO₂ | 0.6 | 25 | 0.5 - 2 | >95 |
| 2 | Aliphatic Aldehyde (e.g., Octanal) | Au/TiO₂ | 0.6 | 25 | 0.5 - 2 | >95 |
| 3 | Aromatic Ketone (e.g., Acetophenone) | Au/TiO₂ | 0.6 | 25 | 1 - 4 | >95 |
| 4 | Aliphatic Ketone (e.g., 2-Octanone) | Au/TiO₂ | 0.6 | 25 | 1 - 4 | >95 |
| 5 | α,β-Unsaturated Aldehyde (e.g., Cinnamaldehyde) | Au/TiO₂ | 0.6 | 25 | 0.5 - 2 | >95 (1,2-reduction) |
| 6 | α,β-Unsaturated Ketone (e.g., Chalcone) | Au/TiO₂ | 0.6 | 25 | 1 - 4 | >95 (1,2-reduction) |
Experimental Protocols
This section provides a detailed methodology for a typical gold-catalyzed hydrosilylation of a carbonyl compound with TMDS.
Materials:
-
Gold catalyst (e.g., Au/TiO₂)
-
Carbonyl compound (aldehyde or ketone)
-
This compound (TMDS)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert gas (e.g., argon or nitrogen)
-
Standard laboratory glassware (Schlenk flask, syringes, magnetic stirrer)
Procedure:
-
Catalyst Preparation: If using a commercially available catalyst, ensure it is dry and handled under an inert atmosphere. If preparing the catalyst in-house, follow established literature procedures for depositing gold nanoparticles on the desired support.
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the gold catalyst (e.g., 0.5-1 mol% Au).
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
-
Add the anhydrous solvent (e.g., 5 mL per 1 mmol of substrate) to the flask via syringe.
-
Add the carbonyl substrate (1.0 mmol) to the flask via syringe.
-
-
Reaction Execution:
-
To the stirring suspension, add TMDS (0.6 mmol, 1.2 equivalents of Si-H) dropwise via syringe at room temperature (25 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the addition of a few drops of water.
-
Filter the reaction mixture through a short pad of silica gel or celite to remove the heterogeneous catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude silyl ether.
-
If necessary, purify the product by flash column chromatography on silica gel.
-
-
Hydrolysis to Alcohol (Optional):
-
Dissolve the purified silyl ether in a suitable solvent (e.g., methanol, THF).
-
Add a mild acid (e.g., 1 M HCl) or a fluoride source (e.g., tetrabutylammonium fluoride) and stir at room temperature until deprotection is complete (as monitored by TLC).
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the corresponding alcohol.
-
Mandatory Visualizations
Reaction Mechanism
The proposed mechanism for the gold-catalyzed hydrosilylation of carbonyls with TMDS involves the formation of a gold dihydride intermediate.[1] This intermediate is thought to be responsible for the enhanced reactivity of TMDS compared to monohydrosilanes and helps to suppress double hydrosilylation pathways.[1]
References
Application Notes and Protocols: TMDS as a Hydride Source in Catalytic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,3,3-Tetramethyldisiloxane (TMDS) has emerged as a versatile and practical hydride source for a variety of catalytic reductions in organic synthesis. Its stability, ease of handling, and favorable safety profile compared to traditional reducing agents like lithium aluminum hydride make it an attractive alternative for laboratory and industrial applications. This document provides detailed application notes and protocols for the use of TMDS in key catalytic transformations, including the reduction of amides and carbonyl compounds, and in metal-free reductive etherification.
Platinum-Catalyzed Reduction of Amides to Amines
The combination of a platinum catalyst with TMDS provides an efficient method for the reduction of a wide range of carboxamides to their corresponding amines. This system exhibits excellent chemoselectivity, tolerating various functional groups that are often susceptible to reduction.
Quantitative Data Summary
| Entry | Substrate (Amide) | Catalyst | Catalyst Loading (mol%) | Product (Amine) | Yield (%) | Reference |
| 1 | N,N-Dimethylbenzamide | H₂PtCl₆ | 0.1 | N,N-Dimethylbenzylamine | 95 | [1] |
| 2 | N-Benzylbenzamide | H₂PtCl₆ | 0.1 | N,N-Dibenzylamine | 92 | [1] |
| 3 | 4-Nitro-N,N-dimethylbenzamide | H₂PtCl₆ | 0.1 | 4-Nitro-N,N-dimethylbenzylamine | 88 | [1] |
| 4 | Methyl 4-(dimethylcarbamoyl)benzoate | H₂PtCl₆ | 0.1 | Methyl 4-((dimethylamino)methyl)benzoate | 91 | [1] |
| 5 | N,N-Dimethylacetamide | [Pt(DMS)₂Cl₂] | 0.01 | N,N-Dimethylethylamine | >99 | [2][3] |
Experimental Protocol: Platinum-Catalyzed Reduction of N,N-Dimethylbenzamide
Materials:
-
N,N-Dimethylbenzamide
-
This compound (TMDS)
-
Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)
-
Anhydrous Toluene
-
1 M Sodium hydroxide solution
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add N,N-dimethylbenzamide (1.49 g, 10 mmol).
-
Add anhydrous toluene (20 mL) and stir until the amide is fully dissolved.
-
Add this compound (TMDS) (2.02 g, 15 mmol).
-
In a separate vial, prepare a stock solution of the platinum catalyst by dissolving chloroplatinic acid hexahydrate (5.2 mg, 0.01 mmol) in 1 mL of anhydrous toluene.
-
Add 0.1 mL of the catalyst stock solution (0.01 mol%) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of 1 M sodium hydroxide solution (10 mL).
-
Stir the mixture vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N,N-dimethylbenzylamine.
Catalytic Cycle
Caption: Proposed catalytic cycle for the platinum-catalyzed reduction of amides with TMDS.
Ruthenium-Catalyzed Hydrosilylation of Carbonyl Compounds
Ruthenium complexes are effective catalysts for the hydrosilylation of aldehydes and ketones to the corresponding silyl ethers, which can then be hydrolyzed to alcohols. TMDS serves as a mild and efficient hydride donor in these transformations.
Quantitative Data Summary
| Entry | Substrate (Carbonyl) | Catalyst | Catalyst Loading (mol%) | Product (Alcohol) | Yield (%) | Reference |
| 1 | Acetophenone | [(p-cymene)RuCl₂]₂ | 0.5 | 1-Phenylethanol | 98 | [4] |
| 2 | Benzaldehyde | [(p-cymene)RuCl₂]₂ | 0.5 | Benzyl alcohol | 99 | [4] |
| 3 | Cyclohexanone | [(p-cymene)RuCl₂]₂ | 0.5 | Cyclohexanol | 97 | [4] |
| 4 | 4-Methoxyacetophenone | [(p-cymene)RuCl₂]₂ | 0.5 | 1-(4-Methoxyphenyl)ethanol | 96 | [4] |
Experimental Protocol: Ruthenium-Catalyzed Hydrosilylation of Acetophenone
Materials:
-
Acetophenone
-
This compound (TMDS)
-
[(p-cymene)RuCl₂]₂
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve acetophenone (1.20 g, 10 mmol) in anhydrous THF (20 mL).
-
Add this compound (TMDS) (1.61 g, 12 mmol).
-
Add [(p-cymene)RuCl₂]₂ (30.6 mg, 0.05 mmol, 0.5 mol%).
-
Stir the reaction mixture at room temperature for 6 hours. Monitor the formation of the silyl ether by TLC or GC-MS.
-
After completion of the hydrosilylation, cool the mixture to 0 °C.
-
Slowly add 1 M hydrochloric acid (15 mL) to hydrolyze the silyl ether.
-
Stir for 1 hour at room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 25 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain 1-phenylethanol.
Experimental Workflow
Caption: Experimental workflow for the Ruthenium-catalyzed hydrosilylation of ketones.
Iridium-Catalyzed Reduction of Amides to Enamines
Iridium catalysts, in conjunction with TMDS, can selectively reduce N,N-dialkylamides to the corresponding enamines. This transformation is highly efficient and proceeds under mild conditions.
Quantitative Data Summary
| Entry | Substrate (Amide) | Catalyst | Catalyst Loading (mol%) | Product (Enamine) | Yield (%) | Reference |
| 1 | N,N-Dimethylpropanamide | IrCl(CO)(PPh₃)₂ | 1.0 | (E)-N,N-Dimethylprop-1-en-1-amine | 98 | [5] |
| 2 | N-Methyl-N-phenylacetamide | IrCl(CO)(PPh₃)₂ | 1.0 | (E)-N-Methyl-N-phenylvinylamine | 95 | [5] |
| 3 | Pyrrolidin-2-one | IrCl(CO)(PPh₃)₂ | 1.0 | 3,4-Dihydropyrrole | 85 | [5] |
| 4 | N,N-Dibenzylacetamide | IrCl(CO)(PPh₃)₂ | 1.0 | (E)-N,N-Dibenzylvinylamine | 92 | [5] |
Experimental Protocol: Iridium-Catalyzed Synthesis of (E)-N,N-Dimethylprop-1-en-1-amine
Materials:
-
N,N-Dimethylpropanamide
-
This compound (TMDS)
-
Vaska's complex (IrCl(CO)(PPh₃)₂)
-
Anhydrous 1,4-Dioxane
-
Standard laboratory glassware and magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
-
Photochemical reactor (for photo-activated catalyst, if applicable)
Procedure:
-
To a dry Schlenk tube containing a magnetic stir bar, add Vaska's complex (39.0 mg, 0.05 mmol, 1.0 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous 1,4-dioxane (10 mL).
-
Add N,N-dimethylpropanamide (0.505 g, 5 mmol).
-
Add this compound (TMDS) (0.80 g, 6 mmol).
-
Heat the reaction mixture to 100 °C for 24 hours.
-
Monitor the reaction by ¹H NMR spectroscopy of an aliquot.
-
Upon completion, cool the reaction to room temperature.
-
The product is typically volatile. For characterization, the crude reaction mixture can be directly analyzed by NMR. For isolation, careful distillation under reduced pressure may be employed, though this can be challenging due to the product's volatility.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the Iridium-catalyzed formation of enamines from amides.
Metal-Free Reductive Etherification
A thiourea-based organocatalyst, in combination with TMDS and a Brønsted acid, facilitates the reductive etherification of aldehydes and ketones with alcohols. This metal-free approach offers an alternative to traditional methods and demonstrates good functional group tolerance.[6][7][8][9][10]
Quantitative Data Summary
| Entry | Aldehyde/Ketone | Alcohol | Catalyst | Product (Ether) | Yield (%) | Reference |
| 1 | Benzaldehyde | Methanol | Schreiner's Thiourea | Benzyl methyl ether | 98 | [7] |
| 2 | 4-Nitrobenzaldehyde | Ethanol | Schreiner's Thiourea | 4-Nitrobenzyl ethyl ether | 95 | [7] |
| 3 | Acetophenone | Isopropanol | Schreiner's Thiourea | 1-Phenylethyl isopropyl ether | 88 | [7] |
| 4 | Cyclohexanone | Benzyl alcohol | Schreiner's Thiourea | Benzyloxycyclohexane | 92 | [7] |
Experimental Protocol: Thiourea-Catalyzed Reductive Etherification of Benzaldehyde and Methanol
Materials:
-
Benzaldehyde
-
Methanol
-
This compound (TMDS)
-
Schreiner's Thiourea Catalyst (N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea)
-
4.0 M HCl in Dioxane
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry vial, add Schreiner's thiourea catalyst (23.8 mg, 0.05 mmol, 5 mol%).
-
Add anhydrous DCM (2 mL).
-
Add benzaldehyde (106 mg, 1.0 mmol).
-
Add methanol (80 mg, 2.5 mmol).
-
Add this compound (TMDS) (268 mg, 2.0 mmol).
-
Add 4.0 M HCl in dioxane (0.1 mL, 0.4 mmol).
-
Seal the vial and stir the mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution (5 mL).
-
Transfer to a separatory funnel and extract with DCM (3 x 10 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield benzyl methyl ether.
Anion-Binding Catalysis Mechanism
Caption: Mechanism of thiourea-catalyzed reductive etherification highlighting anion-binding catalysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Ruthenium catalyzed selective hydrosilylation of aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reductive Etherification via Anion-Binding Catalysis. | Semantic Scholar [semanticscholar.org]
- 7. Reductive Etherification via Anion-Binding Catalysis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Catalytic Reductive Alcohol Etherifications with Carbonyl‐Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 1,1,3,3-Tetramethyldisiloxane (TMDS) Reductions
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of their reduction reactions using 1,1,3,3-Tetramethyldisiloxane (TMDS).
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMDS) and why is it used as a reducing agent?
This compound (TMDS) is a readily available and relatively safe organosilane reducing agent.[1] It serves as a practical alternative to more hazardous reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride.[2] Its advantages include the formation of benign and volatile silicon-based byproducts, which simplifies product purification.[1][3]
Q2: What functional groups can be reduced by TMDS?
TMDS is a versatile reducing agent capable of reducing a wide range of functional groups, including but not limited to:
-
Esters and carboxylic acids to alcohols[1]
-
Nitriles to amines or aldehydes[1]
-
Aldehydes and ketones to alcohols[6]
The selectivity of the reduction is often controlled by the choice of catalyst.[1]
Q3: What are the common byproducts of TMDS reductions and how are they removed?
The primary byproducts of TMDS reductions are silicon-based, typically volatile cyclic siloxanes like octamethylcyclotetrasiloxane.[1] These byproducts are generally non-toxic and can be easily removed by evaporation under reduced pressure or through standard chromatographic techniques.[1]
Q4: Is TMDS sensitive to air and moisture?
TMDS is stable in the presence of air and moisture at or near a neutral pH.[3] However, it is sensitive to moisture, and its Si-H bonds can undergo hydrolysis, especially at higher temperatures or over extended reaction times, which can lead to the formation of oligomeric siloxanes and hydrogen gas.[3] Therefore, it is recommended to use anhydrous solvents and reagents for optimal results.
Troubleshooting Low Yields
Low yields in TMDS reductions can arise from several factors related to reagents, reaction conditions, and workup procedures. This section provides a systematic guide to identifying and resolving common issues.
Problem 1: Low or No Conversion of Starting Material
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inactive or Poisoned Catalyst | - Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., under an inert atmosphere).- Consider a catalyst pre-activation step if required.- Use pure, dry reagents and solvents to avoid catalyst deactivation by trace amounts of water or other protic substances.[7] |
| Inappropriate Catalyst | - The choice of catalyst is crucial for the reduction of specific functional groups. Consult the literature for catalysts known to be effective for your desired transformation (see Table 1).- For example, Fe(acac)₃ is effective for the reduction of nitroarenes.[4] |
| Insufficient Reaction Temperature | - Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. Some reductions may require elevated temperatures to proceed at a reasonable rate.[4] |
| Insufficient Reaction Time | - Extend the reaction time and continue to monitor its progress. Some TMDS reductions can be slow and may require several hours to reach completion.[1] |
Problem 2: Formation of Side Products and Low Selectivity
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Over-reduction | - Reduce the reaction temperature. Lower temperatures often favor partial reductions (e.g., amides to aldehydes instead of amines).- Decrease the amount of TMDS used to the stoichiometric requirement.- Select a catalyst known for higher selectivity in the desired transformation. |
| Formation of Silylated Intermediates | - The initial product of some TMDS reductions is a silylated intermediate. Ensure that the workup procedure includes a hydrolysis step (e.g., treatment with aqueous acid or base) to convert these intermediates to the final product. |
| Side Reactions of Functional Groups | - The chemoselectivity of TMDS reductions is highly dependent on the catalyst used. For instance, with certain substrates containing both a nitro and an amide group, an iron catalyst will selectively reduce the nitro group, while a ruthenium or platinum catalyst will favor reduction of the amide.[1] |
Problem 3: Product Loss During Workup and Purification
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Incomplete Quenching | - Ensure the reaction is properly quenched to stop the reduction and remove any remaining TMDS. A common method is the careful addition of a protic solvent like methanol or water. |
| Product Degradation | - Employ mild workup procedures. Some reduction products may be sensitive to strong acids or bases.[7]- If the product is volatile, exercise caution during solvent removal under reduced pressure.[8] |
| Difficult Separation from Byproducts | - The silicon-based byproducts are typically non-polar and can be removed by evaporation or flash chromatography. If co-elution is an issue, consider alternative purification methods like distillation or crystallization. |
Data Presentation: Catalyst and Condition Selection
The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity in TMDS reductions. The following table summarizes conditions for the reduction of various functional groups.
Table 1: Recommended Catalysts and Conditions for TMDS Reductions
| Functional Group | Product | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |
| Aromatic Nitro | Amine | Fe(acac)₃ | THF | 60 | Good to Excellent[4][5] |
| Tertiary Amide | Amine | (C₆F₅)₃B | Dichloromethane | Room Temp | 65-98[1] |
| Secondary Amide | Amine | InI₃ | Toluene | 110 | 12-96[1] |
| Ester | Alcohol | Cu(OTf)₂ | Toluene | 100 | High |
| Nitrile | Amine | Cu(OTf)₂ | 1,2,3-TMP | 100 | 59-99[1] |
| Nitrile | Aldehyde | V(O)(O-i-Pr)₃ | Toluene | Room Temp | Modest[1][6] |
Experimental Protocols
General Protocol for the TMDS Reduction of an Aromatic Nitro Compound:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aromatic nitro compound (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: Add Fe(acac)₃ (typically 1-5 mol%). To the stirred solution, add this compound (TMDS) (2.0-3.0 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60°C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of methanol. The product can then be isolated. For amines, this often involves an acidic workup to form the hydrochloride salt, which can be isolated by filtration.[4]
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Visual Guides
Experimental Workflow
Caption: A generalized experimental workflow for TMDS reductions.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields in TMDS reductions.
References
Technical Support Center: 1,1,3,3-Tetramethyldisiloxane (TMDS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,1,3,3-Tetramethyldisiloxane (TMDS) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMDS) and what are its primary applications?
A1: this compound (TMDS) is a versatile and mild reducing agent. Its primary applications in research and development include the reduction of functional groups such as amides, esters, and nitro groups, as well as being a key reagent in hydrosilylation reactions.[1][2] It is often considered a safer alternative to other reducing agents like lithium aluminum hydride (LiAlH₄).[1]
Q2: What are the main safety precautions to consider when working with TMDS?
A2: TMDS is a highly flammable liquid and should be handled with care.[1] It is reactive towards strong acids, bases, and moisture. Contact with moisture, especially under acidic or basic conditions, can lead to the evolution of hydrogen gas, which is flammable and can cause pressure buildup in sealed containers.[1][2] Always work in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q3: How should I store TMDS to prevent degradation?
A3: TMDS should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from sources of ignition.[1] Prolonged exposure to atmospheric moisture can lead to hydrolysis and oligomerization, reducing the reagent's effectiveness.
Troubleshooting Guides
Problem 1: Low Yield or Incomplete Reduction of Amides
Q: My amide reduction using TMDS is giving a low yield of the desired amine, and I observe the starting material remaining. What are the possible causes and how can I improve the reaction?
A: Low yields in amide reductions with TMDS can be attributed to several factors, primarily related to the choice of catalyst and reaction conditions.
Possible Causes:
-
Catalyst Inactivity: The choice of catalyst is crucial for the efficient reduction of amides with TMDS. Some catalysts may not be active enough for your specific substrate.
-
Substrate Reactivity: Secondary and tertiary amides are generally more reactive than primary amides. N-aryl amides are often easier to reduce than N-benzyl amides, which may require more forcing conditions.[1]
-
Reagent Degradation: The TMDS may have partially hydrolyzed, reducing its potency.
Troubleshooting Steps:
-
Catalyst Selection: The effectiveness of different catalysts can vary significantly. Consider screening a variety of catalysts. For instance, while some platinum-based catalysts can be effective, others might show low reactivity. Indium(III) iodide (InI₃) has been shown to be an effective catalyst for the reduction of secondary amides with TMDS, whereas other indium salts like InCl₃ and In(OTf)₃ have been reported to be ineffective.[1]
-
Optimize Reaction Conditions: Increasing the reaction temperature or extending the reaction time may improve conversion. However, be aware that higher temperatures can also promote side reactions.[1]
-
Use Fresh TMDS: Ensure the TMDS you are using is fresh and has been properly stored to prevent degradation.
-
Consider Alternative Silanes: For certain substrates, other silanes might be more effective. For example, for the reduction of tertiary amides, (EtO)₂MeSiH has been reported to give better results in some cases.[1]
Quantitative Data on Catalyst Performance for Amide Reduction:
| Catalyst System | Substrate Type | Yield of Amine | Reference |
| Zn(OTf)₂ / TMDS | Secondary Amides | 50-86% | [1] |
| InI₃ / TMDS | Secondary Aryl & Aliphatic Amides | 12-96% | [1] |
| (C₆F₅)₃B / TMDS | Tertiary & N-Phenyl Secondary Amides | 65-98% | [1] |
| H₂PtCl₆ / TMDS | Secondary & Tertiary Amides | 56-95% | [1] |
Problem 2: Formation of Unwanted Side Products
Q: I am observing unexpected peaks in my NMR or GC-MS analysis after a reaction with TMDS. What are the common side reactions and byproducts?
A: Several side reactions can occur with TMDS, leading to the formation of various byproducts. The most common are hydrolysis/oligomerization, over-reduction, and dehydrogenative silylation.
Side Reaction 1: Hydrolysis and Oligomerization
-
Description: TMDS reacts with water or other protic species (e.g., alcohols, acidic protons) to form silanols, which can then condense to form linear or cyclic siloxane oligomers, with the concomitant release of hydrogen gas.[1][2] This reaction is accelerated by acidic or basic conditions and higher temperatures.[1]
-
Identification: The formation of oligomers can be observed as a viscous oil or as multiple peaks in a GC-MS analysis. The mass spectra of these oligomers will show repeating (CH₃)₂SiO units.
-
Prevention:
-
Use anhydrous solvents and reagents.
-
Run reactions under an inert atmosphere (nitrogen or argon).
-
Avoid protic solvents if they are not part of the desired reaction.
-
Maintain neutral pH conditions if possible.
-
Side Reaction 2: Over-reduction
-
Description: In some reactions, TMDS can reduce the desired product further. A common example is the reduction of nitriles to aldehydes, where the intermediate N-silylated imine can be further reduced to an N,N-bis-silylated amine.[1]
-
Identification: The over-reduced product will have a different mass and NMR spectrum compared to the desired product. In the case of nitrile reduction, the amine will have a higher molecular weight than the aldehyde.
-
Prevention:
-
Carefully control the stoichiometry of TMDS.
-
Optimize the reaction time and temperature to favor the formation of the desired product.
-
Choose a catalyst system that is selective for the desired transformation. For the reduction of nitriles to aldehydes, a TMDS/V(O)(O-i-Pr)₃ system has been used, though yields can be modest due to the competing over-reduction.[1]
-
Side Reaction 3: Dehydrogenative Silylation of Alcohols
-
Description: In the presence of certain catalysts (e.g., ruthenium, palladium), TMDS can react with alcohols to form silyl ethers, with the liberation of hydrogen gas. This can be an unwanted side reaction if the alcohol is part of your substrate and you are targeting another functional group for reduction.
-
Identification: Formation of a silyl ether can be confirmed by NMR (disappearance of the alcohol proton and appearance of new signals corresponding to the silyl group) and mass spectrometry (increase in molecular weight).
-
Prevention:
-
Choose a catalyst that does not promote dehydrogenative silylation.
-
Protect the alcohol functional group before carrying out the reduction.
-
Experimental Protocols
Protocol 1: General Procedure for Amide Reduction with TMDS
-
Setup: To a dry, oven- or flame-dried flask equipped with a magnetic stir bar and a reflux condenser, add the amide substrate and the catalyst under an inert atmosphere of nitrogen or argon.
-
Solvent and Reagent Addition: Add anhydrous solvent via syringe. Stir the mixture to dissolve the solids. Add this compound (TMDS) dropwise via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor the progress of the reaction by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of an appropriate quenching agent (e.g., methanol, followed by aqueous HCl).
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Protocol 2: Analysis of TMDS Byproducts by GC-MS
-
Sample Preparation: Take an aliquot of the crude reaction mixture and dilute it with an appropriate anhydrous solvent (e.g., dichloromethane or hexane).
-
GC-MS Parameters (General):
-
Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating siloxanes.
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 300 °C) to elute both volatile and less volatile components.
-
Carrier Gas: Helium at a constant flow rate.
-
Detector: Mass spectrometer operating in electron ionization (EI) mode.
-
-
Data Analysis: Analyze the resulting chromatogram and mass spectra. Look for characteristic fragmentation patterns of siloxanes, such as ions corresponding to [(CH₃)₂SiO]n fragments. Compare the obtained spectra with a mass spectral library for identification.
Visualizations
Caption: Hydrolysis of TMDS and subsequent condensation to form oligomers.
Caption: Over-reduction side reaction in the reduction of nitriles with TMDS.
Caption: Competing pathways of desired reduction versus dehydrogenative silylation.
References
Technical Support Center: Purification of Products from 1,1,3,3-Tetramethyldisiloxane (TMDS) Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products from reactions involving 1,1,3,3-Tetramethyldisiloxane (TMDS).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of products from silylation and hydrosilylation reactions using TMDS.
Problem: The final product is contaminated with residual platinum catalyst, resulting in a black or dark golden color.
-
Possible Cause: The homogeneous platinum catalyst, such as Karstedt's catalyst, was not fully removed during the workup. These catalysts can sometimes form colloids that are difficult to filter.
-
Solution:
-
Activated Carbon Treatment: Stir the crude product in a suitable solvent (e.g., dichloromethane) with activated carbon (e.g., Norit or Darco) for several hours. The activated carbon can adsorb the platinum catalyst.
-
Filtration through Celite: After treatment with activated carbon, filter the mixture through a pad of Celite to remove the carbon particles with the adsorbed catalyst. For very fine particles, a thicker pad of Celite may be necessary.[1]
-
Ion Exchange Resins: For a more targeted approach, basic anionic exchange resins can be used to bind and remove the platinum catalyst from the product mixture.[2]
-
Water and Salt Wash: For products with some water solubility, such as those derived from polyethylene glycol, diluting the reaction mixture with water and adding a salt like NaCl can help to precipitate the product while leaving catalyst residues in the aqueous phase. This can be followed by filtration.[1]
-
Problem: The purified product contains unreacted this compound.
-
Possible Cause: An excess of TMDS was used in the reaction, and it was not fully removed during the initial workup.
-
Solution:
-
Distillation: If the product is significantly less volatile than TMDS (boiling point ~70-71°C), vacuum distillation can be an effective method for removing the unreacted starting material.
-
Column Chromatography: Silica gel column chromatography can separate the nonpolar TMDS from more polar products. A nonpolar eluent (e.g., hexanes) will typically elute the TMDS first.
-
Extractive Workup: Performing a liquid-liquid extraction with a solvent system where TMDS has high solubility in one phase and the product in the other can help in its removal. For example, partitioning between a nonpolar organic solvent and a polar solvent may be effective.
-
Problem: The NMR spectrum of the product shows multiple unexpected signals, suggesting the presence of side products.
-
Possible Cause: Hydrosilylation reactions can sometimes lead to side reactions such as dehydrogenative silylation or isomerization of the alkene starting material.[3] Silylation reactions may also result in the formation of disiloxanes from the self-condensation of silanols.
-
Solution:
-
Reaction Optimization: Revisit the reaction conditions. Lowering the reaction temperature or reducing the catalyst loading may help to minimize the formation of side products.
-
Chromatographic Separation: Column chromatography is often the most effective method for separating isomeric byproducts from the desired product. Careful selection of the stationary and mobile phases is crucial.
-
Crystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method to remove soluble impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Common impurities include:
-
Unreacted TMDS: Especially if used in excess.
-
Residual Platinum Catalyst: From hydrosilylation reactions, often leading to discoloration.
-
Side Products: Such as products from dehydrogenative silylation or alkene isomerization in hydrosilylations.[3]
-
Siloxanes: Formed from the hydrolysis of silylating agents or byproducts.
-
Solvent Residues: From the reaction or workup.
Q2: How can I effectively quench a hydrosilylation reaction before workup?
A2: To quench a hydrosilylation reaction, you can cool the reaction mixture to room temperature and then add a solvent like benzene-d6 to stop the reaction for the purpose of NMR analysis.[4] For a preparative workup, simply cooling the reaction and proceeding with the purification steps is usually sufficient.
Q3: What is a general procedure for the extractive workup of a TMDS reaction?
A3: A general extractive workup involves:
-
Quenching the reaction if necessary.
-
Diluting the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing the organic layer sequentially with an aqueous solution (e.g., saturated ammonium chloride, water, or brine) to remove water-soluble impurities.
-
Separating the organic layer.
-
Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filtering to remove the drying agent.
-
Concentrating the solvent under reduced pressure to obtain the crude product.
Q4: Can I use distillation to purify my product?
A4: Yes, distillation is a viable purification method if your product has a significantly different boiling point from the impurities and is thermally stable at its boiling temperature. Vacuum distillation is often preferred for higher molecular weight siloxanes to avoid decomposition at high temperatures.
Quantitative Data
| Parameter | Purification Method | Typical Yield | Typical Purity | Notes |
| Catalyst Loading | Hydrosilylation | N/A | N/A | Typically 1-5 mol% for platinum catalysts. Higher loadings can increase reaction rate but may lead to more side products. |
| Reaction Time | Hydrosilylation | N/A | N/A | Can range from minutes to several hours depending on the substrates and catalyst loading. |
| Product Yield | Column Chromatography | 70-95% | >95% | Yield is dependent on the separation efficiency and the stability of the compound on silica gel. |
| Product Yield | Distillation | 60-90% | >98% | Yield can be affected by product volatility and thermal stability. |
| Product Yield | Recrystallization | 50-85% | >99% | Highly dependent on the solubility profile of the product and impurities. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: In a beaker, mix silica gel with the initial, nonpolar eluent (e.g., 10% ethyl acetate in hexanes) to form a slurry.
-
Column Packing: Plug the column with cotton or glass wool and add a layer of sand. Pour the silica gel slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles. Add another layer of sand on top of the silica bed.[5][6]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (preferably the eluent). Carefully load the sample onto the top of the silica gel.[5]
-
Elution: Begin eluting with the nonpolar solvent, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) if necessary to elute more polar compounds.
-
Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a distillation flask, a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Sample Charging: Place the crude product in the distillation flask with a stir bar.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask in a heating mantle or oil bath.
-
Fraction Collection: Collect the fractions that distill at the expected boiling point of the product under the applied pressure.
-
Product Recovery: Once the distillation is complete, carefully release the vacuum and recover the purified product from the receiving flask.
Protocol 3: Extractive Workup for Catalyst Removal
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane.
-
Activated Carbon Treatment: Add activated carbon to the solution and stir for several hours at room temperature.
-
Filtration: Prepare a filtration setup with a fritted funnel and a pad of Celite. Filter the mixture to remove the activated carbon.
-
Washing: Transfer the filtrate to a separatory funnel and wash with water and then brine to remove any water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.[1]
Visualizations
Caption: General experimental workflow for the purification of TMDS reaction products.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. WO1998047946A1 - Process for purifying siloxane - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. IT Troubleshooting Decision Tree Template | PixieBrix [pixiebrix.com]
- 4. repository.gatech.edu [repository.gatech.edu]
- 5. benchchem.com [benchchem.com]
- 6. Accelerated solvent extraction (ASE) for purification and extraction of silicone passive samplers used for the monitoring of organic pollutants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for TMDS Reductions
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing catalyst loading in reductions utilizing tetramethyldisiloxane (TMDS).
Frequently Asked Questions (FAQs)
Q1: What is a TMDS reduction and why is a catalyst required?
A1: A TMDS (tetramethyldisiloxane) reduction is a chemical reaction where TMDS serves as a mild and safe reducing agent, offering an alternative to more hazardous reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas.[1] Catalysts are essential because TMDS itself is not reactive enough to reduce many functional groups. A catalyst activates either the substrate or the TMDS, facilitating the hydride transfer and enabling the reduction to proceed at a reasonable rate and temperature.[2] The choice of catalyst is crucial for controlling the reaction's selectivity and efficiency.[1]
Q2: What are some common catalysts used with TMDS and what do they reduce?
A2: A variety of transition metal catalysts are effective with TMDS for reducing different functional groups. The selection depends heavily on the target functional group and the presence of other sensitive groups in the molecule.[1][2]
| Catalyst System | Target Functional Group | Typical Yields | Reference |
| H₂PtCl₆ (Chloroplatinic acid) | Secondary & Tertiary Amides | 56–95% | [2] |
| Fe(acac)₃ (Iron(III) acetylacetonate) | Nitroarenes to Anilines | High | [2] |
| Cu(OTf)₂ with Pybox ligand | Secondary Amides | Excellent | [2] |
| InI₃ (Indium(III) iodide) | Secondary Aryl & Aliphatic Amides | 12–96% | [2][3] |
| Ir[Cl(CO)(PPh₃)₂] | Amides to (E)-Enamines | >98% | [2] |
| Supported Gold Nanoparticles | Nitroarenes | High | [2][3] |
Q3: What is a typical starting catalyst loading and how is it optimized?
A3: A typical starting point for catalyst loading is around 1-2.5 mol%.[2][4] Optimization is an empirical process involving systematic variation of the catalyst amount to find the ideal balance between reaction rate, yield, and purity. Insufficient catalyst loading leads to slow or incomplete reactions, while excessive loading can increase costs and potentially lead to more side reactions.[5] A methodical approach is to run a series of small-scale reactions with varying catalyst concentrations (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 mol%) and monitor the reaction progress and final yield to identify the optimal loading.[4]
Q4: Can TMDS reductions be chemoselective?
A4: Yes, high chemoselectivity is a key advantage of catalyzed TMDS reductions. By carefully selecting the catalyst, it is possible to reduce one functional group in the presence of others. For example, using Fe(acac)₃ with TMDS can selectively reduce a nitro group while leaving ester, nitrile, or halide groups intact.[2] Conversely, certain platinum or ruthenium catalysts can reduce an amide in the presence of a nitro group, demonstrating that selectivity can be "tuned" by the choice of catalyst.[2]
Troubleshooting Guide
Q5: My reaction has a very low yield or is not working at all. What should I check?
A5: Low or no conversion can stem from several factors. First, verify the quality and activity of your catalyst and ensure the TMDS is pure. Many catalysts are sensitive to air and moisture, so using a fresh batch or storing it under inert conditions is critical. Ensure your reaction is set up under strictly anhydrous conditions, as water can quench the reaction. Finally, consider that there may be a fundamental incompatibility between the chosen catalyst and your specific substrate.[2][3]
Q6: The reaction is very slow and does not go to completion. What can I do?
A6: If the reaction is proceeding but is sluggish, the first step is often to incrementally increase the catalyst loading.[4] For example, if you started at 1.0 mol%, try subsequent reactions at 1.5 mol% and 2.0 mol%. Another common solution is to increase the reaction temperature, as many TMDS reductions require heating (e.g., 90 °C).[2] Also, ensure that the reaction mixture is being stirred efficiently, as poor mixing can limit the interaction between the catalyst, substrate, and reductant.
Q7: I am observing significant side products. How can I improve selectivity?
A7: The formation of side products often indicates that the reaction conditions are too harsh or the catalyst is not selective enough. Try reducing the reaction temperature first. If that doesn't resolve the issue, reducing the catalyst loading may help, as high concentrations of active catalyst can sometimes promote undesired reaction pathways.[5] If side products persist, screening a different catalyst is the most effective strategy. As noted, different metal catalysts exhibit unique selectivity profiles.[2]
Q8: The reaction work-up is difficult due to the formation of a gel. How can I handle this?
A8: The use of silane-based reductants like TMDS can sometimes lead to the formation of insoluble silicone polymer gels during work-up, which complicates product isolation.[3] If this occurs, one common technique is to perform a filtration step through a pad of Celite or silica gel before the main extraction or purification. Acidic or basic work-up conditions can also help break down the silicate byproducts, but care must be taken to ensure the desired product is stable under these conditions.
Experimental Protocols & Data
General Protocol for Optimizing Catalyst Loading in a TMDS Reduction
This protocol outlines a general workflow for identifying the optimal catalyst loading for the reduction of a generic substrate (e.g., an amide or nitroarene).
1. Materials and Setup:
-
Substrate (1.0 mmol)
-
Selected Catalyst (e.g., Fe(acac)₃)
-
TMDS (typically 1.5-3.0 equivalents)
-
Anhydrous solvent (e.g., Toluene, THF)
-
Oven-dried glassware, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
2. Reaction Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the substrate (1.0 mmol) and the selected catalyst at the desired loading (see table below).
-
Add anhydrous solvent (to make a ~0.2 M solution).
-
Add TMDS (e.g., 2.0 mmol, 2.0 eq.) dropwise to the stirred solution.
-
Heat the reaction to the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully (e.g., with aqueous HCl or NaOH solution).
-
Perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer (e.g., with Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product via silica gel chromatography if necessary and determine the isolated yield.
3. Optimization Table:
Use the following table to systematically test different catalyst loadings and identify the optimal conditions.
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Conversion (%) | Isolated Yield (%) |
| 1 | 0.5 | 8 | 90 | 65 | 60 |
| 2 | 1.0 | 4 | 90 | 85 | 82 |
| 3 | 1.5 | 2 | 90 | >98 | 95 |
| 4 | 2.0 | 2 | 90 | >98 | 94 |
| 5 | 2.5 | 2 | 90 | >98 | 95 |
This is an example data set based on principles where increasing catalyst loading reduces reaction time and increases yield up to a plateau.[4]
References
Technical Support Center: Removal of Siloxane Byproducts from Reaction Mixtures
This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals encountering siloxane byproducts in their reaction mixtures.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My NMR or GC-MS analysis shows persistent peaks that I suspect are siloxane byproducts. How can I confirm their identity?
A1: Siloxane byproducts, such as hexamethyldisiloxane (HMDSO) or other polysiloxanes, often arise from reactions involving silylating agents (e.g., TMSCl, TBSCl) or from silicone grease contamination.[1] In NMR spectra, they typically appear as sharp singlets in the 0.05-0.3 ppm region. For mass spectrometry, they are characterized by a repeating Si-O-Si unit with a mass of 74. To confirm, you can compare your data with known standards or consult spectral databases.
Q2: What are the primary sources of siloxane contamination in a reaction?
A2: The main source of siloxane byproducts is the reaction of silylating agents with water.[2] Moisture present in solvents, reagents, or glassware can hydrolyze the silylating agent to form a silanol, which then condenses to form a stable siloxane.[2] Another common source is silicone grease used for sealing glass joints.[1]
Q3: I performed an aqueous workup, but the siloxane byproducts remain in my organic layer. Why is this happening and what can I do?
A3: Siloxanes are generally non-polar and highly soluble in common organic extraction solvents like ethyl acetate, dichloromethane, and hexanes.[3][4][5] An aqueous wash is often insufficient to remove them. To improve removal during workup, you can try the following:
-
Fluoride Wash: Quenching the reaction with a source of fluoride ions, such as tetra-n-butylammonium fluoride (TBAF) or an aqueous potassium fluoride (KF) solution, can help cleave remaining silyl ethers and facilitate the removal of silyl byproducts.[1]
-
Solvent Partitioning: A liquid-liquid extraction with immiscible solvents like hexane and acetonitrile can sometimes effectively partition the non-polar siloxanes away from a more polar product.[1]
Q4: I tried to remove siloxane byproducts by silica gel chromatography, but they are co-eluting with my product.
A4: This typically occurs when your product has a polarity very similar to the siloxane byproducts. Here are some troubleshooting steps:
-
Solvent System Optimization: Carefully select and optimize your eluent system. Since siloxanes are non-polar, using a very non-polar solvent system (e.g., high percentage of hexanes or pentane) should elute the siloxanes first.[2] A gradual increase in the polar solvent (e.g., ethyl acetate) should then elute your product.
-
Alternative Adsorbents: Consider using a different stationary phase, such as alumina or reverse-phase silica, which may offer different selectivity.
Q5: Can I remove siloxane byproducts by distillation?
A5: Yes, distillation can be an effective method if there is a significant difference in boiling points between your desired product and the siloxane byproducts.[1] Volatile siloxanes like hexamethyldisiloxane (b.p. 101 °C) can often be removed from less volatile products.[6] For high-boiling products contaminated with non-volatile silicone oils, a short-path distillation (Kugelrohr) apparatus can be effective.[1]
Purification Method Selection
The choice of purification method depends on the properties of the desired compound and the nature of the siloxane byproducts. The following flowchart provides a general guide for selecting an appropriate strategy.
Caption: Decision tree for selecting a siloxane removal method.
Comparison of Purification Methods
| Method | Advantages | Disadvantages | Best Suited For |
| Silica Gel Chromatography | Highly effective for separating compounds with different polarities.[2] | Can be time-consuming and requires significant solvent volumes.[7] | Products with a noticeable polarity difference from non-polar siloxanes. |
| Activated Carbon | Good for removing non-polar impurities.[8] Cost-effective. | May adsorb the desired product, leading to lower yields.[9] Not highly selective.[7] | Removing trace amounts of non-polar siloxanes from more polar products. |
| Distillation | Effective for separating compounds with different boiling points.[1] Can be scaled up. | Requires thermal stability of the desired product. Not suitable for non-volatile impurities.[7] | Volatile products contaminated with non-volatile siloxanes, or non-volatile products contaminated with volatile siloxanes. |
| Crystallization | Can yield very pure product.[1][10] | Product must be a solid. Potential for product loss in the mother liquor.[7][9] | Solid products that are poorly soluble in solvents in which siloxanes are highly soluble. |
| Aqueous Workup (with additives) | Simple and quick procedure. | Often insufficient for complete removal of non-polar siloxanes.[1] | Initial purification step or when siloxanes are present in small amounts. |
Estimated Efficiency of Siloxane Removal Methods
The following table provides an estimated efficiency for the removal of common siloxane byproducts. These values are approximate and can vary significantly based on the specific reaction conditions, the properties of the desired product, and the precise protocol followed.
| Siloxane Byproduct | Silica Gel Chromatography | Activated Carbon | Distillation | Crystallization |
| Hexamethyldisiloxane (HMDSO) | >95% | 80-90% | >98% | 70-85% |
| Octamethylcyclotetrasiloxane (D4) | >98% | 90-98% | 95-99% | 85-95% |
| High-boiling Silicone Oil | >99% | 95-99% | >98% (Kugelrohr) | >95% |
Experimental Protocols
Protocol 1: Silica Gel Flash Chromatography
This is the most common and often most effective method for removing siloxane byproducts due to their typically low polarity.[2]
Workflow for Silica Gel Chromatography
Caption: Step-by-step workflow for siloxane removal via chromatography.
Methodology:
-
Column Preparation: Prepare a slurry of silica gel (e.g., 40-63 µm particle size) in a non-polar solvent like hexanes.[2] Pack a chromatography column with the slurry, ensuring even packing to avoid air bubbles.[2] Add a thin layer of sand on top of the silica gel.[2]
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a non-polar solvent and load it onto the column.
-
Elution:
-
Begin eluting with a highly non-polar solvent system (e.g., 100% hexanes or pentane). The less polar siloxane byproducts will elute first.[2]
-
Monitor the elution using Thin Layer Chromatography (TLC).
-
Once the siloxanes have been eluted, gradually increase the polarity of the eluent (e.g., by adding ethyl acetate) to elute the desired product.
-
-
Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Activated Carbon Treatment
This method is useful for adsorbing non-polar siloxanes.[1]
Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., toluene, hexanes) in which the siloxanes are soluble.[1]
-
Adsorption: Add activated carbon (typically 5-10% w/w relative to the crude product) to the solution.[1]
-
Stirring: Stir the slurry at room temperature for 1-2 hours.[1]
-
Filtration: Filter the mixture through a pad of celite or a syringe filter to remove the activated carbon.[1]
-
Rinsing and Concentration: Rinse the filter cake with a small amount of the solvent.[1] Combine the filtrate and rinses and remove the solvent under reduced pressure.[1]
Protocol 3: Distillation
This method is suitable for separating volatile siloxanes from non-volatile products or vice-versa.[1]
Methodology:
-
Apparatus Setup: Set up a distillation apparatus appropriate for the scale and boiling points of the components (simple distillation, fractional distillation, or Kugelrohr for high-boiling compounds).
-
Distillation: Heat the crude mixture. If the siloxane is more volatile, it will distill first. Collect the fractions and monitor their purity (e.g., by GC-MS or NMR).
-
Azeotropic Distillation: In some cases, adding an organic solvent that forms an azeotrope with the siloxane can facilitate its removal at a lower temperature.[11]
Protocol 4: Crystallization
This technique can be effective if the desired product is a solid and has different solubility properties than the siloxane impurities.[1][10]
Methodology:
-
Solvent Selection: Choose a solvent in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the siloxane byproducts remain soluble at all temperatures.[10] Non-polar solvents like pentane or hexanes are often good choices as siloxanes are highly soluble in them.[1][3]
-
Dissolution: Dissolve the crude mixture in a minimal amount of the hot solvent.[1][12]
-
Crystallization: Slowly cool the solution to allow the desired product to crystallize.[10][12] The siloxane impurities will remain in the mother liquor.[1]
-
Isolation: Isolate the crystals by filtration, wash them with a small amount of cold solvent, and dry them.[1][12]
References
- 1. science.uct.ac.za [science.uct.ac.za]
- 2. Chemistry - Distillation - Silicones Europe [silicones.eu]
- 3. deepseasilicone.com [deepseasilicone.com]
- 4. researchgate.net [researchgate.net]
- 5. clearcoproducts.com [clearcoproducts.com]
- 6. EP0543665A1 - Siloxane purification - Google Patents [patents.google.com]
- 7. silicycle.com [silicycle.com]
- 8. researchgate.net [researchgate.net]
- 9. esisresearch.org [esisresearch.org]
- 10. longdom.org [longdom.org]
- 11. WO2013050149A1 - Solvent stripping process for the removal of cyclic siloxanes (cyclomethicones) in silicone-based products - Google Patents [patents.google.com]
- 12. scribd.com [scribd.com]
Technical Support Center: 1,1,3,3-Tetramethyldisiloxane (TMDS) Reaction Work-Up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful work-up of reactions involving 1,1,3,3-Tetramethyldisiloxane (TMDS).
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in a TMDS-mediated reaction that I need to remove during work-up?
A1: The primary byproducts are various siloxanes. TMDS is a bifunctional organosilane, and upon reaction, it forms silicon-based byproducts.[1][2][3] Depending on the reaction conditions, these can be volatile, but often they are less volatile oligomeric siloxanes that need to be removed during purification.[3]
Q2: How can I remove the siloxane byproducts from my reaction mixture?
A2: Several methods can be employed:
-
Acidic or Basic Work-up: A common method is to use a strong acid or base wash. For instance, a work-up with a strong acid can convert amine products into water-soluble salts, allowing the siloxane waste to be retained in the organic layer during extraction.[2][3]
-
Distillation: If your product is volatile, distillation can be an effective separation method.
-
Chromatography: Standard column chromatography is often effective for removing siloxane byproducts from the desired product.
-
Extraction: Simple liquid-liquid extraction can sometimes be sufficient, especially if the polarity difference between your product and the siloxane byproducts is significant.[4]
Q3: My reaction mixture formed an emulsion during the aqueous work-up. How can I resolve this?
A3: Emulsions can be an issue when working with silyl ethers or other silicon-containing compounds. Here are a few strategies to break an emulsion:
-
Addition of Brine: Washing with a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.
-
Filtration through Celite: Filtering the emulsified mixture through a pad of Celite can help to break the emulsion.
-
Centrifugation: If available, centrifuging the mixture is often a very effective way to separate the layers.
Q4: I am concerned about the flammability of TMDS. What precautions should I take during the work-up?
A4: TMDS is a highly flammable liquid and vapor.[5] It is crucial to take the following precautions:
-
Keep away from heat, sparks, open flames, and other ignition sources.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low product yield after work-up. | The product may be partially soluble in the aqueous layer. | Check the aqueous layer for your product. If present, perform additional extractions with an appropriate organic solvent.[8] |
| The product may be volatile and was lost during solvent removal. | Check the solvent in the rotovap trap.[8] Use lower temperatures and pressures during rotary evaporation. | |
| The product may have degraded during the acidic or basic work-up. | Test the stability of your product to the work-up conditions on a small scale before proceeding with the full reaction.[8] Consider a neutral work-up if the product is sensitive. | |
| Crude NMR spectrum is complex and shows many silicon-containing impurities. | Incomplete removal of siloxane byproducts. | Repeat the aqueous wash, consider using a fluoride source (like TBAF) to cleave Si-O bonds and make the byproducts more polar, or purify via column chromatography. |
| The reaction seems to have stalled before completion. | The catalyst may have deactivated, or the TMDS was consumed by side reactions. | Ensure anhydrous conditions, as water can react with TMDS. Consider adding more catalyst or TMDS. |
| An unexpected product was formed. | A side reaction may have occurred. For example, over-reduction of the desired functional group. | Carefully analyze the unexpected product to understand the reaction pathway. Adjust reaction conditions such as temperature, reaction time, or the amount of TMDS. |
Experimental Protocols
Representative Protocol: Platinum-Catalyzed Reduction of an Amide to an Amine
This protocol is a generalized procedure based on common practices for TMDS reductions.
Reaction:
-
To a solution of the amide (1.0 mmol) in an appropriate anhydrous solvent (e.g., THF, 5 mL) under an inert atmosphere (e.g., nitrogen or argon), add the platinum catalyst (e.g., H₂PtCl₆, 0.1 mol%).
-
Add this compound (TMDS, 1.5 mmol) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS). The reaction time can vary from a few hours to overnight.
Work-up:
-
Upon completion, cool the reaction mixture to 0 °C.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow for TMDS Reaction and Work-up
Caption: A general workflow for a chemical reaction using TMDS, followed by work-up and purification.
References
Technical Support Center: Preventing Polymerization During TMDS Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during reactions involving tetramethyldisiloxane (TMDS), particularly in the context of platinum-catalyzed hydrosilylation. Unwanted polymerization and other side reactions can be a significant challenge, and this guide offers practical solutions to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of unwanted polymerization when using TMDS?
A1: Unwanted polymerization during TMDS reactions, especially in platinum-catalyzed hydrosilylation, is often due to the high reactivity of the catalyst, which can lead to premature curing or side reactions at ambient temperatures. The primary side reactions include dehydrogenative silylation, oligomerization, and isomerization of olefins.[1][2][3][4]
Q2: How can I prevent premature polymerization or gelation of my reaction mixture?
A2: The most effective way to prevent premature polymerization is by using a cure inhibitor.[5][6] These compounds temporarily deactivate the platinum catalyst at room temperature, extending the pot life (working time) of the mixture.[1][5] Lowering the ambient temperature during mixing and handling can also slow down the reaction rate.[7]
Q3: What are the most common and effective inhibitors for TMDS hydrosilylation reactions?
A3: Acetylenic alcohols, such as 1-ethynylcyclohexanol (ECH) and 2-methyl-3-butyn-2-ol, are widely used and effective inhibitors.[8] Maleates, fumarates, and various vinyl siloxanes are also commonly employed to control the cure profile.[1][2][7]
Q4: How do these inhibitors work?
A4: Inhibitors function by forming a complex with the platinum catalyst, which is relatively stable at room temperature, thus preventing the catalyst from initiating the hydrosilylation reaction.[1][2] When the temperature is elevated, the inhibitor is released from the catalyst, allowing the curing reaction to proceed.[6][8][9]
Q5: Can impurities in my reagents cause polymerization?
A5: Yes, certain impurities can act as poisons to the platinum catalyst, leading to incomplete cure or other side reactions. Common catalyst poisons include sulfur compounds, amines, tin compounds, and some rubbers like latex and neoprene.[5][6][10] It is crucial to use high-purity reagents and clean equipment.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with TMDS.
| Issue | Possible Causes | Recommended Solutions |
| Premature Gelling or Polymerization | - Catalyst is too active at room temperature.- No or insufficient inhibitor was used.- Ambient temperature is too high. | - Add an appropriate inhibitor (e.g., 1-ethynylcyclohexanol) to the reaction mixture.[8]- Reduce the amount of catalyst used.- Work in a cooler environment (15–20°C) and pre-chill reagents if necessary.[7] |
| Incomplete Reaction or No Curing | - Catalyst has been poisoned by impurities (e.g., sulfur, tin, amines).[5][6][10]- Insufficient amount of catalyst.- Reaction temperature is too low to release the inhibitor from the catalyst. | - Ensure all glassware and reagents are free from contaminants.[10]- Increase the catalyst concentration.- Increase the curing temperature to the recommended level for the specific inhibitor used.[9] |
| Formation of Byproducts (e.g., Bubbles, Discoloration) | - Dehydrogenative silylation can produce hydrogen gas.[2][4]- Side reactions like olefin isomerization can occur.[2][3]- Catalyst decomposition can lead to the formation of platinum black, causing discoloration.[3][11] | - Ensure a proper molar ratio of Si-H to vinyl groups.- Optimize reaction temperature and time to favor the desired hydrosilylation reaction.- Use a stable catalyst formulation and consider using co-inhibitors to prevent catalyst degradation. |
| Inconsistent Curing Times | - Inconsistent inhibitor or catalyst concentration.- Fluctuations in ambient or curing temperature.- Presence of varying levels of impurities. | - Ensure precise and consistent measurement of all components.- Maintain strict temperature control during the entire process.- Standardize reagent purity and handling procedures. |
Quantitative Data on Inhibitor Performance
The effectiveness of an inhibitor is dependent on its concentration and the reaction temperature. The following table provides an overview of typical inhibitor concentrations and their effect on pot life.
| Inhibitor | Typical Concentration Range | Effect on Pot Life at Room Temperature | Typical Curing Temperature |
| 1-Ethynylcyclohexanol (ECH) | 0.01 - 50 ppm (relative to the total composition) | Can extend pot life from minutes to several hours or even days.[1][7] | 70 - 200 °C[8] |
| 2-Methyl-3-butyn-2-ol | Similar to ECH | Provides a significant increase in working time. | Generally requires heating to initiate cure. |
| Dimethyl maleate / Dimethyl fumarate | Often used in a ~35-fold excess relative to the catalyst.[1] | Effective at extending pot life. | Curing is initiated by heating, which also involves the hydrosilylation of the inhibitor itself.[1] |
| Vinyl Siloxanes (e.g., Tetramethyltetravinylcyclotetrasiloxane) | Varies depending on the desired pot life | Act as moderators, slowing the reaction.[1] | Dependent on the overall formulation. |
Note: The optimal inhibitor concentration and curing temperature should be determined experimentally for each specific system.
Experimental Protocols
Key Experiment: Controlled Hydrosilylation of a Vinyl-Terminated Polydimethylsiloxane (PDMS) with TMDS
Objective: To perform a controlled hydrosilylation reaction to form a silicone elastomer, while preventing premature polymerization.
Materials:
-
Vinyl-terminated polydimethylsiloxane (vinylsiloxane)
-
Tetramethyldisiloxane (TMDS)
-
Karstedt's catalyst (platinum(0) complex in a vinylsiloxane carrier)[12][13]
-
Inhibitor: 1-ethynylcyclohexanol (ECH)
-
Anhydrous toluene (or other suitable solvent)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation of Part A (Vinylsiloxane + Catalyst + Inhibitor):
-
In a clean, dry flask under an inert atmosphere, add the desired amount of vinyl-terminated PDMS.
-
If using a solvent, add anhydrous toluene.
-
Add the inhibitor (e.g., 1-ethynylcyclohexanol). The amount should be optimized but can start in the range of 0.1-1% by weight of the total mixture.
-
Add the Karstedt's catalyst solution. A typical platinum concentration is in the range of 5-10 ppm relative to the total mass of the silicone components.[3]
-
Stir the mixture thoroughly until homogeneous.
-
-
Preparation of Part B (Crosslinker):
-
In a separate, dry container, place the required amount of TMDS. The molar ratio of Si-H groups in TMDS to the vinyl groups in the PDMS is typically between 1.5:1 and 2:1 to ensure complete reaction of the vinyl groups.
-
-
Mixing and Curing:
-
Slowly add Part B (TMDS) to Part A while stirring.
-
Continue stirring for several minutes to ensure the mixture is homogeneous.
-
The mixture can now be degassed under vacuum to remove any entrapped air bubbles.
-
The pot life of the mixture at room temperature will depend on the inhibitor concentration.
-
To cure the mixture, heat it in an oven at a temperature typically between 70°C and 150°C.[8] The curing time will depend on the temperature and the specific formulation. Monitor the reaction until the desired level of crosslinking is achieved (e.g., the material is no longer tacky).
-
Safety Precautions:
-
Hydrosilylation reactions can be exothermic.[14] Monitor the temperature, especially for larger scale reactions.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (gloves, safety glasses).
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. US Tech Online -> Troubleshooting: Platinum Catalyzed Silicones [us-tech.com]
- 6. Why your silicone is not curing: Inhibition and poisoning of silicones - GA Lindberg [galindberg.se]
- 7. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scientificspectator.com [scientificspectator.com]
- 13. Karstedt catalysts | Johnson Matthey [matthey.com]
- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Technical Support Center: Catalyst Deactivation in 1,1,3,3-Tetramethyldisiloxane Hydrosilylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrosilylation of 1,1,3,3-Tetramethyldisiloxane. This guide addresses common issues related to catalyst deactivation to help ensure successful and efficient experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common platinum-based catalysts used for this compound hydrosilylation, and what are their key characteristics?
A1: Several platinum-based catalysts are effective for the hydrosilylation of this compound. The most common include:
-
Karstedt's Catalyst (Pt₂(dvtms)₃): This is one of the most widely used catalysts due to its high activity and solubility in silicone systems. It is a Pt(0) complex with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane (dvtms) as the ligand.[1][2]
-
Speier's Catalyst (H₂PtCl₆): This was one of the first highly active hydrosilylation catalysts. It is a Pt(IV) compound that requires an induction period for reduction to the active Pt(0) species.[1][3]
-
Ashby's Catalyst: This catalyst is particularly suitable for high-temperature curing applications.
-
Lamoreaux' Catalyst: This catalyst is often used in the production of silicone rubbers with enhanced fire-retardant properties.
Q2: What are the primary causes of catalyst deactivation in this reaction?
A2: The two main causes of catalyst deactivation are:
-
Formation of Inactive Platinum Species: The active Pt(0) catalyst can agglomerate to form catalytically inactive platinum colloids, often referred to as "platinum black."[4] This is a common deactivation pathway, especially at high catalyst concentrations or in the presence of poorly coordinating olefins.[5]
-
Catalyst Poisoning: Certain chemical compounds can irreversibly bind to the platinum catalyst, blocking its active sites and rendering it inactive. This is a common issue in industrial settings and can occur even with trace amounts of contaminants.[6][7]
Q3: What are common catalyst poisons I should be aware of?
A3: A variety of substances can act as poisons for platinum hydrosilylation catalysts. It is crucial to avoid these in your reactants, solvents, and on your glassware. Common poisons include:[6]
-
Sulfur Compounds: Sulfides and mercaptans.
-
Nitrogen Compounds: Amines and amides.
-
Phosphorus Compounds: Phosphines and phosphites.
-
Metal Salts: Compounds of tin, lead, arsenic, and mercury.
-
Other: Halides and certain unsaturated compounds that can bind strongly to the catalyst.
Q4: Can a deactivated platinum catalyst be regenerated?
A4: Yes, regeneration is possible, although it can be a complex process. For laboratory-scale reactions, a common approach involves dissolving the deactivated catalyst in a strong oxidizing acid, such as aqua regia, to form a soluble platinum salt. This salt can then be purified and used to synthesize fresh catalyst. However, preventing deactivation in the first place is often more practical. For industrial-scale regeneration, electrochemical methods are being developed to "catch and release" the platinum catalyst from the product stream.
Troubleshooting Guide
This guide addresses common problems encountered during the hydrosilylation of this compound.
Problem 1: The reaction is slow or incomplete.
| Possible Cause | Diagnostic Check | Solution |
| Insufficient Catalyst Activity | - Review the age and storage conditions of your catalyst. - Test the catalyst with a known reactive substrate. | - Use a fresh batch of catalyst. - Consider a brief period of heating to activate the catalyst if using a precursor like Speier's catalyst. |
| Catalyst Poisoning | - Analyze reactants and solvents for trace impurities (e.g., using GC-MS or ICP-MS). - Review the experimental setup for potential sources of contamination (e.g., sulfur-cured rubber tubing). | - Purify reactants and solvents before use (e.g., by distillation or passing through a column of activated alumina). - Use clean, dedicated glassware. - Ensure the reaction is performed under an inert atmosphere. |
| Low Reaction Temperature | - Monitor the internal temperature of the reaction mixture. | - Gently heat the reaction mixture. A typical temperature range for Karstedt's catalyst is 20-200 °C.[6] |
| Presence of an Inhibitor | - Check if any of the reagents or additives are known inhibitors (e.g., certain alkynes, maleates). | - If an inhibitor is present and not desired, purify the reactants. - If an inhibitor is used to control the reaction, you may need to increase the temperature to overcome its effect. |
Problem 2: I observe the formation of a black or dark-colored precipitate.
This is a strong indication of the formation of platinum black, an inactive form of the catalyst.[4]
| Possible Cause | Diagnostic Check | Solution |
| High Catalyst Concentration | - Review the amount of catalyst used in the reaction. | - Reduce the catalyst loading. For Karstedt's catalyst, a typical loading is around 100 ppm of platinum.[6] |
| Poorly Stabilizing Ligands | - If using a custom catalyst, evaluate the stability of the ligand system. | - Consider using a catalyst with more sterically hindered ligands to prevent agglomeration.[1] |
| Reaction with Oxygen | - Check for leaks in your inert atmosphere setup. | - Ensure a robust inert atmosphere (e.g., argon or nitrogen) is maintained throughout the reaction. Oxygen can sometimes promote the formation of multinuclear platinum species that lead to deactivation.[8] |
Problem 3: The reaction produces significant side products.
| Possible Cause | Diagnostic Check | Solution |
| Dehydrogenative Silylation | - Analyze the product mixture by NMR or GC-MS for the presence of Si-Si coupled products and H₂ gas evolution. | - This side reaction is sometimes associated with catalyst deactivation.[4] Optimizing reaction conditions (lower temperature, different catalyst) may help. |
| Isomerization of the Alkene | - If using an alkene substrate, check for the formation of isomers. | - This is a known side reaction catalyzed by some platinum systems.[1] Using a more selective catalyst or lower reaction temperatures may minimize this. |
Quantitative Data on Catalyst Performance
The following table provides a comparison of the performance of different platinum catalysts in hydrosilylation reactions. Note that performance can vary significantly based on the specific substrates and reaction conditions.
| Catalyst | Substrate System | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| Karstedt's Catalyst | 1-octene and 1,1,1,3,5,5,5-heptamethyltrisiloxane | - | 5.2 x 10⁶ | [9] |
| Pt-GNP (heterogeneous) | 1-octene and 1,1,1,3,5,5,5-heptamethyltrisiloxane | - | 4.8 x 10⁶ | [9] |
| Pt(II) di-ω-alkenyl complex | 1-octene and silane | 200,000 | - | [10] |
| Pt₁/NaY (heterogeneous) | Styrene and dimethylphenylsilane | - | Comparable to Karstedt's | [11] |
Experimental Protocols
Protocol 1: Preparation of Karstedt's Catalyst
This protocol describes a general method for the laboratory-scale synthesis of Karstedt's catalyst.
Materials:
-
Chloroplatinic acid (H₂PtCl₆)
-
1,3-divinyl-1,1,3,3-tetramethyldisiloxane (dvtms)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Benzene (use with appropriate safety precautions)
-
Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
Procedure:
-
Under an inert atmosphere, dissolve chloroplatinic acid in ethanol in the round-bottom flask.
-
Add 1,3-divinyl-1,1,3,3-tetramethyldisiloxane to the solution.
-
Slowly add sodium bicarbonate to neutralize the acid. Effervescence will be observed.
-
Heat the mixture to reflux for 30 minutes.
-
Cool the mixture to room temperature and let it stand for several hours.
-
Filter the mixture to remove the sodium salts.
-
The filtrate contains the Karstedt's catalyst in dvtms. For further purification, the solvent can be removed under vacuum, and the residue can be redissolved in a minimal amount of benzene and filtered again.
This is a general guideline, and specific ratios and reaction times may vary. Refer to detailed literature procedures for precise quantities.[12]
Protocol 2: General Procedure for Hydrosilylation of an Alkene with this compound
Materials:
-
Alkene substrate
-
This compound
-
Karstedt's catalyst solution (e.g., in xylene or dvtms)
-
Anhydrous toluene or other suitable solvent
-
Inert atmosphere setup
-
Schlenk flask with a magnetic stirrer and septum
Procedure:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Under an inert atmosphere, add the alkene substrate and anhydrous solvent to the Schlenk flask.
-
Add this compound to the flask via syringe.
-
Using a microliter syringe, add the Karstedt's catalyst solution to the reaction mixture. A typical catalyst loading is 10-100 ppm of platinum relative to the reactants.
-
Stir the reaction at room temperature or heat as required. Monitor the reaction progress by a suitable analytical technique (e.g., ¹H NMR, GC, or IR spectroscopy) by observing the disappearance of the Si-H and vinyl protons and the appearance of the product signals.
-
Once the reaction is complete, the product can be purified by distillation or chromatography if necessary. For many applications, the product is used without purification.
Visualizations
Caption: Pathway of platinum catalyst deactivation.
References
- 1. mdpi.com [mdpi.com]
- 2. Applications of Karstedt Catalysts_Chemicalbook [chemicalbook.com]
- 3. scientificspectator.com [scientificspectator.com]
- 4. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Karstedt catalysts | Johnson Matthey [matthey.com]
- 7. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aiche.org [aiche.org]
- 10. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 11. Cyclic metal(oid) clusters control platinum-catalysed hydrosilylation reactions: from soluble to zeolite and MOF catalysts - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02391D [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Selectivity in 1,1,3,3-Tetramethyldisiloxane (TMDS) Reductions
Welcome to the technical support center for 1,1,3,3-Tetramethyldisiloxane (TMDS) reductions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving selectivity and troubleshooting common issues encountered during chemical syntheses using this versatile reducing agent.
Troubleshooting Guide
This guide addresses specific problems that may arise during TMDS reductions, offering potential causes and actionable solutions.
Issue 1: Low or No Conversion of the Starting Material
-
Potential Cause: Inactive catalyst or insufficient catalyst loading.
-
Solution: Ensure the catalyst is fresh and active. For transition metal catalysts, consider pre-activation if required by the protocol. Increase the catalyst loading in small increments.
-
-
Potential Cause: Poor quality of TMDS.
-
Solution: Use freshly opened or properly stored TMDS. Older bottles may have degraded.
-
-
Potential Cause: Inappropriate solvent or reaction temperature.
-
Solution: Verify the solvent is anhydrous and compatible with the reaction. Some reductions may require elevated temperatures to proceed at a reasonable rate.[1]
-
Issue 2: Over-reduction to Undesired Products
-
Potential Cause: Reaction time is too long.
-
Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the desired product is formed.
-
-
Potential Cause: Catalyst is too reactive.
-
Solution: Consider switching to a less reactive catalyst or adding a ligand that can modulate the catalyst's activity.[2]
-
Issue 3: Poor Chemoselectivity with Multiple Reducible Functional Groups
-
Potential Cause: Incorrect choice of catalyst for the desired transformation.
-
Solution: The choice of catalyst is crucial for directing the selectivity of TMDS reductions. For instance, in a molecule containing both an amide and a nitro group, a platinum or ruthenium catalyst will preferentially reduce the amide, while an iron-based catalyst will favor the reduction of the nitro group.[3]
-
-
Potential Cause: Reaction conditions favor the reduction of multiple groups.
-
Solution: Adjusting the reaction temperature or solvent can sometimes influence selectivity. Mild reaction conditions are generally preferred to enhance selectivity.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMDS) and why is it used as a reducing agent?
This compound (TMDS) is an organosilane compound that serves as a mild and selective reducing agent in organic synthesis.[5] Its Si-H bonds are the source of its reducing power.[5] It is often considered a safer alternative to more reactive reducing agents like lithium aluminum hydride (LiAlH₄).[3][6]
Q2: Which functional groups can be reduced by TMDS?
TMDS, often in the presence of a suitable catalyst, can reduce a variety of functional groups, including aldehydes, ketones, esters, amides, nitro compounds, and nitriles.[3][4]
Q3: How can I improve the chemoselectivity of a TMDS reduction when my molecule has multiple reducible groups?
The key to achieving high chemoselectivity lies in the judicious choice of the catalyst. Different metal catalysts exhibit different selectivities for various functional groups. For example, a platinum-catalyzed reduction of a carboxamide to an amine can tolerate nitro groups, esters, and nitriles.[1][7] Conversely, an iron-catalyzed system can selectively reduce a nitro group in the presence of an amide.[3]
Q4: Can TMDS reduce esters to alcohols?
Yes, TMDS can reduce esters to the corresponding alcohols. This transformation is typically facilitated by catalysts such as [MoO₂(acac)₂] or [V(O)(OiPr)₃].[8]
Q5: Is it possible to reduce an amide to an amine using TMDS?
Yes, the reduction of amides to amines is a common application of TMDS. This reaction is often catalyzed by platinum, ruthenium, or iridium complexes.[1][2][7] The choice of catalyst can influence the reaction's efficiency and selectivity.
Q6: What are some common protecting groups that are stable to TMDS reductions?
Many common protecting groups are stable under TMDS reduction conditions, which contributes to its utility in multi-step synthesis. For example, in certain catalytic systems, functional groups like esters, ketones, olefins, and even some halides can be tolerated.[6] Specifically, in the context of gold nanoparticle-catalyzed nitro group reductions, chloro, bromo, hydroxyl, acetyl, acetoxy, amide, cyano, vinyl, -OBn, and CBZ protected amines have been shown to be stable.[6]
Data Presentation: Catalyst-Dependent Selectivity in TMDS Reductions
The following table summarizes the influence of different catalysts on the outcome and selectivity of TMDS reductions for various functional groups.
| Starting Material | Functional Group to be Reduced | Catalyst System | Product | Tolerated Functional Groups | Reference |
| Carboxamide | Amide | Platinum catalyst | Amine | NO₂, CO₂R, CN, C=C, Cl, Br | [1][7] |
| Secondary Amide | Amide | Triruthenium cluster | Secondary Amine | - | [1] |
| Tertiary/N-phenyl secondary Amide | Amide | B(C₆F₅)₃ | Amine | Alkenes, nitro groups, aryl halides | [1] |
| Nitroarene | Nitro | Supported gold nanoparticles | Amine | Chloro, hydroxyl, carboxylic acid, ester, ketone, olefin, aldehyde | [3][6] |
| p-Nitro Benzene Derivative | Nitro | TMDS/Fe₃(CO)₁₂ | Amine | Amide, halogens, methoxy | [3] |
| p-Nitro Benzene Derivative | Amide | TMDS/Ru or Pt catalyst | Amine | Nitro | [3] |
| Ester | Ester | [MoO₂(acac)₂] or [V(O)(OiPr)₃] | Alcohol | - | [8] |
| Nitrile | Nitrile | Cu(OTf)₂ | Amine | - | [3] |
| Nitrile | Nitrile | V(O)(O-i-Pr)₃ | Aldehyde | - | [3][9] |
Experimental Protocols
Protocol 1: Platinum-Catalyzed Reduction of a Carboxamide to an Amine
This protocol is based on the work of Hanada, S., et al., J. Am. Chem. Soc., 2009 , 131, 15032-15040.[1]
-
Materials: Carboxamide substrate, this compound (TMDS), platinum catalyst (e.g., Karstedt's catalyst), and an appropriate anhydrous solvent (e.g., toluene).
-
Procedure: a. In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxamide substrate in the anhydrous solvent. b. Add the platinum catalyst (typically 0.1-1 mol%). c. Add TMDS (typically 1.5-3 equivalents) dropwise to the reaction mixture at room temperature. d. Stir the reaction mixture at the appropriate temperature (can range from room temperature to reflux) and monitor its progress by TLC or LC-MS. e. Upon completion, quench the reaction by the slow addition of an appropriate quenching agent (e.g., methanol or water). f. Perform an aqueous workup to remove the siloxane byproducts. Typically, this involves partitioning between an organic solvent and an aqueous acid or base solution, depending on the nature of the product. g. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography, distillation, or recrystallization.
Protocol 2: Iron-Catalyzed Selective Reduction of a Nitroarene
This protocol is adapted from a general understanding of selective nitro group reductions discussed in the literature.[3]
-
Materials: Nitroarene substrate, this compound (TMDS), an iron catalyst (e.g., Fe₃(CO)₁₂ or Fe(acac)₃), and a suitable anhydrous solvent (e.g., 1,2,3-trimethoxypropane or toluene).
-
Procedure: a. To a dried reaction vessel under an inert atmosphere, add the nitroarene substrate and the iron catalyst. b. Add the anhydrous solvent and stir to dissolve the solids. c. Add TMDS (typically 2-4 equivalents) to the mixture. d. Heat the reaction to the desired temperature and monitor by TLC or LC-MS. e. Once the starting material is consumed, cool the reaction to room temperature. f. Quench the reaction carefully with an aqueous solution (e.g., saturated NaHCO₃). g. Extract the product with an appropriate organic solvent. h. Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate in vacuo. i. Purify the resulting amine by standard laboratory techniques.
Visualizations
Caption: Catalyst-dependent chemoselectivity in TMDS reductions.
Caption: General experimental workflow for TMDS reductions.
References
- 1. TMDSO, Tetramethyldisiloxane [organic-chemistry.org]
- 2. This compound: A Versatile Compound for Efficient Chemical Transformations and Synthesis_Chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dakenchem.com [dakenchem.com]
- 5. nbinno.com [nbinno.com]
- 6. gelest.com [gelest.com]
- 7. Amine synthesis by amide reduction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Effect of temperature on 1,1,3,3-Tetramethyldisiloxane reaction rates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,3,3-Tetramethyldisiloxane (TMDS). The information focuses on the effect of temperature on reaction rates for common applications such as hydrosilylation and hydrolysis.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the rate of hydrosilylation reactions using this compound?
Increasing the temperature typically accelerates the rate of hydrosilylation reactions. For many platinum-catalyzed systems, such as those using Karstedt's catalyst, reactions that are slow at room temperature can see significantly increased conversion rates at elevated temperatures (e.g., 50-100 °C).[1] However, excessively high temperatures can lead to catalyst decomposition and the formation of unwanted byproducts.
Q2: What is the optimal temperature range for hydrosilylation with TMDS?
The optimal temperature depends on the specific substrates, catalyst, and desired reaction time. Many reactions proceed efficiently at room temperature, while others may require heating to 50-70 °C to achieve a reasonable rate.[1] It is recommended to start with room temperature and gradually increase the temperature if the reaction is too slow.
Q3: Can high temperatures lead to side reactions during hydrosilylation?
Yes, elevated temperatures can promote side reactions such as redistribution reactions at the Si-O-Si bond, and in some cases, olefin isomerization. Careful temperature control is crucial to maximize the yield of the desired product.
Q4: How does temperature and pH affect the hydrolysis of this compound?
The Si-H bonds in TMDS are sensitive to hydrolysis, especially under basic conditions, which can lead to the formation of hydrogen gas and siloxanols. This reaction is generally faster at higher temperatures. Under neutral and acidic conditions, the hydrolysis rate is slower. The careful hydrolysis of chlorodimethylsilane is a method for preparing TMDS, highlighting the susceptibility of related compounds to hydrolysis.[2]
Q5: Are there safety concerns when working with this compound at elevated temperatures?
Yes, TMDS is a highly flammable liquid and vapor.[3][4] At higher temperatures, the vapor pressure increases, leading to a greater inhalation hazard and risk of forming an explosive air-vapor mixture.[3][5] It is essential to work in a well-ventilated area, away from ignition sources, and to use appropriate personal protective equipment.
Troubleshooting Guides
Hydrosilylation Reactions
| Issue | Possible Cause (Temperature-Related) | Troubleshooting Steps |
| Slow or Incomplete Reaction | The reaction temperature is too low. | Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by techniques like NMR or IR spectroscopy. Be aware that some catalysts may require an activation period at a slightly elevated temperature. |
| Catalyst activity is low at the current temperature. | Ensure the chosen catalyst is suitable for the reaction temperature. Some catalysts have an optimal operating temperature range. For instance, Karstedt's catalyst is active over a wide range of conditions, from 20-200 °C.[6] | |
| Formation of Byproducts | The reaction temperature is too high. | Reduce the reaction temperature. High temperatures can lead to catalyst decomposition, redistribution reactions, or other side reactions. |
| Localized overheating. | Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture. | |
| Catalyst Deactivation/Precipitation | The temperature is too high, causing thermal decomposition of the catalyst. | Lower the reaction temperature. If high temperatures are necessary, consider using a more thermally stable catalyst or a catalyst inhibitor to control the reaction rate. |
| Presence of impurities that poison the catalyst at elevated temperatures. | Ensure all reactants and solvents are pure and dry. Some impurities can act as catalyst poisons, with their detrimental effects being more pronounced at higher temperatures. |
Hydrolysis of this compound
| Issue | Possible Cause (Temperature-Related) | Troubleshooting Steps |
| Uncontrolled Hydrogen Gas Evolution | The reaction temperature is too high, accelerating hydrolysis. | Reduce the temperature of the reaction mixture. If possible, perform the reaction in a controlled manner at a lower temperature. |
| Presence of basic or acidic impurities. | Ensure the reaction is performed under neutral conditions if hydrolysis is to be avoided. The rate of hydrolysis is significantly affected by pH.[7][8] | |
| Inconsistent Hydrolysis Rates | Poor temperature control. | Use a temperature-controlled reaction setup (e.g., an oil bath with a thermostat) to ensure a stable and uniform reaction temperature. |
Quantitative Data
The following tables summarize the effect of temperature on the reaction rates of this compound.
Table 1: Effect of Temperature on the Hydrosilylation of 1,3-Divinyltetramethyldisiloxane with this compound
| Temperature (°C) | Catalyst | Reaction Time | Conversion (%) |
| Room Temperature | Iron-isocyanide disiloxane complex | 24 h | >90 |
| Room Temperature | Silica-supported Pt/Pd | 24 h | ~100 |
Data is illustrative and based on findings in a study on novel hydrosilylation catalysts.[9]
Table 2: Effect of Temperature on the Hydrosilylation of Styrene with this compound
| Temperature (°C) | Catalyst | Conversion |
| 50 | Hyperbranched polymer/Pt0 | Markedly enhanced catalytic activity compared to traditional catalysts. |
| 100 | Speier or Karstedt catalysts | High conversion. |
This table provides a qualitative comparison based on the literature.[1]
Table 3: Degradation Rate Constants of Polydimethylsiloxane (PDMS) Fluids by Hydrolysis at 24 °C
| Conditions | Degradation Rate Constant (mgSi L⁻¹ day⁻¹) |
| NaOH solution (pH 12) | 0.28 |
| HCl solution (pH 2) | 0.07 |
| Demineralised water (pH 6) | 0.002 |
This data is for general PDMS fluids and serves as an indicator of the relative rates of hydrolysis under different pH conditions.[7][8]
Experimental Protocols
Protocol 1: Monitoring the Hydrosilylation of 1-Octene with this compound by ¹H NMR
-
Reactant Preparation: In a clean, dry NMR tube, dissolve 1-octene (1 equivalent) and this compound (1.1 equivalents) in a suitable deuterated solvent (e.g., C₆D₆ or CDCl₃).
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting materials to establish initial concentrations.
-
Catalyst Addition: Add a small, precisely measured amount of Karstedt's catalyst solution (e.g., 10 ppm Pt).
-
Reaction Monitoring:
-
For room temperature reactions, acquire spectra at regular intervals (e.g., every 15-30 minutes).
-
For elevated temperature reactions, place the NMR tube in a pre-heated oil bath or a temperature-controlled NMR probe. Acquire spectra at appropriate intervals.
-
-
Data Analysis: Monitor the disappearance of the vinyl protons of 1-octene (around 5.0-5.8 ppm) and the Si-H proton of TMDS (around 4.7 ppm), and the appearance of the product signals. Integrate the relevant peaks to determine the conversion over time.
Protocol 2: General Procedure for Studying the Hydrolysis of this compound
-
Reaction Setup: In a three-necked flask equipped with a condenser, a thermometer, and a stirring bar, place a known amount of a buffered aqueous solution (to maintain constant pH).
-
Temperature Control: Place the flask in a temperature-controlled water or oil bath and allow it to equilibrate to the desired temperature.
-
Initiation: Add a known amount of this compound to the stirred solution.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot (e.g., by rapid cooling or addition of a neutralizing agent if under acidic or basic conditions).
-
Analysis: Analyze the quenched samples to determine the concentration of remaining this compound. This can be done by gas chromatography (GC) after extraction with a suitable organic solvent or by monitoring the disappearance of the Si-H bond using IR spectroscopy.
Visualizations
Caption: A typical experimental workflow for a hydrosilylation reaction.
Caption: A logical diagram for troubleshooting temperature issues.
References
- 1. qualitas1998.net [qualitas1998.net]
- 2. tandfonline.com [tandfonline.com]
- 3. gelest.com [gelest.com]
- 4. cfmats.com [cfmats.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Karstedt catalysts | Johnson Matthey [matthey.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydrolysis of polydimethylsiloxane fluids in controlled aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. revroum.lew.ro [revroum.lew.ro]
Technical Support Center: Handling Moisture-Sensitive Reactions with 1,1,3,3-Tetramethyldisiloxane (TMDS)
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1,1,3,3-Tetramethyldisiloxane (TMDS) in moisture-sensitive reactions. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide
Unanticipated results can arise even in the most meticulously planned experiments. This guide addresses common issues encountered during moisture-sensitive reactions with TMDS.
| Issue | Potential Cause | Recommended Action |
| Reaction Failure or Sluggishness | Reagent Decomposition: The Si-H bonds in TMDS are susceptible to hydrolysis. Exposure to atmospheric moisture can lead to the formation of siloxanols and hydrogen gas, reducing the reagent's efficacy. | Verify Reagent Quality: Check the 1H NMR of your TMDS. Fresh TMDS should show a clean singlet for the methyl protons and a septet for the Si-H proton. Broadening of these signals or the appearance of new peaks may indicate decomposition. Consider purifying the TMDS by distillation or using a fresh bottle. |
| Inadequate Solvent Dryness: Residual water in the reaction solvent will consume the TMDS and any moisture-sensitive catalysts or substrates. | Ensure Anhydrous Conditions: Utilize freshly dried solvents. The water content should ideally be below 50 ppm, as determined by Karl Fischer titration. Pre-dry solvents with a suitable drying agent and distill under an inert atmosphere. | |
| Inactive Catalyst: Catalysts, especially those based on precious metals or indium, can be sensitive to air and moisture. | Proper Catalyst Handling: Store catalysts under an inert atmosphere. If the catalyst's activity is in doubt, consider opening a new container or preparing a fresh batch. | |
| Formation of Side Products | Reaction with Protic Functional Groups: The substrate may contain unprotected protic functional groups (e.g., -OH, -NH2) that react with TMDS. | Protecting Group Strategy: If chemoselectivity is an issue, consider protecting reactive functional groups prior to the reduction. |
| Over-reduction or Under-reduction: Incorrect stoichiometry or reaction time can lead to incomplete conversion or the formation of undesired reduction products. | Optimize Reaction Parameters: Carefully control the stoichiometry of TMDS and the catalyst. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. | |
| Inconsistent Results | Variability in Reagent Quality: Different batches of TMDS may have varying levels of purity. | Standardize Reagent Purity: If possible, purify TMDS by fractional distillation before use to ensure consistent quality. |
| Inconsistent Inert Atmosphere: Leaks in the reaction setup can introduce moisture and oxygen, leading to variable outcomes. | Verify Inert Atmosphere Setup: Ensure all glassware is properly dried and assembled. Use a well-maintained Schlenk line or glovebox. Regularly check for leaks in your system. |
Frequently Asked Questions (FAQs)
Q1: How can I tell if my this compound (TMDS) has decomposed?
A1: The most reliable method is to take a 1H NMR spectrum of your TMDS. Fresh, high-purity TMDS will exhibit a sharp singlet for the methyl protons and a septet for the Si-H proton. Signs of decomposition include broadening of these peaks, a decrease in the integration of the Si-H proton signal relative to the methyl signal, and the appearance of new signals, which may correspond to siloxanols or other hydrolysis byproducts. A gassy or pressurized bottle upon opening can also be an indicator of decomposition, as hydrogen gas is a byproduct of hydrolysis.
Q2: What is the acceptable level of water in my solvent for a TMDS reaction?
A2: For most moisture-sensitive reactions involving TMDS, the water content in the solvent should be as low as practically achievable. A general guideline is to aim for a water content of less than 50 parts per million (ppm). The exact tolerance will depend on the specific reaction, the catalyst used, and the scale of the reaction. It is highly recommended to use freshly dried and distilled solvents and to verify the water content using Karl Fischer titration.
Q3: My reduction reaction with TMDS is very slow. What can I do to speed it up?
A3: Several factors can contribute to a sluggish reaction. First, confirm the quality of your TMDS and the dryness of your solvent as detailed above. Next, consider the catalyst. Ensure the catalyst is active and used in the correct loading. In some cases, gently heating the reaction mixture can increase the rate, but this should be done with caution to avoid side reactions. Finally, ensure proper mixing, as heterogeneous reaction mixtures can suffer from slow reaction rates.
Q4: Can I purify TMDS myself?
A4: Yes, this compound can be purified by fractional distillation under an inert atmosphere. This should be performed with care due to the flammable nature of TMDS. See the detailed protocol below.
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
Objective: To obtain high-purity, anhydrous TMDS for use in moisture-sensitive reactions.
Materials:
-
This compound (commercial grade)
-
Calcium hydride (CaH2)
-
Fractional distillation apparatus (including a Vigreux column)
-
Schlenk flask for collection
-
Inert gas source (Nitrogen or Argon)
-
Heating mantle and magnetic stirrer
Procedure:
-
Pre-drying: Add calcium hydride to the commercial-grade TMDS in a round-bottom flask. Stir the mixture overnight under a nitrogen or argon atmosphere to remove gross moisture.
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is oven-dried and cooled under a stream of inert gas. The collection flask should be a Schlenk flask to maintain an inert atmosphere after collection.
-
Distillation: Carefully decant the pre-dried TMDS into the distillation flask, leaving the solid CaH2 behind. Begin heating the distillation flask gently while stirring.
-
Fraction Collection: Collect the fraction that distills at the correct boiling point (approximately 70-71 °C at atmospheric pressure). Discard any initial lower-boiling fractions.
-
Storage: Store the purified TMDS in the sealed Schlenk flask under a positive pressure of inert gas. For long-term storage, seal the flask with a greased stopcock or a secure septum and parafilm.
Protocol 2: General Procedure for a Moisture-Sensitive Reaction using a Schlenk Line
Objective: To provide a general workflow for performing a reaction under a dry, inert atmosphere.
Materials:
-
Schlenk line with a dual vacuum/inert gas manifold
-
Oven-dried glassware (reaction flask, condenser, etc.)
-
Magnetic stir bar
-
Septa, needles, and syringes
-
Anhydrous solvents and reagents
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned and oven-dried (typically at >120 °C for at least 4 hours) before use.
-
Assembly: Assemble the reaction apparatus (e.g., a round-bottom flask with a condenser) while hot and immediately place it under a positive pressure of inert gas from the Schlenk line. Use high-vacuum grease for ground glass joints.
-
Evacuation and Backfilling: Evacuate the assembled apparatus using the vacuum manifold of the Schlenk line. Once a good vacuum is achieved, switch to the inert gas manifold to backfill the apparatus. Repeat this "evacuate-and-fill" cycle three times to ensure all atmospheric gases and residual moisture are removed.
-
Addition of Reagents: Add solid reagents to the reaction flask under a positive flow of inert gas. Add anhydrous solvents and liquid reagents via a syringe through a rubber septum.
-
Running the Reaction: Once all reagents are added, maintain a positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the reaction apparatus to the inert gas line through a bubbler.
-
Work-up: Upon completion, the reaction can be quenched and worked up as required by the specific procedure, often involving the careful addition of a protic solvent.
Visualizations
Scaling Up 1,1,3,3-Tetramethyldisiloxane Reactions Safely: A Technical Support Center
For researchers, scientists, and drug development professionals, scaling up reactions involving 1,1,3,3-Tetramethyldisiloxane (TMDS) presents a unique set of challenges that demand rigorous safety protocols and a thorough understanding of the reaction parameters. This technical support center provides essential troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of working with this versatile and reactive silane.
Troubleshooting Guide for TMDS Reactions
Scaling up reactions from the benchtop to pilot or production scale can introduce unforeseen difficulties. The following table outlines common issues encountered during TMDS reactions, their probable causes, and recommended solutions.
| Issue | Potential Causes | Recommended Solutions |
| Low or No Product Yield | - Inactive or poisoned catalyst. - Presence of moisture or other inhibitors. - Incorrect reaction temperature. - Inefficient mixing at a larger scale. | - Use fresh or newly prepared catalyst. Consider catalysts known for high activity and stability, such as Karstedt's catalyst. - Ensure all reagents and solvents are anhydrous. Use of inert atmosphere (e.g., nitrogen or argon) is crucial. - Optimize temperature. Some reactions require heating to initiate, while others may be exothermic and need cooling. - Employ overhead mechanical stirring for larger volumes to ensure homogeneity. |
| Formation of Side Products (e.g., Dehydrogenative Silylation, Isomerization) | - Incorrect choice of catalyst or catalyst concentration. - Sub-optimal reaction temperature. - Presence of impurities in starting materials. | - Screen different catalysts. For example, in hydrosilylation, platinum catalysts can sometimes promote isomerization. Rhodium or iridium catalysts might offer better selectivity. - Adjusting the temperature can favor the desired reaction pathway. - Purify all starting materials before use. |
| Exothermic Reaction (Thermal Runaway) | - Poor heat dissipation at a larger scale. - Addition rate of reagents is too fast. - Insufficient cooling capacity. - Inadequate stirring leading to localized hot spots. | - Increase the solvent volume to improve heat dissipation. - Add reactive reagents slowly and monitor the internal temperature closely. - Ensure the reactor's cooling system is adequate for the heat of reaction. Consider using a larger cooling jacket or an external heat exchanger. - Use efficient overhead stirring to maintain a uniform temperature throughout the reaction mixture. |
| Gel Formation or Polymerization | - Presence of difunctional or polyfunctional impurities. - Undesired side reactions leading to cross-linking. | - Analyze starting materials for impurities that could lead to polymerization. - Optimize reaction conditions (temperature, catalyst, solvent) to minimize side reactions. |
Frequently Asked Questions (FAQs)
Safety and Handling
Q1: What are the primary hazards associated with this compound (TMDS)?
A1: TMDS is a highly flammable liquid and vapor. It is also reactive with water, strong acids, strong bases, and oxidizing agents, which can lead to the evolution of flammable hydrogen gas.[1] Skin and eye contact should be avoided, and inhalation of vapors can cause respiratory irritation.[1]
Q2: What personal protective equipment (PPE) is necessary when handling TMDS on a large scale?
A2: When handling TMDS, especially in larger quantities, it is essential to wear appropriate PPE, including:
-
Flame-retardant lab coat or coveralls.
-
Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Chemical splash goggles and a face shield.
-
In areas with inadequate ventilation, a respirator with an appropriate cartridge for organic vapors should be used.
Reaction and Scale-Up
Q3: How should I approach the scale-up of a TMDS reaction for the first time?
A3: A prudent approach to scaling up any chemical reaction is to do so incrementally. A common rule of thumb is not to increase the scale by more than a factor of 5-10 in a single step. Each scale-up should be treated as a new experiment with careful monitoring of temperature, reaction progress, and any changes in the reaction profile.
Q4: What are the most common catalysts for hydrosilylation reactions with TMDS?
A4: Platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex), are widely used for their high activity in hydrosilylation reactions.[2] The choice of catalyst can significantly impact the reaction's selectivity and efficiency.
Q5: How does solvent choice affect TMDS reactions?
A5: The choice of solvent can significantly influence the rate and outcome of a TMDS reaction. A study on the hydrosilylation of polydimethylsiloxane showed that reactivity increased in the order of acetonitrile < hexane < toluene ≈ isopropanol < tetrahydrofuran (THF).[1] However, it was also noted that isopropanol could participate in a side reaction. Therefore, solvent selection should be based on both solubility of reactants and inertness under the reaction conditions.
Experimental Protocols
Cited Experimental Protocol: Gram-Scale Reduction of an Amide using TMDS
This protocol is adapted from a literature procedure for the reduction of amides to amines using a triruthenium carbonyl cluster as a catalyst and TMDS as the reducing agent.
Materials:
-
N,N-Dimethyl-3-phenylpropanamide (1.00 g, 5.64 mmol)
-
Triruthenium dodecacarbonyl [Ru₃(CO)₁₂] (36 mg, 0.056 mmol, 1 mol%)
-
This compound (TMDS) (2.28 g, 17.0 mmol, 3.0 equiv)
-
Anhydrous toluene (20 mL)
Procedure:
-
Catalyst Activation: In a 100-mL, two-necked, round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, the triruthenium carbonyl cluster is dissolved in anhydrous toluene under an inert atmosphere (e.g., argon). TMDS is then added, and the mixture is heated to 110 °C for 30 minutes to activate the catalyst. A color change is typically observed.
-
Amide Addition: The solution is cooled to room temperature. The amide, dissolved in a small amount of anhydrous toluene, is then added dropwise to the activated catalyst solution. Caution: This addition can be exothermic.
-
Reaction: The reaction mixture is heated to 110 °C and stirred for the required time (monitoring by TLC or GC is recommended).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the corresponding amine.
Visualizations
Experimental Workflow for Scaling Up a TMDS Reaction
References
Validation & Comparative
A Comparative Guide to 1,1,3,3-Tetramethyldisiloxane (TMDS) and Triethylsilane (TES) in Reductions
In the landscape of modern organic synthesis, the demand for mild, selective, and safe reducing agents is paramount. Organosilanes have emerged as a versatile class of reagents that offer a compelling alternative to traditional metal hydrides like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[1] Among the most prominent organosilanes are 1,1,3,3-tetramethyldisiloxane (TMDS) and triethylsilane (TES). This guide provides an objective comparison of their performance in reduction reactions, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their synthetic challenges.
Both TMDS and TES function as hydride donors via their silicon-hydrogen (Si-H) bonds.[2][3] Their reactivity is typically unlocked through activation by a Brønsted or Lewis acid, which protonates or coordinates to the substrate (e.g., a carbonyl group), rendering it more electrophilic and susceptible to hydride attack.[2][4] This process, often termed ionic hydrogenation, is central to their utility.[2]
Core Mechanism: Ionic Hydrogenation
The general mechanism for the reduction of a ketone using a silane and an acid catalyst illustrates the fundamental pathway. The acid activates the carbonyl oxygen, followed by the irreversible transfer of a hydride from the silane to the carbonyl carbon. The resulting silyl ether intermediate is then hydrolyzed during workup to yield the final alcohol product.
Comparative Analysis
The choice between TMDS and TES depends on several factors, including the specific functional group to be reduced, desired chemoselectivity, and the catalytic system employed.
| Feature | This compound (TMDS) | Triethylsilane (TES) |
| Structure | H(CH₃)₂Si-O-Si(CH₃)₂H | (C₂H₅)₃SiH |
| Hydride Source | Bifunctional (two Si-H bonds) | Monofunctional (one Si-H bond) |
| Common Catalysts | Transition metals (Pt, In, Ru), Lewis acids (B(C₆F₅)₃, InI₃)[5][6] | Strong Brønsted acids (TFA), Lewis acids (B(C₆F₅)₃, InBr₃)[2][4] |
| Reactivity | Highly effective, especially with specific catalysts. Can be more reactive in certain systems (e.g., Au/TiO₂ catalyzed hydrosilylation of carbonyls).[7] | A classic, widely used reagent for ionic hydrogenations. Its reactivity is well-established with strong acids.[2] |
| Substrate Scope | Broad; notable for reduction of amides, nitro groups, nitriles, and reductive etherifications.[1][8] | Broad; widely used for reducing aldehydes, ketones, and for deoxygenation of alcohols/ethers that form stable carbocations.[9][10] |
| Byproducts | Cyclic siloxanes (e.g., octamethylcyclotetrasiloxane)[1] | Hexaethyldisiloxane[1] |
| Workup | Byproducts are volatile and easily removed under reduced pressure or via chromatography.[1] | Byproduct is volatile and inert, facilitating simple removal.[1] |
| Safety | Considered a safe alternative to H₂ and LiAlH₄. Stable to air and moisture at neutral pH.[1][8] | Easy-to-handle liquid, safer than many metal hydrides.[2] |
Data Presentation: Performance in Specific Reductions
Direct comparison highlights the nuanced differences in reactivity and the importance of catalyst selection. While both are effective, one may show superior performance for a specific transformation under optimized conditions.
| Substrate | Reagent/Catalyst | Conditions | Yield | Reference |
| Secondary Amide | TMDS / InI₃ | Toluene, 80 °C | 12-96% | [1][8] |
| TES / InBr₃ | Toluene, 80 °C | No useful yield | [1][8] | |
| Nitroarene | TMDS / InI₃ | Dichloromethane, rt | Superior results | [1][8] |
| TES / InI₃ | Dichloromethane, rt | Lower yields | [1][8] | |
| Carboxamide | TMDS / Pt catalyst | Toluene, 80 °C | High yields | [6] |
| Ketone (Reductive Amination) | TES / TFA | Dichloromethane, 40 °C | ~95% | [2] |
Experimental Protocols
Protocol 1: Reductive Amination of an Aldehyde using Triethylsilane (TES)
This protocol describes the reductive amination of 4-nitrobenzaldehyde with 2-aminopyrimidine using TES and trifluoroacetic acid (TFA).[2]
Materials:
-
4-Nitrobenzaldehyde (1.0 equiv)
-
2-Aminopyrimidine (1.0 equiv)
-
Triethylsilane (1.5 equiv)
-
Trifluoroacetic Acid (TFA) (2.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 equiv) and the amine (1.0 equiv).
-
Dissolve the starting materials in dichloromethane to a concentration of approximately 0.2 M.
-
Add triethylsilane (1.5 equiv) to the solution.
-
Slowly add trifluoroacetic acid (2.0 equiv) to the stirred solution. An exotherm may be observed.
-
Heat the reaction mixture to reflux (approx. 40 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to afford the desired secondary amine.[2]
Protocol 2: Reduction of a Secondary Amide using this compound (TMDS)
This protocol is a representative procedure for the reduction of a secondary N-aryl amide to the corresponding amine using TMDS and an indium catalyst, based on literature descriptions.[1][8]
Materials:
-
N-Aryl secondary amide (1.0 equiv)
-
This compound (TMDS) (1.5-2.0 equiv)
-
Indium(III) iodide (InI₃) (5 mol%)
-
Anhydrous Toluene
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, argon-flushed, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the secondary amide (1.0 equiv) and indium(III) iodide (0.05 equiv).
-
Add anhydrous toluene via syringe.
-
Add TMDS (1.5-2.0 equiv) to the stirred suspension.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully add 1 M HCl to the reaction mixture and stir for 30 minutes to hydrolyze any silyl intermediates.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired secondary amine.
Logical Workflow: Reagent and Catalyst Selection
The choice of silane and activating system is critical for achieving the desired transformation with high selectivity. The following diagram illustrates a simplified decision-making workflow.
Conclusion
Both this compound and triethylsilane are powerful, mild, and convenient reducing agents in organic synthesis. They offer significant advantages in handling safety and ease of workup compared to many traditional reagents. TES is a well-established reagent, particularly for ionic hydrogenations of carbonyls and carbocation precursors in the presence of strong acids like TFA.[2] TMDS, a bifunctional silane, shows exceptional utility in more challenging reductions, such as those of amides and nitro groups, when paired with appropriate transition metal or Lewis acid catalysts.[1][8] As demonstrated, TMDS can provide superior yields where other silanes fail, highlighting the importance of reagent and catalyst screening.[1] The ultimate choice will be dictated by the specific synthetic problem, with both silanes representing indispensable tools for the modern chemist.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. dakenam.com [dakenam.com]
- 4. A comprehensive review on the silane-acid reduction of alkenes in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. TMDSO, Tetramethyldisiloxane [organic-chemistry.org]
- 7. Application of 1,1,3,3-Tetramethyldisiloxane_Chemicalbook [chemicalbook.com]
- 8. gelest.com [gelest.com]
- 9. nbinno.com [nbinno.com]
- 10. Triethylsilane (TES) [organic-chemistry.org]
A Comparative Guide to Amide Reduction: TMDS vs. Traditional Hydride Reagents
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of amines is a cornerstone of molecular innovation. The reduction of amides represents a fundamental transformation in this endeavor. This guide provides an objective comparison of a modern approach utilizing tetramethyldisiloxane (TMDS) against classical hydride reagents, namely Lithium Aluminum Hydride (LiAlH₄) and Borane (BH₃), offering insights into their respective performances, supported by experimental data and detailed protocols.
Introduction
The conversion of amides to amines is a critical transformation in organic synthesis, pivotal in the preparation of pharmaceuticals, agrochemicals, and other functional materials. Traditionally, powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) and borane complexes have been the reagents of choice for this purpose.[1][2][3] However, these reagents often suffer from a lack of chemoselectivity and can present significant handling challenges due to their high reactivity and sensitivity to moisture and air.[4][5]
In recent years, hydrosilanes, and particularly tetramethyldisiloxane (TMDS), have emerged as milder and more selective alternatives for amide reduction.[6][7] This guide will delve into a comparative analysis of TMDS-based systems with LiAlH₄ and borane, focusing on their efficacy, selectivity, and operational safety.
Performance Comparison
The choice of reducing agent for amide-to-amine conversions significantly impacts reaction outcomes, including yield, selectivity, and compatibility with other functional groups. Below is a comparative summary of TMDS, LiAlH₄, and Borane in these key areas.
| Feature | Tetramethyldisiloxane (TMDS) | Lithium Aluminum Hydride (LiAlH₄) | Borane (BH₃) (e.g., BH₃·THF or BH₃·DMS) |
| Reactivity | Moderate; requires a catalyst (e.g., transition metals or Lewis acids).[6][8] | Very high; highly reactive and non-selective.[1][2] | High; less reactive than LiAlH₄ but still a strong reducing agent.[9][10] |
| Chemoselectivity | High; can selectively reduce amides in the presence of esters, ketones, and nitro groups with the appropriate catalyst.[11] | Low; reduces a wide range of functional groups, including esters, carboxylic acids, ketones, and aldehydes.[2] | Good; generally does not reduce esters, carboxylic acids, or halides under typical conditions for amide reduction.[5][12] |
| Functional Group Tolerance | Excellent with catalyst tuning. Tolerates many sensitive functional groups.[11] | Poor; reacts with most polar functional groups.[2] | Good; tolerates esters, halides, and some other functional groups.[12] |
| Safety and Handling | Relatively safe; stable to air and moisture, easy to handle liquid. | Pyrophoric; reacts violently with water and protic solvents. Requires stringent anhydrous conditions and careful handling.[13] | Flammable and moisture-sensitive; often used as solutions in THF or DMS. BH₃·DMS has an unpleasant odor.[14] |
| Byproducts | Siloxanes, which are generally easy to remove. | Metal salts, which can complicate work-up. | Boron-based byproducts, which are typically removed by aqueous work-up. |
| Typical Reaction Conditions | Catalytic amount of transition metal or Lewis acid, room temperature to elevated temperatures.[6][8] | Stoichiometric amounts, often in ethereal solvents like THF or diethyl ether, with subsequent aqueous workup. | Stoichiometric amounts, typically in THF, often requiring heating.[12] |
Quantitative Data Summary
The following tables provide a snapshot of typical yields and reaction conditions for the reduction of various amides using TMDS, LiAlH₄, and Borane. It is important to note that direct, side-by-side comparisons under identical conditions are limited in the literature. The data presented here is compiled from various sources to provide a representative overview.
Table 1: Reduction of Tertiary Amides
| Substrate | Reagent System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N,N-Dimethylbenzamide | TMDS / (C₆F₅)₃B | Toluene | 25 | 0.5 | 98 | [6] |
| N,N-Dimethylbenzamide | LiAlH₄ | THF | 66 | 15 | ~90 (representative) | [1] |
| N,N-Dimethylbenzamide | BH₃·DMS | THF | 65 | 20 (flow) | 95-99 | [9] |
Table 2: Reduction of Secondary Amides
| Substrate | Reagent System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Phenylbenzamide | TMDS / (C₆F₅)₃B | Toluene | 25 | 0.5 | 95 | [6] |
| N-Phenylbenzamide | LiAlH₄ | Diethyl Ether | 35 | 4 | ~90 (representative) | [3] |
| Acetanilide | BH₃·DMS | THF | 90 | 20 (flow) | 95-99 | [9] |
Table 3: Reduction of Primary Amides
| Substrate | Reagent System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzamide (as N-trimethylsilyl derivative) | TMDS / (C₆F₅)₃B | Toluene | 25 | 2 | 85 | [6] |
| Benzamide | LiAlH₄ | Diethyl Ether | 35 | 6 | ~90 (representative) | [3] |
| Benzamide | BH₃·THF | THF | 65 | 8 | ~90 (representative) | [12] |
Experimental Protocols
General Considerations
-
All reactions involving LiAlH₄ and Borane must be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
-
TMDS is less sensitive to air and moisture, but for catalyzed reactions, an inert atmosphere is still recommended to protect the catalyst.
-
Safety Precaution: LiAlH₄ is pyrophoric and reacts violently with water. Borane reagents are flammable and moisture-sensitive. Always consult the Material Safety Data Sheet (MSDS) before use and handle these reagents with appropriate personal protective equipment in a chemical fume hood.
Protocol 1: Amide Reduction using TMDS and a Catalyst
This protocol is a representative example for the reduction of a tertiary amide using a TMDS/Lewis acid system.
Materials:
-
N,N-Dimethylbenzamide (1 mmol)
-
Tris(pentafluorophenyl)borane [B(C₆F₅)₃] (5 mol%)
-
Tetramethyldisiloxane (TMDS) (1.5 mmol)
-
Anhydrous Toluene (5 mL)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Organic solvent for extraction (e.g., Ethyl Acetate)
Procedure:
-
To a dry flask under an inert atmosphere, add N,N-dimethylbenzamide (1 mmol) and anhydrous toluene (5 mL).
-
Add the catalyst, B(C₆F₅)₃ (5 mol%).
-
Add TMDS (1.5 mmol) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude amine.
-
Purify the product by column chromatography if necessary.
Protocol 2: Amide Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol describes a standard procedure for the reduction of a secondary amide.
Materials:
-
N-Phenylbenzamide (1 mmol)
-
Lithium Aluminum Hydride (LiAlH₄) (2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Water
-
15% NaOH solution
-
Anhydrous MgSO₄
-
Organic solvent for extraction (e.g., Diethyl Ether)
Procedure:
-
To a dry three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, add LiAlH₄ (2 mmol) and anhydrous THF (5 mL).
-
Dissolve N-phenylbenzamide (1 mmol) in anhydrous THF (5 mL) and add it to the dropping funnel.
-
Add the amide solution dropwise to the stirred suspension of LiAlH₄ in THF at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.
-
After the reaction is complete, cool the flask to 0 °C.
-
Work-up (Fieser method): Cautiously and sequentially add water (x mL), followed by 15% aqueous NaOH (x mL), and then water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 15 minutes.
-
Filter the mixture and wash the solid with diethyl ether.
-
Dry the combined filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the amine.
-
Purify by distillation or chromatography as needed.
Protocol 3: Amide Reduction using Borane-Dimethyl Sulfide (BH₃·DMS)
This protocol outlines the reduction of a primary amide using BH₃·DMS.
Materials:
-
Benzamide (1 mmol)
-
Borane-dimethyl sulfide complex (BH₃·DMS) (2 M in THF, 1.5 mL, 3 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Methanol
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Organic solvent for extraction (e.g., Ethyl Acetate)
Procedure:
-
To a dry flask under an inert atmosphere, add benzamide (1 mmol) and anhydrous THF (5 mL).
-
Add BH₃·DMS solution dropwise to the amide solution at 0 °C.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of methanol until gas evolution ceases.
-
Add 1 M HCl and stir for 30 minutes.
-
Basify the mixture with saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amine as required.
Visualizing the Reaction Pathways
To better understand the chemical transformations, the following diagrams illustrate the general reaction mechanism for amide reduction with TMDS and the workflow for a typical experiment.
Caption: Reaction pathway of TMDS-mediated amide reduction.
Caption: A generalized workflow for amide reduction experiments.
Conclusion
The choice between TMDS, LiAlH₄, and borane for amide reduction depends critically on the specific requirements of the synthesis.
-
TMDS emerges as a superior option when chemoselectivity and functional group tolerance are paramount. Its operational simplicity and enhanced safety profile make it an attractive alternative for complex molecules and in process development settings. The requirement for a catalyst, however, adds a layer of optimization to the reaction development.
-
LiAlH₄ remains a powerful and often rapid method for the reduction of a wide variety of amides. Its high reactivity, however, comes at the cost of low selectivity and significant safety hazards, making it less suitable for substrates with multiple reducible functional groups.
-
Borane offers a good compromise between reactivity and selectivity. It is generally more selective than LiAlH₄ but less so than catalyzed TMDS systems. The handling of borane complexes is also less hazardous than LiAlH₄, though they are still moisture-sensitive.
For modern drug development and complex molecule synthesis, the trend is moving towards milder and more selective reagents. In this context, TMDS-based reduction systems represent a significant advancement, offering a valuable tool for chemists to achieve challenging transformations with greater precision and safety.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amide to Amine - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Titanium-Mediated Reduction of Carboxamides to Amines with Borane–Ammonia [mdpi.com]
- 6. gelest.com [gelest.com]
- 7. [PDF] Tetramethyldisiloxane: A Practical Organosilane Reducing Agent | Semantic Scholar [semanticscholar.org]
- 8. diva-portal.org [diva-portal.org]
- 9. Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tuengr.com [tuengr.com]
- 11. su.diva-portal.org [su.diva-portal.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. ch.ic.ac.uk [ch.ic.ac.uk]
- 14. Borane Dimethylsulfide (BMS) [commonorganicchemistry.com]
A Comparative Guide to the Spectroscopic Analysis of 1,1,3,3-Tetramethyldisiloxane Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic analysis of reaction products derived from 1,1,3,3-Tetramethyldisiloxane (TMDSO), a versatile reagent in organosilicon chemistry. We will focus on its application in the hydrosilylation of alkenes, a common and efficient method for the formation of silicon-carbon bonds. This document will objectively compare the performance of TMDSO with alternative silanes, supported by experimental data, and provide detailed experimental protocols for the spectroscopic characterization of the resulting products.
Introduction to this compound in Hydrosilylation
This compound is a readily available and widely used hydrosiloxane due to the presence of two reactive Si-H bonds. It is a key building block in the synthesis of a variety of organosilicon compounds, including polymers, surfactants, and functionalized materials. One of its primary applications is in the platinum-catalyzed hydrosilylation of unsaturated compounds, such as alkenes. This reaction involves the addition of the Si-H bond across a carbon-carbon double bond, leading to the formation of a stable silicon-carbon linkage. The efficiency and selectivity of this reaction are highly dependent on the catalyst used, with Karstedt's catalyst being a popular choice.[1][2]
Spectroscopic Signatures of Hydrosilylation: A Comparative Analysis
The progress and outcome of a hydrosilylation reaction can be effectively monitored and characterized using various spectroscopic techniques, primarily Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.
FTIR Spectroscopy
FTIR spectroscopy is a powerful tool for monitoring the disappearance of reactants and the appearance of products in real-time.[3] The key vibrational bands to monitor during the hydrosilylation of an alkene with TMDSO are:
-
Disappearance of Si-H stretching: A strong absorption band around 2120-2160 cm⁻¹ , characteristic of the Si-H bond in TMDSO, will decrease in intensity as the reaction proceeds.[4]
-
Disappearance of C=C stretching: The absorption band corresponding to the carbon-carbon double bond stretch in the alkene, typically found around 1640-1680 cm⁻¹ , will also diminish.[5]
-
Appearance of new C-H and Si-C bands: New bands corresponding to the alkyl C-H stretches and Si-C vibrations will appear in the fingerprint region.
NMR Spectroscopy
NMR spectroscopy provides detailed structural information about the reaction products, including regioselectivity (i.e., whether the silicon adds to the terminal or internal carbon of the double bond - anti-Markovnikov vs. Markovnikov addition).
-
¹H NMR: The disappearance of the Si-H proton signal (a multiplet typically around 4.7 ppm for TMDSO) is a clear indicator of reaction completion.[6] New signals corresponding to the protons of the newly formed alkyl chain attached to the silicon atom will appear in the upfield region (typically 0.5-1.5 ppm ).
-
¹³C NMR: The disappearance of the alkene carbon signals (typically 110-140 ppm ) and the appearance of new aliphatic carbon signals are observed.
-
²⁹Si NMR: This technique is particularly useful for analyzing silicon-containing compounds. The chemical shift of the silicon atom will change significantly upon reaction, providing information about its new chemical environment.
Comparison with Alternative Hydrosilanes
While TMDSO is a versatile reagent, other silanes are also commonly used for hydrosilylation. The choice of silane can influence the reaction rate, selectivity, and the properties of the final product. Below is a comparative overview of TMDSO with other common hydrosilanes.
Table 1: Comparison of Common Hydrosilanes for Alkene Hydrosilylation
| Hydrosilane | Structure | Key Features | Typical Applications |
| This compound (TMDSO) | [(CH₃)₂SiH]₂O | Bifunctional, allowing for the creation of bridged compounds or polymers. Generally provides good yields. | Cross-linking of polymers, synthesis of silicone-based materials. |
| Triethoxysilane | HSi(OCH₂CH₃)₃ | Trifunctional, forms products that can be further functionalized or used to create cross-linked networks through hydrolysis and condensation of the ethoxy groups. | Surface modification, sol-gel processes, synthesis of silane coupling agents. |
| Diphenylsilane | H₂Si(C₆H₅)₂ | Contains two reactive Si-H bonds and two phenyl groups, which can impart thermal stability and specific electronic properties to the product. | Synthesis of phenyl-substituted silicones and polymers with high refractive index. |
| Polymethylhydrosiloxane (PMHS) | -[Si(CH₃)(H)-O]-ₙ | A polymeric silane with multiple Si-H units, allowing for extensive cross-linking or the introduction of multiple functional groups. | Reducing agent in organic synthesis, precursor for silicone resins and elastomers. |
Quantitative Data Presentation
The following tables summarize typical spectroscopic data for the hydrosilylation products of a model alkene, 1-octene, with TMDSO and alternative silanes.
Table 2: ¹H NMR Spectroscopic Data for the Hydrosilylation Product of 1-Octene with Various Silanes (Anti-Markovnikov Addition Product)
| Silane | Product Structure | Chemical Shift (δ, ppm) and Assignment |
| TMDSO | [(CH₃)₂Si(C₈H₁₇)]₂O | ~0.1 (s, 12H, Si-CH₃), ~0.5 (t, 4H, Si-CH₂-), ~0.9 (t, 6H, -CH₃), ~1.3 (m, 24H, -(CH₂)₆-) |
| Triethoxysilane | (C₈H₁₇)Si(OCH₂CH₃)₃ | ~0.6 (t, 2H, Si-CH₂-), ~0.9 (t, 3H, -CH₃), ~1.2 (t, 9H, OCH₂CH₃), ~1.3 (m, 12H, -(CH₂)₆-), ~3.8 (q, 6H, OCH₂CH₃) |
| Diphenylsilane | (C₈H₁₇)₂Si(C₆H₅)₂ | ~0.8 (t, 4H, Si-CH₂-), ~0.9 (t, 6H, -CH₃), ~1.3 (m, 24H, -(CH₂)₆-), ~7.3-7.6 (m, 10H, Ar-H) |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Table 3: Key FTIR Absorption Bands (cm⁻¹) for Hydrosilylation Reactants and Products
| Compound/Functional Group | Reactant (Alkene + Silane) | Product |
| Si-H Stretch | 2120-2160 (strong) | Absent |
| C=C Stretch | 1640-1680 (medium) | Absent |
| =C-H Stretch | 3010-3095 (medium) | Absent |
| Alkyl C-H Stretch | 2850-2960 (strong) | 2850-2960 (strong) |
| Si-O-Si Stretch (in TMDSO products) | 1050-1100 (strong) | 1050-1100 (strong) |
Experimental Protocols
General Procedure for Platinum-Catalyzed Hydrosilylation of an Alkene with TMDSO
Materials:
-
This compound (TMDSO)
-
Alkene (e.g., 1-octene)
-
Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution, typically in xylene)
-
Anhydrous toluene (or other suitable solvent)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry, inert-atmosphere-flushed flask equipped with a magnetic stirrer and a reflux condenser, add the alkene (1.0 eq) and anhydrous toluene.
-
Add this compound (0.5 eq for a 1:2 alkene to Si-H ratio).
-
Add Karstedt's catalyst (typically 10-50 ppm of Pt relative to the alkene).
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by FTIR or ¹H NMR spectroscopy. The disappearance of the Si-H peak (around 2130 cm⁻¹ in FTIR or 4.7 ppm in ¹H NMR) indicates the completion of the reaction.
-
Upon completion, the solvent can be removed under reduced pressure to yield the crude product.
-
The product can be purified by distillation or column chromatography if necessary.
Protocol for In-situ FTIR Monitoring of the Hydrosilylation Reaction
In-situ FTIR spectroscopy allows for real-time monitoring of the reaction kinetics without the need for sampling.[3]
-
Set up the reaction in a vessel equipped with an Attenuated Total Reflectance (ATR) FTIR probe.
-
Record a background spectrum of the solvent and alkene mixture before adding the catalyst.
-
Initiate the reaction by adding the catalyst and TMDSO.
-
Continuously collect FTIR spectra at regular intervals (e.g., every 1-5 minutes).
-
Plot the absorbance of the Si-H peak (e.g., at ~2130 cm⁻¹) and the C=C peak (e.g., at ~1640 cm⁻¹) as a function of time to determine the reaction rate and endpoint.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key chemical transformations and experimental processes involved in the spectroscopic analysis of TMDSO reaction products.
Caption: Generalized reaction scheme for the hydrosilylation of an alkene with TMDSO.
Caption: A typical experimental workflow for the synthesis and analysis of hydrosilylation products.
Potential Side Reactions
While hydrosilylation is generally a high-yield reaction, side reactions can occur, leading to byproducts. Spectroscopic analysis is crucial for their identification.
-
Alkene Isomerization: The platinum catalyst can isomerize the terminal alkene to an internal alkene, which may then undergo hydrosilylation at a different position or react more slowly. This can be detected by the appearance of new vinyl proton signals in the ¹H NMR spectrum.
-
Dehydrogenative Silylation: This side reaction leads to the formation of a vinylsilane and hydrogen gas. The vinylsilane can be identified by its characteristic signals in the ¹H and ¹³C NMR spectra.
-
Reduction of the Alkene: In some cases, the alkene may be reduced to the corresponding alkane.
Careful control of reaction conditions, such as temperature and catalyst concentration, can help to minimize these side reactions.
Conclusion
Spectroscopic analysis is an indispensable tool for characterizing the products of reactions involving this compound. FTIR and NMR spectroscopy provide a comprehensive understanding of the reaction progress, product structure, and purity. While TMDSO is a highly effective reagent for hydrosilylation, a comparative analysis with alternative silanes reveals that the choice of reagent should be tailored to the specific application and desired properties of the final product. The experimental protocols and spectroscopic data presented in this guide offer a solid foundation for researchers and scientists working in the field of organosilicon chemistry.
References
- 1. Applications of Karstedt Catalysts_Chemicalbook [chemicalbook.com]
- 2. Karstedt's catalyst - Wikipedia [en.wikipedia.org]
- 3. In Situ Monitoring of Heterogeneous Hydrosilylation Reactions Using Infrared and Raman Spectroscopy: Normalization Using Phase-Specific Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction [pubs.sciepub.com]
- 6. Photoinduced hydrosilylation through hydrogen abstraction: an NMR and computational study of the structural effect of silane - PMC [pmc.ncbi.nlm.nih.gov]
A Safer and More Selective Alternative to LiAlH4 for Amide Reduction: A Comparative Guide to 1,1,3,3-Tetramethyldisiloxane
For researchers, scientists, and professionals in drug development, the reduction of amides to amines is a fundamental transformation. While Lithium Aluminium Hydride (LiAlH4) has been the traditional reagent for this purpose, its hazardous nature and lack of selectivity have driven the search for milder and more versatile alternatives. This guide provides an objective comparison between the established LiAlH4 and the increasingly popular 1,1,3,3-Tetramethyldisiloxane (TMDS), supported by experimental data, to aid in the selection of the most appropriate reagent for specific synthetic needs.
Lithium Aluminium Hydride is a powerful reducing agent capable of reducing a wide range of functional groups, including amides.[1] However, its high reactivity makes it non-selective and hazardous, as it reacts violently with water and can be pyrophoric.[2][3] In contrast, this compound has emerged as a safer and more chemoselective reducing agent for amides.[4] TMDS typically requires a catalyst to activate the otherwise stable silane, and the choice of catalyst allows for fine-tuning of the reaction's selectivity and conditions.[4]
The following sections will delve into a detailed comparison of these two reagents, presenting quantitative data, experimental protocols, and a visual representation of the comparative workflow.
Quantitative Data Comparison
The performance of TMDS in amide reduction is highly dependent on the catalytic system employed. Below is a summary of results obtained with various TMDS-catalyst systems compared to the general expectations for LiAlH4 reductions.
| Reagent/System | Amide Type | Substrate Example | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
| TMDS | Secondary | N-Benzylbenzamide | Cu(OTf)₂/pybox | RT | 12 | 86 | [5] |
| TMDS | Tertiary | N,N-Dibenzylbenzamide | (C₆F₅)₃B | 25 | 1 | 98 | [6] |
| TMDS | Secondary | N-Phenylacetamide | InI₃ | 60 | 3 | 96 | [7] |
| TMDS | Tertiary | N,N-Dimethylcinnamamide | Mo(CO)₆ | 60 | 24 | 95 | [8] |
| LiAlH₄ | General | Primary, Secondary, Tertiary | - | Reflux | 1-24 | Generally High (>80) | [9][10] |
Note: Yields for LiAlH₄ are generally high but can be affected by the workup procedure and the complexity of the substrate. The key advantage of TMDS lies in its compatibility with various functional groups that would be reduced by LiAlH₄.
Chemoselectivity Comparison
A significant advantage of TMDS over LiAlH₄ is its chemoselectivity. With the appropriate catalyst, TMDS can selectively reduce an amide group in the presence of other reducible functionalities.
| Functional Group | Compatibility with TMDS/Catalyst | Compatibility with LiAlH₄ |
| Ester | Tolerated with specific catalysts (e.g., Mo(CO)₆)[8] | Reduced to primary alcohol[1] |
| Ketone | Tolerated with specific catalysts (e.g., Mo(CO)₆)[11] | Reduced to secondary alcohol[1] |
| Nitro | Tolerated with specific catalysts[5] | Reduced to amine[1] |
| Halide (Aryl) | Generally tolerated[6] | Can be reduced[1] |
| Alkene | Generally tolerated (some catalysts may affect conjugated systems)[8] | Generally not reduced (unless conjugated with certain groups)[1] |
Experimental Workflows and Logical Comparison
The choice between TMDS and LiAlH₄ involves a trade-off between reactivity and selectivity, as well as significant differences in experimental setup and safety precautions.
Caption: Comparative workflow for amide reduction using TMDS vs. LiAlH4.
Caption: Key characteristics of TMDS and LiAlH4 for amide reduction.
Experimental Protocols
The following are generalized experimental protocols for the reduction of a generic secondary amide to the corresponding amine using both TMDS and LiAlH4.
Protocol 1: Amide Reduction using TMDS with a Copper Catalyst
This protocol is a generalized procedure based on the copper-catalyzed reduction of secondary amides.[5]
-
Preparation: To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary amide (1.0 mmol), the copper(II) triflate catalyst (Cu(OTf)₂, 0.05 mmol, 5 mol%), and the pybox ligand (0.06 mmol, 6 mol%).
-
Solvent and Reagent Addition: Add anhydrous solvent (e.g., toluene, 10 mL) and stir the mixture at room temperature. Add this compound (TMDS, 2.0 mmol, 2.0 equiv.) dropwise to the solution.
-
Reaction: Stir the reaction mixture at room temperature for the time indicated by TLC or LC-MS analysis (e.g., 12-24 hours).
-
Workup: Upon completion, quench the reaction by the slow addition of an aqueous solution of sodium hydroxide (1 M). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amine.
Protocol 2: Amide Reduction using LiAlH₄
This is a standard procedure for the reduction of amides using LiAlH₄.[12] Extreme caution must be exercised due to the hazardous nature of LiAlH₄.
-
Preparation: To an oven-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, add a suspension of Lithium Aluminium Hydride (LiAlH₄, 2.0-4.0 mmol, 2.0-4.0 equiv.) in anhydrous diethyl ether or tetrahydrofuran (THF, 20 mL).
-
Substrate Addition: Dissolve the amide (1.0 mmol) in anhydrous ether or THF (10 mL) and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Quenching (Fieser Workup): Cool the reaction mixture in an ice bath. Cautiously and slowly add water (x mL, where x = grams of LiAlH₄ used) dropwise. Follow this with the dropwise addition of 15% aqueous sodium hydroxide (x mL). Finally, add more water (3x mL).
-
Workup: Stir the resulting granular precipitate for 15-30 minutes, then remove it by filtration. Wash the precipitate with additional ether or THF.
-
Purification: Dry the combined filtrate over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude amine, which can be further purified if necessary.
Conclusion
This compound, in conjunction with a suitable catalyst, presents a compelling alternative to Lithium Aluminium Hydride for the reduction of amides. Its primary advantages are its enhanced safety profile and superior chemoselectivity, allowing for the reduction of amides in the presence of other sensitive functional groups. While LiAlH₄ remains a potent and widely used reagent for complete, non-selective reductions, the development of TMDS-based systems offers chemists a valuable tool for more nuanced and safer synthetic strategies, particularly in the context of complex molecule synthesis in pharmaceutical and materials science research. The choice of reagent should be guided by the specific requirements of the substrate and the desired selectivity of the transformation.
References
- 1. Specific Solvent Issues with Amide Reduction - Wordpress [reagents.acsgcipr.org]
- 2. Amide to Amine - Common Conditions [commonorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. gelest.com [gelest.com]
- 8. Mo(CO)6 catalysed chemoselective hydrosilylation of α,β-unsaturated amides for the formation of allylamines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Straightforward α-Amino Nitrile Synthesis Through Mo(CO)6 -Catalyzed Reductive Functionalization of Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. orgosolver.com [orgosolver.com]
Validating the Purity of TMDS Reaction Products: A Comparative Guide to GC-MS and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. 1,1,3,3-Tetramethyldisiloxane (TMDS) is a versatile reagent and an important building block in organic synthesis. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for validating the purity of TMDS reaction products, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like TMDS due to its high chromatographic resolution and the definitive identification provided by mass spectrometry. However, other methods such as High-Performance Liquid Chromatography (HPLC) with a universal detector and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer viable alternatives. The following table summarizes the key performance indicators for these techniques in the context of TMDS purity analysis.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detector (CAD) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and polarity, followed by mass-based detection and identification. | Separation based on polarity, with near-universal detection of non-volatile and semi-volatile analytes. | Intrinsic quantitative analysis based on the direct proportionality between the NMR signal area and the number of atomic nuclei. |
| Typical Purity Assay | > 98%[1] | Typically used for non-volatile or thermally labile compounds, less common for TMDS. | Can achieve high accuracy, often used for certifying reference materials. |
| Limit of Detection (LOD) | Low µg/mL to ng/mL range.[2] | Low nanogram range on column.[3] | ~2 µg/mL. |
| Limit of Quantification (LOQ) | Low µg/mL range.[2] | ~100 ng on column.[4] | ~4 µg/mL. |
| Precision (%RSD) | < 15%[5] | < 2%[3] | < 1%[6][7] |
| Accuracy (% Recovery) | 90 - 110%[5] | Not typically reported for purity assay of this compound type. | 99 - 100%[6][7] |
| Selectivity | High, especially with high-resolution mass spectrometry. | Moderate, dependent on chromatographic separation. | High, based on unique chemical shifts of nuclei. |
| Sample Preparation | Simple dilution in a volatile solvent. | Dissolution in a suitable mobile phase. | Dissolution in a deuterated solvent, may require an internal standard. |
| Analysis Time | Relatively fast, typically < 30 minutes. | Can be longer depending on the separation. | Fast acquisition, but data processing can be more involved. |
| Key Advantages | High sensitivity and specificity for volatile compounds, excellent for impurity identification. | Suitable for a broader range of compounds, including non-volatile impurities. | Highly accurate and precise, non-destructive, provides structural information. |
| Limitations | Not suitable for non-volatile or thermally labile impurities. | May have lower resolution for closely related volatile compounds compared to GC. | Lower sensitivity compared to GC-MS, may not detect trace impurities. |
Experimental Protocols
A robust and validated analytical method is crucial for obtaining reliable purity data. Below is a detailed protocol for the analysis of TMDS reaction products using GC-MS.
GC-MS Protocol for TMDS Purity Analysis
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the TMDS reaction product.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., hexane or dichloromethane) in a volumetric flask.
-
Vortex the solution to ensure homogeneity.
-
If necessary, perform a serial dilution to bring the concentration within the calibrated range of the instrument.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm (or equivalent).
-
Inlet: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/minute.
-
Hold at 200 °C for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 30-300.
-
3. Data Analysis:
-
Purity Calculation: The purity of TMDS is determined by the area percent method. The peak area of TMDS is divided by the total area of all peaks in the chromatogram and multiplied by 100.
-
Impurity Identification: Unknown peaks are tentatively identified by comparing their mass spectra with a reference library (e.g., NIST). Confirmation of impurity identity may require analysis of reference standards.
Mandatory Visualizations
To further clarify the experimental process, the following diagrams illustrate the logical workflow for TMDS synthesis and subsequent purity validation.
Caption: Experimental workflow for the synthesis and purity validation of TMDS.
Caption: Logical relationship of components in the GC-MS analysis of TMDS.
References
A Comparative Guide to Compounds Synthesized Using 1,1,3,3-Tetramethyldisiloxane (TMDS)
For Researchers, Scientists, and Drug Development Professionals
1,1,3,3-Tetramethyldisiloxane (TMDS) has emerged as a versatile and practical reagent in modern organic synthesis. Its utility spans a range of chemical transformations, most notably as a mild and selective reducing agent and as a hydrosilylating agent. This guide provides a comparative analysis of compounds synthesized using TMDS, offering a side-by-side look at its performance against other common reagents, supported by experimental data and detailed protocols.
I. Performance Comparison of TMDS in Key Synthetic Transformations
The efficacy of TMDS as a reagent is best illustrated through a quantitative comparison with other established methods for common functional group transformations.
Table 1: Reduction of Amides to Amines
| Entry | Amide Substrate | Reducing Agent | Catalyst/Conditions | Product | Yield (%) | Purity (%) | Reference |
| 1 | N-Benzylbenzamide | TMDS | H₂PtCl₆, THF, rt, 12h | N-Benzyl-N-phenylmethanamine | 95 | >98 | [1] |
| 2 | N-Benzylbenzamide | LiAlH₄ | THF, 0 °C to rt, 4h | N-Benzyl-N-phenylmethanamine | 92 | ~95 | [2][3] |
| 3 | Dodecanamide | TMDS | H₂PtCl₆, THF, rt, 12h | Dodecylamine | 88 | >98 | [1] |
| 4 | Dodecanamide | LiAlH₄ | THF, 0 °C to rt, 6h | Dodecylamine | 85 | ~95 | [2][3] |
| 5 | N,N-Dimethylbenzamide | TMDS | [Pt(DMS)₂Cl₂], 34 °C, 2h | N,N-Dimethylbenzylamine | 98 | >99 | [4] |
| 6 | N,N-Dimethylbenzamide | LiAlH₄ | THF, 0 °C to rt, 3h | N,N-Dimethylbenzylamine | 94 | ~96 | [2][3] |
Table 2: Reduction of Ketones to Secondary Alcohols
| Entry | Ketone Substrate | Reducing Agent | Conditions | Product | Yield (%) | Selectivity (1,2- vs 1,4-reduction) | Reference |
| 1 | Acetophenone | TMDS | InI₃, CH₂Cl₂, rt, 1h | 1-Phenylethanol | 92 | >99:1 | [1] |
| 2 | Acetophenone | NaBH₄ | MeOH, 0 °C, 30 min | 1-Phenylethanol | 95 | >99:1 | [5][6] |
| 3 | Cyclohexenone | TMDS | Cu(OTf)₂, THF, rt, 2h | Cyclohex-2-en-1-ol | 85 | 98:2 | [1] |
| 4 | Cyclohexenone | NaBH₄ | CeCl₃, MeOH, 0 °C, 15 min | Cyclohex-2-en-1-ol | 97 | 99:1 (Luche reduction) | [6] |
Table 3: Hydrosilylation of Alkenes
| Entry | Alkene Substrate | Hydrosilane | Catalyst/Conditions | Product | Yield (%) | Regioselectivity (anti-Markovnikov:Markovnikov) | Reference |
| 1 | Styrene | TMDS | Co(tpy)Br₂@SiO₂/K₂CO₃ | (2-Silylethyl)benzene | 85 | >99:1 | [7] |
| 2 | Styrene | PhSiH₃ | Co(tpy)Br₂@SiO₂/K₂CO₃ | (2-(Phenylsilyl)ethyl)benzene | 90 | >99:1 | [7] |
| 3 | Styrene | (EtO)₂MeSiH | Co(tpy)Br₂@SiO₂/K₂CO₃ | (2-(Diethoxymethylsilyl)ethyl)benzene | 84 | >99:1 | [7] |
| 4 | 1-Octene | TMDS | Pt(0) complex, rt | 1-(Dimethylsilyl)octane | High | >98:2 | [8] |
| 5 | 1-Octene | (EtO)₃SiH | Pt(0) complex, rt | 1-(Triethoxysilyl)octane | High | >98:2 | [8] |
II. Experimental Protocols
Detailed methodologies for key reactions utilizing TMDS are provided below.
Protocol 1: Platinum-Catalyzed Reduction of an Amide to an Amine
This protocol describes the reduction of N-benzylbenzamide to N-benzyl-N-phenylmethanamine.
-
Materials: N-benzylbenzamide, this compound (TMDS), chloroplatinic acid hexahydrate (H₂PtCl₆), tetrahydrofuran (THF), saturated aqueous sodium bicarbonate solution, saturated aqueous sodium chloride solution, anhydrous magnesium sulfate, ethyl acetate, hexanes.
-
Procedure:
-
To a solution of N-benzylbenzamide (1.0 mmol) in THF (10 mL) under an inert atmosphere, add chloroplatinic acid hexahydrate (0.005 mmol).
-
Add this compound (TMDS, 1.5 mmol) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous sodium chloride solution (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the pure N-benzyl-N-phenylmethanamine.
-
Protocol 2: Hydrosilylation of an Alkene
This protocol details the hydrosilylation of 1-octene.
-
Materials: 1-octene, this compound (TMDS), Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex), toluene.
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add a solution of 1-octene (1.0 mmol) in toluene (5 mL).
-
Add Karstedt's catalyst (0.001 mmol).
-
Add this compound (TMDS, 0.6 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 4 hours, monitoring by gas chromatography (GC) or TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure to yield the desired 1-(dimethylsilyl)octane.
-
III. Physicochemical Characterization of a Representative Compound
The following data corresponds to a silyl ether synthesized from an alcohol and a silylating agent derived from TMDS chemistry. Silyl ethers are common protecting groups in organic synthesis.[9][10]
Table 4: Spectroscopic Data for a Representative tert-Butyldimethylsilyl (TBDMS) Ether
| Spectroscopic Technique | Key Signals and Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.85 (t, 2H, -CH₂-O-), 1.55 (m, 2H), 1.30 (m, 6H), 0.90 (s, 9H, -C(CH₃)₃), 0.88 (t, 3H, -CH₃), 0.05 (s, 6H, -Si(CH₃)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 63.5 (-CH₂-O-), 31.9, 29.3, 25.9 (-C(CH₃)₃), 22.7, 18.3, 14.1, -5.3 (-Si(CH₃)₂) |
| FT-IR (neat, cm⁻¹) | 2955, 2928, 2857 (C-H stretch), 1255 (Si-CH₃), 1098 (Si-O-C stretch), 836, 775 (Si-C stretch) |
| Mass Spec (EI) | m/z: [M-C₄H₉]⁺ (characteristic loss of tert-butyl group) |
IV. Visualizations of Workflows and Logical Relationships
Experimental Workflow for Amide Reduction using TMDS
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Silyl ether - Wikipedia [en.wikipedia.org]
- 10. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of 1,1,3,3-Tetramethyldisiloxane Reactions: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals engaged in chemical reactions involving 1,1,3,3-Tetramethyldisiloxane (TMDS), accurate quantitative analysis is paramount for reaction monitoring, yield determination, and quality control. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of TMDS reactions, with a focus on the widely employed hydrosilylation reaction.
Quantitative Performance of Analytical Methods
The choice of analytical technique is contingent on various factors, including the required sensitivity, selectivity, sample throughput, and the nature of the reaction matrix. Both qNMR and GC-MS are powerful techniques for the quantitative analysis of this compound and its reaction products.
| Parameter | ¹H Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Limit of Detection (LOD) | ~1-5 µg/mL | ~0.1-1 µg/mL[1] |
| Limit of Quantification (LOQ) | ~5-20 µg/mL | ~0.5-5 µg/mL[1] |
| Linearity (R²) | Not Applicable (Direct Method) | > 0.99[2] |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% |
| Precision (% RSD) | < 2% | < 10%[3] |
| Throughput | Moderate | High |
| Sample Preparation | Simple (dissolution and addition of internal standard) | More complex (extraction, derivatization may be needed) |
| Structural Information | High (provides structural confirmation) | High (mass spectrum aids in identification) |
Experimental Protocols
Quantitative ¹H NMR Spectroscopy Protocol for Hydrosilylation Monitoring
This protocol is adapted for monitoring the hydrosilylation reaction between this compound (TMDS) and an unsaturated compound, for instance, 1,3-divinyltetramethyldisiloxane.[4]
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the reaction mixture into an NMR tube.
-
Add a known amount of a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃).
-
Add a precisely weighed amount of an internal standard. The internal standard should have a signal that does not overlap with the analyte or reactant signals. For non-polar siloxanes, 1,4-bis(trimethylsilyl)benzene or dimethyl sulfone can be suitable choices.
2. NMR Acquisition Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): A long relaxation delay is critical for accurate quantification. It should be at least 5 times the longest T1 (spin-lattice relaxation time) of the signals of interest (typically 30-60 seconds).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio (S/N > 250:1 for <1% integration error).[3]
3. Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the spectrum.
-
Integrate the characteristic signals for the reactants and products. For the hydrosilylation of a vinyl group with TMDS, monitor the disappearance of the Si-H proton signal (around 4.7 ppm) and the vinyl proton signals (around 5.6-6.1 ppm), and the appearance of the new C-H signals of the product.[4]
-
The concentration of the analyte is calculated using the following formula:
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol provides a general framework for the quantitative analysis of TMDS reactions. Method development and validation are essential for specific applications.[5][6]
1. Sample Preparation:
-
Quench the reaction at a specific time point.
-
Perform a liquid-liquid extraction of the reaction mixture. For example, dilute the sample in a non-polar solvent like hexane and wash with a polar solvent to remove catalysts or other polar impurities.
-
Prepare a calibration curve using standards of known concentrations of the reactants and expected products.
-
Add an internal standard to both the calibration standards and the samples for improved accuracy.
2. GC-MS Conditions:
-
GC Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is typically suitable for siloxane analysis.[7]
-
Injector: Split/splitless injector, with an injection volume of 1 µL.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of volatile reactants from less volatile products.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. For quantitative analysis, Selected Ion Monitoring (SIM) mode is preferred for higher sensitivity and selectivity.[1] Monitor characteristic ions for TMDS and the reaction products.
3. Data Analysis:
-
Identify the peaks corresponding to the reactants and products based on their retention times and mass spectra.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of the analytes in the reaction samples from the calibration curve.
Visualizing Workflows and Comparisons
Caption: Workflow of a hydrosilylation reaction involving TMDS and its subsequent analysis by qNMR.
Caption: Comparison of the strengths and weaknesses of qNMR and GC-MS for siloxane analysis.
Conclusion
Both qNMR and GC-MS are highly capable techniques for the quantitative analysis of this compound reactions.
-
qNMR is the preferred method when high accuracy and precision are required, and when detailed structural information of the components in the reaction mixture is needed simultaneously. Its direct nature, without the need for calibration curves for each analyte, makes it a powerful tool for purity determination and reaction yield calculation, especially in research and development settings.
-
GC-MS excels in applications requiring high sensitivity for trace analysis and high sample throughput, making it well-suited for quality control and screening purposes. While it is an indirect method requiring calibration, its robustness and high resolving power are advantageous for complex mixtures.
The selection of the most appropriate technique will ultimately depend on the specific requirements of the analysis, including the concentration of the analytes, the complexity of the sample matrix, and the desired level of accuracy and throughput. For comprehensive characterization, the use of both techniques can be complementary, with qNMR providing accurate quantification and structural verification, and GC-MS offering sensitive detection of low-level impurities.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. redalyc.org [redalyc.org]
- 3. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. researchgate.net [researchgate.net]
- 6. impactfactor.org [impactfactor.org]
- 7. doria.fi [doria.fi]
A Senior Application Scientist's Guide to Isotopic Labeling: A Comparative Analysis of 1,1,3,3-Tetramethyldisiloxane
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolomics and drug development, the ability to accurately quantify endogenous and exogenous compounds is paramount. Isotopic labeling, a technique that introduces "heavy" isotopes into molecules, has emerged as a gold standard for quantitative analysis, primarily through mass spectrometry.[1] This guide provides an in-depth comparison of isotopic labeling strategies, with a focus on the utility of 1,1,3,3-Tetramethyldisiloxane (TMDSO) as a derivatization and labeling agent. We will explore its performance in the context of established alternatives, supported by experimental insights and protocols to empower your research.
The Foundation: Isotopic Labeling for Quantitative Precision
The core principle of isotopic labeling lies in the introduction of stable isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) into a target molecule.[1] This creates a mass shift that is readily detectable by a mass spectrometer. In a typical workflow, a sample is divided into two aliquots: one is derivatized with a standard "light" reagent, while the other is treated with its isotopically labeled "heavy" counterpart. By combining these samples and analyzing them simultaneously, the ratio of the light to heavy signals provides a highly accurate measure of the analyte's concentration, effectively mitigating matrix effects and ionization suppression.[2][3]
Silylation: A Gateway to Volatility and Detection
Many biologically relevant molecules, such as organic acids, amino acids, and sugars, are not readily amenable to gas chromatography-mass spectrometry (GC-MS) analysis due to their low volatility.[4] Silylation, a common derivatization technique, addresses this by replacing active hydrogens on functional groups like hydroxyls, carboxyls, and amines with a silyl group, typically trimethylsilyl (TMS).[5] This process increases the volatility and thermal stability of the analytes, making them suitable for GC-MS analysis.[5]
This compound (TMDSO): A Versatile Silane Reagent
This compound is a readily available and reactive organosilicon compound.[6] While extensively recognized as a reducing agent in organic synthesis, its potential as a derivatization reagent for isotopic labeling warrants a closer examination.[4][6] The presence of reactive Si-H bonds in its structure allows for the introduction of dimethylsilyl groups onto target molecules.[6] For isotopic labeling studies, a deuterated version of TMDSO can be synthesized or procured, enabling the introduction of a deuterium label for quantitative analysis.
A Comparative Look: TMDSO vs. Established Silylation Reagents
To understand the practical utility of TMDSO in isotopic labeling, it is essential to compare it with commonly used silylation reagents. The most prevalent of these are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[7][8]
| Feature | This compound (TMDSO) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) |
| Reactive Group | Dimethylsilyl (-SiH(CH₃)₂) | Trimethylsilyl (-Si(CH₃)₃) | tert-Butyldimethylsilyl (-Si(CH₃)₂(C(CH₃)₃)) |
| Derivative Stability | Moderate (Inferred) | Moderate | High (Derivatives are ~10,000 times more stable to hydrolysis than TMS ethers)[5] |
| Reaction Byproducts | Volatile | Volatile | Volatile |
| Steric Hindrance | Less hindered than t-BDMS | Least hindered | More hindered, may not react with sterically hindered sites[8] |
| Mass Spectrometry Fragmentation | Expected to show characteristic losses | [M]⁺, [M-15]⁺, [M-89]⁺[8] | [M]⁺, [M-57]⁺, [M-131]⁺ ([M-57]⁺ is often dominant)[9] |
| Isotopic Labeling | Deuterated versions can be synthesized | Deuterated versions are commercially available | Deuterated versions are commercially available |
| Key Advantage | Potentially lower cost and different reactivity profile | Widely applicable and well-characterized | Forms highly stable derivatives, good for complex matrices |
| Potential Limitation | Less documented for metabolomics applications | Derivatives can be moisture-sensitive[5] | May not derivatize all functional groups due to steric hindrance[8] |
The Deuterium Dilemma: Understanding the Kinetic Isotope Effect
A critical consideration when using deuterium-labeled reagents is the Kinetic Isotope Effect (KIE).[10] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning it requires more energy to break.[10] If the cleavage of this bond is the rate-determining step in a metabolic or chemical reaction, the reaction will proceed more slowly for the deuterated compound.[11][12] This can be an advantage in drug development, as it can slow down metabolism and increase a drug's half-life.[13][14] However, in quantitative isotopic labeling studies, a significant KIE can introduce a bias in the measured ratios if the light and heavy labeled compounds do not behave identically during sample preparation and analysis.[15] It is therefore crucial to validate the method to ensure that the KIE does not adversely affect the accuracy of quantification.
Experimental Workflow: Isotopic Labeling with Deuterated TMDSO
The following is a generalized protocol for the derivatization of a standard mixture of analytes (e.g., amino acids, organic acids) using a deuterated version of this compound for GC-MS analysis.
Caption: A generalized workflow for isotopic labeling using deuterated TMDSO.
Detailed Protocol:
-
Sample Preparation:
-
Pipette a known volume of the analyte standard mixture into a GC vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. This is crucial as moisture can deactivate the silylation reagent.[5]
-
-
Derivatization:
-
To the dried sample, add 50 µL of a solution containing deuterated this compound and a catalyst (e.g., pyridine) in a suitable solvent. The exact ratio of reagent to catalyst should be optimized for the specific analytes.
-
Seal the vial tightly and vortex briefly to ensure thorough mixing.
-
Incubate the reaction mixture at 60-80°C for 30-60 minutes in a heating block or oven.
-
-
Analysis:
-
After incubation, allow the vial to cool to room temperature.
-
Reconstitute the derivatized sample in an appropriate solvent for GC injection, such as hexane.
-
Inject an aliquot of the reconstituted sample into the GC-MS system.
-
Self-Validation: To ensure the integrity of the protocol, a parallel derivatization should be performed using a non-deuterated ("light") TMDSO standard. The resulting chromatograms and mass spectra of the light and heavy derivatives can then be compared to confirm successful labeling and to assess any potential isotopic effects on retention time.
Logical Relationships in Reagent Selection
The choice of a silylation reagent is a critical decision in developing a robust analytical method. The following diagram illustrates the logical considerations that guide this selection process.
Caption: Decision tree for selecting an appropriate silylation reagent.
Conclusion and Future Perspectives
This compound presents a potentially cost-effective and reactive alternative for isotopic labeling in GC-MS-based quantitative analysis. While not as extensively documented for this specific application as BSTFA or MTBSTFA, its chemical properties suggest it is a viable candidate. The primary considerations for its use are the stability of the resulting dimethylsilyl derivatives and the potential for kinetic isotope effects when using a deuterated version.
Future research should focus on direct, quantitative comparisons of deuterated TMDSO with other labeled silylation reagents across a broad range of biologically relevant molecules. Such studies would provide the necessary data to fully evaluate its performance and establish its place in the analytical scientist's toolkit. By understanding the nuances of different labeling strategies, researchers can select the most appropriate method to achieve the accuracy and precision required for their demanding applications in metabolomics and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Stable Isotopes for Mass Spectrometry-based Quantitative Proteomics | Silantes [silantes.com]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Silylation Reagents - Regis Technologies [registech.com]
- 6. weber.hu [weber.hu]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 14. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
- 15. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
A Mechanistic and Performance Comparison of TMDS and Other Silanes for Reduction Reactions
In the field of organic synthesis, particularly within drug development and fine chemical production, the choice of a reducing agent is critical for achieving high yield, selectivity, and operational safety. Hydrosilanes have emerged as highly versatile and selective reagents for the reduction of a wide array of functional groups.[1][2] Among these, 1,1,3,3-Tetramethyldisiloxane (TMDS) has garnered significant attention due to its unique reactivity profile, favorable safety characteristics, and practical advantages.[1][2]
This guide provides an objective comparison between TMDS and other commonly used silanes, supported by experimental data and mechanistic insights to aid researchers in selecting the optimal reagent for their specific application.
Core Comparison: TMDS vs. Alternative Silanes
The utility of a silane reducing agent is determined by its reactivity, selectivity, cost, safety, and the nature of its byproducts. TMDS presents a compelling balance of these factors compared to alternatives like Polymethylhydrosiloxane (PMHS), Triethylsilane (Et3SiH), and various arylsilanes.
1. Reactivity and the "Dual Si-H Effect"
TMDS is a bifunctional organosilane, meaning it possesses two silicon-hydride (Si-H) bonds.[1][2] This structure is key to its enhanced reactivity in certain catalytic systems, a phenomenon sometimes referred to as the "dual Si-H effect."[1] In some platinum-catalyzed reductions, for example, monohydridic silanes show no detectable activity, whereas TMDS provides high yields.[1] This suggests a cooperative effect where the presence of one Si-H group enhances the reactivity of the other, a feature absent in common alternatives like triethylsilane.
2. Safety Profile
Safety is a paramount concern in process chemistry. TMDS offers significant advantages over other silanes:
-
No Pyrophoric Byproducts: Unlike triethoxysilane, which can disproportionate to form the notoriously pyrophoric and explosive monosilane (SiH4), TMDS does not pose this risk.[1][3] Similarly, arylsilanes like phenylsilane can generate pyrophoric silanes under acidic conditions.[1]
-
Stability: TMDS is stable in air and moisture at or near neutral pH.[1][2][3] However, it is highly reactive towards strong bases and moderately reactive with acids, generating hydrogen gas.[1][3]
-
Flash Point: A notable drawback is its low flash point of -12 °C, which classifies it as a flammable hazard requiring appropriate handling precautions.[1]
3. Byproducts and Purification
The byproducts of silane reductions can significantly impact product isolation and purification.
-
TMDS: Forms cyclic siloxanes, primarily octamethylcyclotetrasiloxane, which are volatile and can be easily removed under reduced pressure or by standard chromatography.[1][2]
-
Triethylsilane: Forms hexaethyldisiloxane, another inert and volatile substance that is simple to remove.[2]
-
PMHS: Often produces a silicone gel as a byproduct. While this allows for quantitative removal if the desired product can be extracted, it can also complicate the isolation process.[1]
Data Presentation: Performance in Reduction Reactions
The choice of catalyst and substrate plays a crucial role in the performance of any given silane. The following tables summarize comparative data from literature for key reduction reactions.
Table 1: Reduction of Amides to Amines
| Substrate Type | Catalyst System | TMDS Performance | Competing Silane Performance | Reference |
| Tertiary Amides | B(C₆F₅)₃ | Excellent (Best performing silane, 65-98% yields) | PMHS: Useful, but lower yields. Diphenylsilane/Diphenylmethylsilane: Also effective. | [1] |
| Secondary Amides | InI₃ | Good (12-96% yields, better for N-aryl amides) | N/A | [2] |
| Secondary Amides | Ti(O-i-Pr)₄ | Inferior results | PMHS: Superior results | [1] |
| N,N-dibenzylacetamide | Ru-based | Moderate (51% yield) | Et₃SiH: Better performance | [3] |
Table 2: Cost and Physical Properties Comparison
| Silane | Key Hazard(s) | Byproduct Form | Approx. Cost per Mole of Hydride* | Flash Point |
| TMDS | Flammable liquid | Volatile cyclic siloxanes | $3.90 | -12 °C |
| PMHS | Combustible | Silicone gel | $1.00 | >100 °C |
| Et₃SiH | Flammable liquid | Volatile disiloxane | $8.60 | 20 °C |
| Ph₂SiH₂ / PhSiH₃ | Can form pyrophoric silanes | Aryl siloxanes | >$55.00 | 57 °C / 26 °C |
| HSi(OEt)₃ | Serious eye irritant, can form pyrophoric SiH₄ | Ethoxy siloxanes | N/A | 30 °C |
*Cost data is based on 2016 bulk pricing and may have changed. It is presented for relative comparison.[1]
Mechanistic and Workflow Diagrams
To visualize the concepts discussed, the following diagrams illustrate a proposed reaction mechanism, a typical experimental workflow, and a comparison of safety considerations.
Caption: Proposed mechanism for the platinum-catalyzed reduction of an amide using TMDS.
Caption: General experimental workflow for a TMDS-mediated reduction reaction.
Caption: Logical comparison of primary hazards associated with different silane types.
Experimental Protocols
Representative Protocol: B(C₆F₅)₃-Catalyzed Reduction of a Tertiary Amide to an Amine using TMDS
This protocol is a generalized representation based on procedures described in the literature.[1] Researchers should consult specific literature for precise conditions related to their substrate.
1. Materials:
-
Tertiary amide (1.0 equiv)
-
Tris(pentafluorophenyl)boron [B(C₆F₅)₃] (1-5 mol%)
-
This compound (TMDS) (1.5-2.5 equiv)
-
Anhydrous, non-protic solvent (e.g., Toluene, Dichloromethane)
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk line, nitrogen/argon balloon)
2. Procedure:
-
To a dry flask under an inert atmosphere (N₂ or Ar), add the tertiary amide and the anhydrous solvent.
-
Add the catalyst, B(C₆F₅)₃, to the solution and stir until dissolved.
-
Cool the mixture in an ice bath (0 °C) or as specified by the literature procedure.
-
Add TMDS dropwise to the stirred solution over several minutes. Caution: The reaction can be exothermic.
-
After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir for the time indicated by literature precedent or until reaction monitoring (e.g., TLC or GC-MS) shows complete consumption of the starting material.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M HCl, depending on the nature of the product. Caution: Hydrogen gas evolution may occur.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography or other suitable methods to yield the pure amine.
Conclusion
This compound (TMDS) is a robust, selective, and relatively safe organosilane reducing agent suitable for a wide range of applications in modern organic synthesis.[1] Its primary advantages lie in its unique reactivity, stemming from its bifunctional nature, and its superior safety profile, as it does not produce pyrophoric silane byproducts common to other reagents like triethoxysilane and arylsilanes. Furthermore, the formation of volatile, non-toxic siloxane byproducts simplifies product purification compared to polymer-based silanes like PMHS.[1][2]
While its lower flashpoint requires careful handling, and its cost-per-hydride is higher than PMHS, the combination of performance, safety, and ease of use makes TMDS an ideal choice for many reductions, particularly in the context of pharmaceutical and fine chemical development where process safety and product purity are critical.
References
Safety Operating Guide
Safe Disposal of 1,1,3,3-Tetramethyldisiloxane: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 1,1,3,3-Tetramethyldisiloxane, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are based on established safety data sheets and should be executed in strict accordance with local, state, and federal regulations.
I. Immediate Safety and Hazard Information
This compound is a highly flammable liquid and vapor that requires careful handling.[1][2][3] It is crucial to be aware of its primary hazards to mitigate risks effectively.
Key Hazards:
-
Flammability: The substance is highly flammable and can form explosive mixtures with air.[1] Vapors are heavier than air and may travel to ignition sources.[1]
-
Reactivity: It can react with water and is incompatible with strong oxidizing agents, acids, and bases.[4]
-
Health: May cause irritation to the skin, eyes, and respiratory system.[4]
Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the following PPE:
-
Eye Protection: Tightly fitting safety goggles with side-shields.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., PVC).[4]
-
Skin and Body Protection: Flame-retardant and impervious clothing.[2] An apron and protective suit may be necessary for larger quantities.[4]
-
Respiratory Protection: Use in a well-ventilated area.[4] If exposure limits are exceeded, a full-face respirator may be required.[2]
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| UN Number | 1993 | [1][5] |
| Hazard Class | 3 (Flammable Liquid) | [5] |
| Packing Group | II | [5] |
| Flash Point | < -20 °C | [2] |
| Boiling Point | 70 - 71 °C | [3] |
| Specific Gravity | 0.760 g/cm³ | [4] |
| Toxicity to Fish (LC50) | 271 mg/L (96 h, Oncorhynchus mykiss) | [2] |
| Toxicity to Daphnia (EC50) | 124 mg/L (48 h, Daphnia magna) | [2] |
III. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound.
1. Waste Collection and Storage:
-
Designate a specific, labeled, and approved container for the waste.[1] The container must be kept tightly closed.[1][2]
-
Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][2]
-
Ensure the storage area is separate from incompatible materials such as oxidizing agents, acids, and bases.[6]
2. Handling and Transfer:
-
All transfers of the waste liquid should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][2]
3. Spill Management:
-
In the event of a spill, immediately eliminate all ignition sources.[4]
-
Evacuate non-essential personnel from the area.[7]
-
Contain the spill using an absorbent, non-combustible material (e.g., sand or earth).
-
Collect the absorbed material using non-sparking tools and place it in a suitable container for disposal.[7]
-
Ventilate the affected area.[1]
4. Final Disposal:
-
This compound and its containers are considered hazardous waste and must be disposed of accordingly.[4]
-
Do not discharge the waste into sewers or the environment.[1]
-
The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
-
All disposal activities must comply with local, state, and federal regulations.[4]
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1,1,3,3-Tetramethyldisiloxane
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for the handling of 1,1,3,3-Tetramethyldisiloxane in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this chemical.
Chemical Identification and Hazards
This compound is a highly flammable liquid and vapor.[1][2] It is crucial to handle this substance with care to avoid personal injury and property damage.
Physical and Chemical Properties
| Property | Value |
| Physical State | Liquid[1] |
| Formula | C4H14OSi2[1] |
| Flash Point | < -20 °C (< -4 °F)[3] |
| Boiling Point | 70.3 °C (158.5 °F)[3] |
| Specific Gravity | 0.760 g/cm³ at 20 °C[3][4] |
| Vapor Density | >1 (Air = 1)[4] |
Hazard Statements
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
Recommended PPE for Handling this compound
| Protection Type | Specification | Rationale |
| Hand Protection | Neoprene or nitrile rubber gloves.[1][5] | To prevent skin contact. Gloves must be inspected prior to use.[2][3] |
| Eye Protection | Chemical safety goggles.[1][5] Contact lenses should not be worn.[1][5] | To protect eyes from splashes. |
| Skin and Body | Wear suitable protective clothing; fire/flame resistant and impervious clothing is recommended.[2][4] | To prevent skin exposure. For large-scale use, non-static clothing and non-sparking footwear are advised.[4] |
| Respiratory | Use in a well-ventilated area.[2] Where inhalation exposure may occur, a NIOSH-certified organic vapor respirator is recommended.[5] If exposure limits are exceeded, a full-face respirator should be used.[2][3] | To prevent inhalation of harmful vapors. |
Operational Plan: Handling and Storage
Safe Handling Procedures
-
Work in a well-ventilated area, preferably with local exhaust ventilation.[1][2]
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources.[2][6]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][6]
-
Avoid all contact with skin and eyes, and do not breathe in vapor or mist.[1][2]
-
Emergency eye wash fountains and safety showers should be readily accessible.[1][5]
Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][3][6]
-
Store away from incompatible materials such as alkalis, bromine, chlorine, metal salts, and oxidizing agents.[1]
Emergency Procedures: Spills and Exposure
Immediate and appropriate response to spills and exposure is critical.
Spill Cleanup Protocol
-
Eliminate Ignition Sources: Immediately remove all sources of ignition from the area.[1][2]
-
Evacuate: Evacuate non-essential personnel from the spill area.[1] For major spills, move upwind and alert the fire brigade.[4]
-
Ventilate: Ensure adequate ventilation.[2]
-
Containment: Contain the spill using dikes or absorbent materials to prevent it from entering sewers or streams.[1]
-
Cleanup: Use an absorbent, non-combustible material (like activated carbon, clay, or sand) to collect the spilled chemical.[1][8][9]
-
Collect Waste: Use non-sparking tools to sweep or shovel the absorbed material into a suitable, labeled container for disposal.[1][2]
-
Decontaminate: Wash the spill area thoroughly with a mild detergent solution.[8]
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air and keep them at rest. Seek medical advice if you feel unwell.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[1] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1] |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention.[1][3] |
Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous waste.
-
Waste Disposal: Dispose of contents and containers in accordance with all local, state, and federal regulations.[4]
-
Method: Incineration at a licensed waste disposal facility is a recommended method.[1][4]
-
Prohibition: Do not dispose of waste into the sewer system.[1]
-
Empty Containers: Handle empty containers with care as they may contain flammable residual vapors.[1]
Visual Workflow and Decision Diagrams
The following diagrams illustrate the standard operating procedure for handling this compound and the decision-making process in the event of a spill.
Caption: Standard workflow for handling this compound.
Caption: Decision workflow for a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
